molecular formula C26H23FN4O B12407014 P-CAB agent 1

P-CAB agent 1

Cat. No.: B12407014
M. Wt: 426.5 g/mol
InChI Key: LGPYOKZMSVIUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-CAB agent 1 is a useful research compound. Its molecular formula is C26H23FN4O and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23FN4O

Molecular Weight

426.5 g/mol

IUPAC Name

3-[3-[[3-(2-fluorophenyl)-5-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-2-yl]methyl]phenyl]benzamide

InChI

InChI=1S/C26H23FN4O/c1-30-15-22-24(16-30)29-31(25(22)21-10-2-3-11-23(21)27)14-17-6-4-7-18(12-17)19-8-5-9-20(13-19)26(28)32/h2-13H,14-16H2,1H3,(H2,28,32)

InChI Key

LGPYOKZMSVIUGM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N(N=C2C1)CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=O)N)C5=CC=CC=C5F

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the core mechanism of P-CABs, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Reversible Potassium Competition

P-CABs exert their acid-suppressing effects by directly targeting the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, P-CABs function as reversible, potassium-competitive inhibitors.[1][2]

The fundamental mechanism involves the ionic binding of P-CABs to the H+/K+-ATPase, where they compete with potassium ions (K+) for binding to the enzyme.[3][4] This competition effectively blocks the K+-dependent dephosphorylation of the ATPase, a critical step in the enzyme's catalytic cycle. By preventing this conformational change, P-CABs lock the proton pump in an inactive state, thereby inhibiting the exchange of intracellular H+ for extracellular K+ and halting acid secretion into the gastric lumen.

A key characteristic of P-CABs is their rapid onset of action.[2] As they do not require conversion to an active form in an acidic environment, they can inhibit both active and resting proton pumps. Furthermore, their action is reversible, with the duration of acid suppression being influenced by the agent's plasma concentration and its dissociation rate from the H+/K+-ATPase.

Comparative Binding Kinetics of P-CAB Agents

The efficacy and duration of action of different P-CABs are largely determined by their binding affinities and kinetic parameters. The following table summarizes key quantitative data for prominent P-CAB agents. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

AgentParameterValueSpecies/Conditions
Vonoprazan IC₅₀17 nMHog H+/K+-ATPase
Kᵢ10 nMpH 7.0
pKₐ9.3
Tegoprazan IC₅₀0.29 - 0.52 µMPorcine, canine, and human H+/K+-ATPases
pKₐ~5.1
Fexuprazan pKₐ~5.1
Keverprazan Data not readily available in comparative format

Signaling Pathway of P-CAB Action

The following diagram illustrates the signaling pathway of gastric acid secretion and the point of intervention for P-CABs.

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_interstitium Interstitium H2_Receptor H2 Receptor cAMP cAMP H2_Receptor->cAMP Histamine CCK2_Receptor CCK2 Receptor Ca2+ Ca²⁺ CCK2_Receptor->Ca2+ Gastrin M3_Receptor M3 Receptor M3_Receptor->Ca2+ Acetylcholine Protein_Kinases Protein Kinases cAMP->Protein_Kinases Ca2+->Protein_Kinases Proton_Pump_Activation Proton Pump (H⁺/K⁺-ATPase) Activation Protein_Kinases->Proton_Pump_Activation H_ion H⁺ Proton_Pump_Activation->H_ion H⁺ Secretion K_ion_interstitium K⁺ Proton_Pump_Activation->K_ion_interstitium K⁺ Exit K_ion_lumen K⁺ K_ion_lumen->Proton_Pump_Activation K⁺ Entry PCAB P-CAB PCAB->Proton_Pump_Activation Competitively Inhibits K⁺ Binding

Caption: P-CABs competitively inhibit the K⁺ binding site on the H⁺/K⁺-ATPase.

Experimental Protocols

H+/K+-ATPase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the inhibitory potency of a P-CAB by measuring the reduction in H+/K+-ATPase activity.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric mucosal tissue (e.g., from hog or rabbit) is homogenized in a buffered sucrose solution.

  • Microsomal fractions rich in H+/K+-ATPase are isolated through differential centrifugation.

  • Vesicles are often treated with a protonophore (e.g., nigericin) to create an "ion-leaky" state, allowing for direct measurement of ATP hydrolysis without the influence of a pH gradient.

2. Assay Procedure:

  • A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl at pH 6.5 or 7.4), MgCl₂, KCl, and the prepared H+/K+-ATPase vesicles.

  • The P-CAB is added at various concentrations to different wells of a microplate.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

3. Data Analysis:

  • The percentage of inhibition is calculated for each P-CAB concentration relative to a control without the inhibitor.

  • The IC₅₀ value, the concentration of the P-CAB that causes 50% inhibition of ATPase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay (Kᵢ Determination)

This assay directly measures the binding affinity of a P-CAB to the H+/K+-ATPase.

1. Membrane Preparation:

  • Gastric microsomal vesicles rich in H+/K+-ATPase are prepared as described above.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a multi-well plate format.

  • Each well contains the membrane preparation, a radiolabeled ligand known to bind to the H+/K+-ATPase (this could be a radiolabeled P-CAB or another suitable ligand), and varying concentrations of the unlabeled P-CAB being tested.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The data are analyzed using competitive binding equations to determine the Kᵢ value of the test P-CAB, which represents its binding affinity for the H+/K+-ATPase.

Experimental Workflow for P-CAB Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel P-CAB agent.

Preclinical Evaluation Workflow for a Novel P-CAB Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening ATPase_Assay H⁺/K⁺-ATPase Inhibition Assay (IC₅₀) In_Vitro_Screening->ATPase_Assay Binding_Assay Radioligand Binding Assay (Kᵢ) In_Vitro_Screening->Binding_Assay Cell_Based_Assays Cell-Based Assays (e.g., Parietal Cell Acid Secretion) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization ATPase_Assay->Lead_Optimization Binding_Assay->Lead_Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Animal Models Pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Studies->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (Gastric pH, Acid Secretion) In_Vivo_Studies->Pharmacodynamics Toxicology Toxicology and Safety Pharmacology In_Vivo_Studies->Toxicology Clinical_Candidate Selection of Clinical Candidate Pharmacokinetics->Clinical_Candidate Pharmacodynamics->Clinical_Candidate Toxicology->Clinical_Candidate Lead_Optimization->In_Vivo_Studies

Caption: A streamlined workflow for the preclinical development of P-CABs.

Clinical Efficacy in Erosive Esophagitis

Clinical trials have demonstrated the efficacy of P-CABs in the healing of erosive esophagitis (EE), often showing non-inferiority or superiority to PPIs, particularly in more severe grades of the disease.

P-CAB AgentTrial DetailsHealing Rate at 8 Weeks (P-CAB)Healing Rate at 8 Weeks (Comparator)Comparator
Vonoprazan Asian trialNon-inferiorLansoprazole 30 mgLansoprazle
US trialNon-inferiorLansoprazole 30 mgLansoprazole
Tegoprazan Korean trial99.1%99.1%Esomeprazole 40 mg
Fexuprazan Phase 3 trial99.1%Not specifiedEsomeprazole 40 mg
Keverprazan Network meta-analysisRanked highest for 8-week healingN/AMultiple PPIs

Logical Relationship of P-CABs to Other Acid Suppressants

This diagram illustrates the hierarchical relationship and points of action of different classes of gastric acid suppressants.

Comparison of Gastric Acid Suppressants cluster_receptors Receptor Level cluster_proton_pump Proton Pump Level Acid_Secretion_Pathway Gastric Acid Secretion Pathway H2_Blockers H₂ Receptor Antagonists (e.g., Famotidine) Acid_Secretion_Pathway->H2_Blockers Target Anticholinergics Anticholinergics (e.g., Atropine) Acid_Secretion_Pathway->Anticholinergics Target PPIs Proton Pump Inhibitors (PPIs) (e.g., Omeprazole) - Irreversible Inhibition - Acid Activated Acid_Secretion_Pathway->PPIs Target PCABs Potassium-Competitive Acid Blockers (P-CABs) (e.g., Vonoprazan) - Reversible Inhibition - Not Acid Activated Acid_Secretion_Pathway->PCABs Target

Caption: P-CABs act directly on the final step of acid secretion, the proton pump.

References

The Phoenix Molecule: A Technical Guide to the Discovery and Redevelopment of Linaprazan, a Pioneer Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Dawn in Acid Suppression

The management of acid-related disorders has long been dominated by proton pump inhibitors (PPIs), which function by irreversibly inactivating the gastric H+/K+-ATPase. The quest for a more rapid, profound, and sustained acid suppression led to the exploration of a new class of drugs: potassium-competitive acid blockers (P-CABs).[1] Linaprazan (AZD-0865) emerged from this research as a potent, reversible inhibitor of the proton pump.[1] Initially developed by AstraZeneca, linaprazan demonstrated a rapid onset of action.[1] However, its development was halted as it did not show superiority over existing treatments and was associated with reversible elevations in liver transaminases.[2][3] The journey of this molecule was later revitalized by Cinclus Pharma, who ingeniously developed linaprazan glurate, a prodrug designed to optimize the pharmacokinetic profile of the parent compound. This guide provides a comprehensive technical overview of the discovery, initial development, and subsequent rebirth of linaprazan as a promising next-generation therapy.

Mechanism of Action: A Reversible Blockade

Linaprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells. This action prevents the final step in the gastric acid secretion pathway. Unlike PPIs, P-CABs like linaprazan do not require an acidic environment for activation, allowing them to inhibit the proton pump in both its resting and active states, which contributes to a faster onset of effect.

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the H+/K+-ATPase. Gastrin, acetylcholine, and histamine are the primary stimulants of acid secretion. Gastrin, released from G-cells, and acetylcholine, from vagal nerve endings, increase intracellular calcium. Histamine, secreted by enterochromaffin-like (ECL) cells, elevates cyclic AMP (cAMP) levels. Both pathways ultimately activate the H+/K+-ATPase, leading to the pumping of protons into the gastric lumen. Linaprazan directly inhibits this final common step.

cluster_0 Stimulatory Pathways cluster_1 Proton Pump Vagal Nerve Vagal Nerve Parietal Cell Parietal Cell Vagal Nerve->Parietal Cell ACh (M3) G-Cell G-Cell ECL Cell ECL Cell G-Cell->ECL Cell Gastrin G-Cell->Parietal Cell Gastrin (CCK2R) ECL Cell->Parietal Cell Histamine (H2) H+/K+ ATPase H+/K+ ATPase Parietal Cell->H+/K+ ATPase Activation H_out H+ (Lumen) H+/K+ ATPase->H_out H+ secretion K_in K+ K_in->H+/K+ ATPase K+ binding Linaprazan Linaprazan Linaprazan->H+/K+ ATPase Reversible Inhibition

Gastric acid secretion signaling and Linaprazan's mechanism.

Quantitative Data Summary

Preclinical and In Vitro Data

Linaprazan's potency has been characterized in various in vitro and preclinical models.

ParameterValueConditionsReference
Linaprazan IC50 40.21 nM (95% CI: 24.02–66.49)H+/K+-ATPase activity, in the presence of K+
1.0 ± 0.2 µMH+/K+-ATPase competitive binding
0.28 µMHistamine-stimulated acid production (rabbit gastric glands)
0.26 µMDibutyryl-cAMP-stimulated acid production (rabbit gastric glands)
Linaprazan Glurate IC50 436.20 nM (95% CI: 227.3–806.6)H+/K+-ATPase activity, in the presence of K+
Preclinical Pharmacokinetics in Rats (Single Oral Dose)

The development of linaprazan glurate aimed to improve the pharmacokinetic profile of linaprazan.

CompoundDose (mg/kg)t1/2 (h)Cmax (ng/mL)AUC(0–24h) (ng·h/mL)
Linaprazan Glurate (Prodrug) 2.42.62.5 ± 1.8-
Linaprazan (from Prodrug) 2.42.6 ± 0.511.2 ± 3.468.9 ± 15.3
Linaprazan Glurate (Prodrug) 9.62.01 ± 0.183.2 ± 1.4-
Linaprazan (from Prodrug) 9.63.1 ± 0.343.1 ± 14.8313.2 ± 77.2
Data for male Sprague-Dawley rats.
Human Pharmacokinetic Parameters (Phase I)

Phase I studies in healthy volunteers provided key insights into the pharmacokinetics of linaprazan glurate and its conversion to linaprazan.

CompoundDoseCmaxAUCt1/2
Linaprazan Glurate Single & Repeated DosesLow and rapidly achieved--
Linaprazan (from Prodrug) Single & Repeated DosesHigher and sustainedDose-dependent increaseExtended vs. direct linaprazan
Qualitative summary from Phase I study descriptions.
Clinical Efficacy: Linaprazan (AZD-0865) Phase II Trials

Early trials compared linaprazan to the PPI esomeprazole.

IndicationTreatmentHealing/Symptom Resolution Rate (at 4 weeks)Reference
Erosive Esophagitis Linaprazan 25 mg76.9%
Linaprazan 50 mg78.2%
Linaprazan 75 mg81.1%
Esomeprazole 40 mg81.9%
Non-Erosive Reflux Disease (NERD) Linaprazan (25, 50, 75 mg)~65-70% (sustained absence of heartburn)
Esomeprazole 20 mg~65-70% (sustained absence of heartburn)
Clinical Efficacy: Linaprazan Glurate Phase II (LEED Study)

The LEED study demonstrated the potential of linaprazan glurate, particularly in more severe esophagitis.

Patient Group (LA Grade)Treatment4-Week Healing Rate (ITT)4-Week Healing Rate (PP)Reference
All Grades Linaprazan Glurate (all doses)71.1%80.9%
Lansoprazole 30 mg60.6%59.1%
Moderate to Severe (C/D) Linaprazan Glurate (best dose group)89%-
Lansoprazole 30 mg38%-
Milder (A/B) Linaprazan Glurate (best dose group)91%-
Lansoprazole 30 mg81%-

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for determining the inhibitory potency of compounds like linaprazan.

1. Preparation of H+/K+-ATPase Enriched Vesicles:

  • Gastric microsomes rich in H+/K+-ATPase are prepared from rabbit or pig gastric mucosa through differential centrifugation of the homogenized tissue.

  • The microsomal pellet is further purified using a sucrose gradient centrifugation to obtain enriched, ion-tight vesicles.

2. ATPase Activity Measurement:

  • The assay measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • The reaction is typically conducted in a 96-well plate format.

  • Reaction Mixture: Contains a buffer (e.g., Tris-HCl, pH 7.4), MgCl2, the enzyme preparation, and the test compound at various concentrations.

  • The mixture is pre-incubated at 37°C.

  • The reaction is initiated by adding a mixture of ATP and KCl (to stimulate the pump).

  • After a set incubation time (e.g., 30 minutes) at 37°C, the reaction is stopped.

3. Phosphate Detection:

  • The amount of released Pi is determined colorimetrically using a reagent such as Malachite Green. The absorbance is read using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for the in vitro H+/K+-ATPase inhibition assay.
In Vivo Pylorus-Ligated Rat Model

This model is used to assess the in vivo efficacy of gastric acid suppressants.

1. Animal Preparation:

  • Wistar or Sprague-Dawley rats are typically used.

  • The animals are fasted for a period (e.g., 24 hours) prior to the procedure to ensure an empty stomach, with free access to water.

2. Surgical Procedure:

  • The rat is anesthetized.

  • A midline abdominal incision is made to expose the stomach.

  • The pyloric sphincter (the junction between the stomach and the small intestine) is carefully ligated with a suture to prevent the stomach contents from emptying.

3. Drug Administration:

  • The test compound (e.g., linaprazan glurate) or vehicle is administered, typically intraduodenally, immediately after ligation.

4. Gastric Content Collection:

  • After a set period (e.g., 4 hours), the animal is euthanized.

  • The esophagus is clamped, and the stomach is removed.

  • The gastric contents are collected into a centrifuge tube.

5. Analysis:

  • The volume of the gastric juice is measured.

  • The pH of the gastric juice is determined.

  • The total acidity is measured by titration with a standard base (e.g., 0.01N NaOH) to a pH of 7.0.

  • The efficacy of the drug is determined by the reduction in gastric volume and total acidity, and the increase in pH compared to the vehicle-treated group.

The Rationale for Redevelopment: Linaprazan Glurate

The initial Phase II studies of linaprazan (AZD-0865) showed that while it was effective, it did not offer a significant clinical benefit over esomeprazole. Furthermore, there were observations of reversible elevations in liver transaminases. A key pharmacokinetic limitation was its relatively short half-life in humans, which made achieving 24-hour acid suppression challenging.

This led to the innovative development of linaprazan glurate, a prodrug designed to overcome these limitations. By attaching a glutaric acid moiety, the prodrug exhibits an altered absorption and distribution profile. It is rapidly absorbed and then converted by enzymes (like carboxylesterase 2) into the active linaprazan. This strategy successfully prolongs the plasma residence time of active linaprazan, leading to more sustained acid suppression while potentially lowering the peak plasma concentration (Cmax), which may mitigate off-target effects.

cluster_limitations cluster_improvements Linaprazan Linaprazan (AZD-0865) Limitations Limitations Linaprazan->Limitations Short_t12 Short Half-Life in Humans Limitations->Short_t12 No_Superiority No Superiority vs. PPIs Limitations->No_Superiority Liver_Signal Liver Enzyme Elevation Limitations->Liver_Signal Prodrug_Strategy Prodrug Strategy: Linaprazan Glurate Short_t12->Prodrug_Strategy Development Rationale No_Superiority->Prodrug_Strategy Development Rationale Liver_Signal->Prodrug_Strategy Development Rationale Longer_t12 Longer Half-Life of Active Linaprazan Prodrug_Strategy->Longer_t12 Leads to Sustained_Suppression Sustained Acid Suppression Prodrug_Strategy->Sustained_Suppression Leads to Improved_Efficacy Improved Efficacy (esp. severe GERD) Prodrug_Strategy->Improved_Efficacy Leads to Lower_Cmax Lower Cmax Prodrug_Strategy->Lower_Cmax Leads to

Rationale for the development of Linaprazan Glurate.

Conclusion and Future Directions

The journey of linaprazan, from its initial discovery and discontinuation to its redevelopment as the prodrug linaprazan glurate, is a compelling case study in pharmaceutical innovation. As a potassium-competitive acid blocker, it represents a significant advancement in the management of acid-related disorders. Early clinical trials of linaprazan glurate have been highly promising, demonstrating a favorable pharmacokinetic profile that translates into high healing rates for erosive esophagitis, particularly in severe cases. With Phase III trials underway, linaprazan glurate is poised to potentially offer a new, more effective treatment option for patients with significant unmet needs in the realm of acid-related diseases.

References

Tegoprazan: A Technical Guide to a Novel Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan (developmental code name CJ-12420) is a prominent member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), tegoprazan offers a distinct mechanism of action characterized by rapid, potent, and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, pharmacodynamics, and key experimental protocols related to tegoprazan, serving as a comprehensive resource for the scientific community.

Chemical Structure and Physicochemical Properties

Tegoprazan is a small molecule with the chemical formula C₂₀H₁₉F₂N₃O₃.[1] Its structure is characterized by a substituted benzimidazole core.

Table 1: Physicochemical Properties of Tegoprazan

PropertyValueSource
IUPAC Name (S)-4-((5,7-Difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide[MedKoo]
CAS Number 942195-55-3[MedKoo]
Molecular Formula C₂₀H₁₉F₂N₃O₃[1]
Molecular Weight 387.38 g/mol [1]
pKa (Strongest Basic) 5.1 - 6.07[ResearchGate, DrugBank]
Solubility Water: ~0.03 mg/mL[DSpace]
DMSO: Soluble[Cayman Chemical]

Pharmacological Properties

Pharmacokinetics

Tegoprazan exhibits a pharmacokinetic profile that contributes to its rapid onset and sustained duration of action.

Table 2: Pharmacokinetic Properties of Tegoprazan in Humans

PropertyValueSource
Time to Maximum Concentration (Tmax) 0.5 - 1.5 hours[1][2]
Terminal Half-life (t½) 3.65 - 5.39 hours
Metabolism Primarily by Cytochrome P450 3A4 (CYP3A4) to its active metabolite, M1.
Oral Bioavailability While specific data on the oral bioavailability of tegoprazan in humans is not readily available in the reviewed literature, its rapid absorption and clinical efficacy following oral administration suggest it is orally active.
Plasma Protein Binding The plasma protein binding of tegoprazan's active metabolite (M1) is approximately 99% in vitro (unpublished data). This suggests that tegoprazan is also likely to be highly protein-bound.
Pharmacodynamics

Tegoprazan is a potent and selective inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.

Table 3: Pharmacodynamic Properties of Tegoprazan

PropertyValueSource
Mechanism of Action Reversible, potassium-competitive inhibition of the H+/K+-ATPase.[PubMed]
IC₅₀ (H+/K+-ATPase) 0.29 - 0.52 µM (porcine, canine, and human)[PubMed]

Mechanism of Action

Tegoprazan's mechanism of action differs fundamentally from that of PPIs. As a P-CAB, it does not require acid activation and competes directly with potassium ions (K⁺) for binding to the H⁺/K⁺-ATPase. This reversible binding leads to a rapid and potent suppression of both basal and stimulated gastric acid secretion.

cluster_parietal_cell Parietal Cell cluster_bloodstream Bloodstream Parietal_Cell_Lumen Gastric Lumen (Acidic) Proton_Pump H+/K+-ATPase (Proton Pump) Proton_Pump->Parietal_Cell_Lumen Secretes H+ K_channel K+ Channel K_ion_out K+ K_channel->K_ion_out Exits cell H_ion H+ H_ion->Proton_Pump Pumped out K_ion_in K+ K_ion_in->Proton_Pump Enters cell K_ion_out->Proton_Pump Binds to pump Tegoprazan Tegoprazan Tegoprazan->Proton_Pump Competitively Binds (Inhibition) Tegoprazan_in_blood Tegoprazan Tegoprazan_in_blood->Tegoprazan Enters Parietal Cell

Mechanism of Action of Tegoprazan.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory activity of a compound on the H+/K+-ATPase enzyme, typically isolated from porcine gastric microsomes.

1. Preparation of H+/K+-ATPase Enriched Microsomes:

  • Gastric mucosa from fresh porcine stomachs is scraped and homogenized in a buffered solution.

  • The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

  • The protein concentration of the enriched microsomes is determined using a standard method (e.g., Bradford assay).

2. ATPase Activity Assay:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the H+/K+-ATPase enriched microsomes, a buffer solution (e.g., Tris-HCl), MgCl₂, and KCl.

  • The test compound (e.g., tegoprazan) is added at various concentrations.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green-based assay).

  • The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Start Start Prepare_Microsomes Prepare H+/K+-ATPase Enriched Microsomes Start->Prepare_Microsomes Prepare_Assay Prepare Assay Plate: - Microsomes - Buffer, MgCl2, KCl - Tegoprazan (various conc.) Prepare_Microsomes->Prepare_Assay Initiate_Reaction Initiate Reaction with ATP Prepare_Assay->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with TCA) Incubate->Stop_Reaction Measure_Phosphate Measure Inorganic Phosphate (Pi) Released Stop_Reaction->Measure_Phosphate Calculate_IC50 Calculate IC50 Value Measure_Phosphate->Calculate_IC50 End End Calculate_IC50->End

Workflow for In Vitro H+/K+-ATPase Inhibition Assay.
In Vivo Gastric Acid Secretion Study (Pylorus-Ligated Rat Model)

This in vivo model is used to assess the antisecretory effect of a compound on gastric acid production in a living organism.

1. Animal Preparation:

  • Male Sprague-Dawley or Wistar rats are typically used.

  • The animals are fasted for a period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.

2. Surgical Procedure:

  • The rats are anesthetized (e.g., with ether or an injectable anesthetic).

  • A midline abdominal incision is made to expose the stomach.

  • The pylorus (the opening from the stomach into the small intestine) is carefully ligated with a suture to prevent the passage of gastric contents.

  • Care is taken to avoid damage to the blood supply.

3. Drug Administration:

  • The test compound (e.g., tegoprazan) or vehicle is administered, typically by oral gavage or intraduodenal injection, immediately after pylorus ligation.

4. Gastric Content Collection:

  • The abdominal incision is closed, and the animals are allowed to recover for a specific period (e.g., 4 hours).

  • After the designated time, the animals are euthanized.

  • The stomach is dissected out, and the accumulated gastric juice is collected.

5. Analysis of Gastric Juice:

  • The volume of the gastric juice is measured.

  • The pH of the gastric juice is determined using a pH meter.

  • The total acidity is measured by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH endpoint (e.g., pH 7.0).

  • The antisecretory effect of the compound is determined by comparing the volume, pH, and total acidity of the gastric juice in the treated group to the vehicle control group.

Conclusion

Tegoprazan represents a significant therapeutic innovation in the field of acid-related disorders. Its distinct potassium-competitive mechanism of action on the H+/K+-ATPase results in a rapid, potent, and durable inhibition of gastric acid secretion. The comprehensive data on its chemical properties, pharmacokinetics, and pharmacodynamics, along with established experimental protocols for its evaluation, provide a solid foundation for further research and clinical application. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding and treatment of gastrointestinal diseases.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Vonoprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently suppresses gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), which irreversibly bind to the H+, K+-ATPase (proton pump), vonoprazan competitively and reversibly inhibits the pump by binding to the potassium-binding site.[2][3][4] This distinct mechanism of action confers several unique pharmacological properties, including a rapid onset of action, prolonged acid suppression, and efficacy that is not significantly affected by CYP2C19 genetic polymorphisms.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vonoprazan, presenting key data in a structured format, detailing the methodologies of pivotal experiments, and visualizing core concepts through diagrams.

Pharmacokinetics

The pharmacokinetic profile of vonoprazan is characterized by rapid absorption, extensive distribution, and metabolism primarily through the cytochrome P450 (CYP) system.

Absorption and Distribution

Following oral administration, vonoprazan is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1.5 to 2.0 hours. The presence of food has a minimal effect on its intestinal absorption, allowing for more flexible dosing regimens compared to many PPIs. The plasma protein binding of vonoprazan is approximately 85-88% in healthy individuals. It exhibits a large apparent volume of distribution, indicating extensive tissue distribution.

Metabolism and Excretion

Vonoprazan is extensively metabolized, primarily by CYP3A4, with minor contributions from CYP2B6, CYP2C19, CYP2C9, and CYP2D6, as well as sulfo- and glucuronosyl-transferases. Importantly, its metabolism is not significantly influenced by CYP2C19 genetic polymorphisms, which can affect the efficacy of many PPIs. The metabolites of vonoprazan are pharmacologically inactive. The drug is eliminated from the body through both renal and fecal routes, with approximately 67% of an administered dose recovered in the urine and 31% in the feces. The mean terminal half-life of vonoprazan is approximately 7.7 hours in healthy adults.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of vonoprazan from single and multiple-dose studies in healthy subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Vonoprazan (20 mg) in Healthy Adults

ParameterValueReference
Tmax (h)1.5 - 2.0
Cmax (ng/mL)25.2
AUC0-12h (ng·h/mL)154.8
Half-life (h)7.1
Apparent Oral Clearance (L/h)97.3
Apparent Volume of Distribution (L)1001

Table 2: Steady-State Pharmacokinetic Parameters of Vonoprazan (20 mg, Twice Daily) in Healthy Adults

ParameterValueReference
Tmax (h)3.0
Cmax (ng/mL)37.8
AUC0-12h (ng·h/mL)272.5
Half-life (h)6.8
Apparent Oral Clearance (L/h)81.3
Apparent Volume of Distribution (L)782.7

Experimental Protocols

Determination of Vonoprazan Plasma Concentrations

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Human plasma samples are subjected to protein precipitation, typically using acetonitrile. A stable isotope-labeled internal standard (e.g., vonoprazan-d4) is added prior to precipitation to ensure accurate quantification.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for vonoprazan and the internal standard.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Human Plasma Sample is Add Internal Standard (vonoprazan-d4) plasma->is pp Protein Precipitation (Acetonitrile) is->pp centrifuge Centrifugation pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection column C18 Analytical Column injection->column elution Gradient Elution column->elution esi Electrospray Ionization (ESI) elution->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

LC-MS/MS Workflow for Vonoprazan Quantification

Pharmacodynamics

The primary pharmacodynamic effect of vonoprazan is the potent and sustained elevation of intragastric pH.

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker that inhibits the final step in the gastric acid secretion pathway. It binds to the H+, K+-ATPase enzyme system in a reversible and potassium-competitive manner at the secretory surface of gastric parietal cells. This action suppresses both basal and stimulated gastric acid secretion. Due to its high pKa, vonoprazan accumulates in the acidic canaliculi of parietal cells, contributing to its potent and long-lasting effect.

G cluster_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen pump H+, K+-ATPase (Proton Pump) h_ion H+ pump->h_ion Secretes vonoprazan_accumulated Vonoprazan (Accumulated) vonoprazan_accumulated->pump Reversibly Inhibits vonoprazan_circulating Vonoprazan (Circulating) vonoprazan_circulating->vonoprazan_accumulated Accumulates k_ion_lumen K+ k_ion_lumen->pump Binds

Mechanism of Action of Vonoprazan
Dose-Response Relationship

The acid-suppressing effect of vonoprazan is dose-dependent. Studies have shown that increasing doses of vonoprazan lead to a greater and more sustained increase in intragastric pH.

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic parameter of vonoprazan, the percentage of time intragastric pH remains above 4, from a comparative study with a PPI.

Table 3: 24-Hour Intragastric pH > 4 Holding Time Ratio (%) in Healthy US Subjects

TreatmentDay 1Day 7Reference
Vonoprazan 20 mg62.487.8
Lansoprazole 30 mg22.642.3

Experimental Protocols

Measurement of Intragastric pH

Methodology: 24-Hour Intragastric pH Monitoring

  • Study Design: Clinical studies are often designed as randomized, crossover trials. Healthy subjects or patients with acid-related disorders are enrolled.

  • Procedure: A pH monitoring catheter with an antimony electrode is inserted transnasally into the stomach. The position of the electrode is confirmed, typically by measuring the pH gradient as the catheter is withdrawn from the duodenum.

  • Data Collection: Intragastric pH is recorded continuously for 24-hour periods at baseline and following single and multiple doses of the study drug.

  • Data Analysis: The primary pharmacodynamic endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4), known as the holding time ratio.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis enroll Enroll Subjects randomize Randomize to Treatment Sequence enroll->randomize insert Insert pH Catheter randomize->insert position Confirm Electrode Position insert->position record Record pH for 24h position->record calculate Calculate pH > 4 Holding Time Ratio record->calculate compare Compare Treatment Groups calculate->compare

Workflow for 24-Hour Intragastric pH Monitoring Study
In Vitro H+, K+-ATPase Inhibition Assay

Methodology: Measurement of ATPase Activity

  • Enzyme Preparation: H+, K+-ATPase-rich microsomes are prepared from the gastric mucosa of animals, such as pigs or rabbits, through a series of homogenization and centrifugation steps.

  • Assay Procedure: The prepared enzyme is incubated with varying concentrations of vonoprazan in a buffered solution. The enzymatic reaction is initiated by the addition of ATP and potassium chloride.

  • Measurement of Inhibition: The activity of the H+, K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of the enzyme by vonoprazan is quantified by measuring the reduction in Pi release compared to a control without the inhibitor. The concentration of vonoprazan that produces 50% inhibition is determined as the IC50 value.

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis homogenize Homogenize Gastric Mucosa centrifuge Differential Centrifugation homogenize->centrifuge microsomes Isolate H+, K+-ATPase-rich Microsomes centrifuge->microsomes incubate Incubate Microsomes with Vonoprazan microsomes->incubate initiate Initiate Reaction with ATP + KCl incubate->initiate measure Measure Inorganic Phosphate (Pi) Release initiate->measure determine_ic50 Determine IC50 Value measure->determine_ic50

Workflow for In Vitro H+, K+-ATPase Inhibition Assay

Conclusion

Vonoprazan demonstrates a favorable pharmacokinetic and pharmacodynamic profile for the treatment of acid-related disorders. Its rapid absorption, potent and sustained inhibition of gastric acid secretion, and lack of significant influence from CYP2C19 polymorphisms represent key advantages. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this novel class of acid suppressants.

References

A New Era in Acid Suppression: A Technical Guide to Potassium-Competitive Acid Blockers Versus Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related disorders. However, the emergence of potassium-competitive acid blockers (P-CABs) represents a paradigm shift in acid suppression. This technical guide provides an in-depth comparison of the fundamental differences between P-CABs and PPIs, focusing on their core mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key comparative studies are provided, alongside visualizations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infection are prevalent acid-related disorders affecting a significant portion of the global population. The primary therapeutic strategy for these conditions is the suppression of gastric acid secretion. Proton pump inhibitors (PPIs) have long been the standard of care, offering effective acid suppression for many patients. However, limitations such as a slow onset of action, requirement for meal-time dosing, and variable efficacy due to cytochrome P450 (CYP) 2C19 genetic polymorphisms have driven the search for novel therapeutic agents.[1][2]

Potassium-competitive acid blockers (P-CABs) are a newer class of acid suppressants that address many of the shortcomings of PPIs.[1] P-CABs offer a distinct mechanism of action, leading to a more rapid, potent, and sustained acid suppression.[3] This guide will dissect the fundamental differences between these two classes of drugs, providing the technical details necessary for a thorough understanding of their pharmacology and clinical implications.

Mechanism of Action: A Tale of Two Inhibitors

Both P-CABs and PPIs target the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion by parietal cells. However, their mode of inhibition differs significantly.

2.1. Proton Pump Inhibitors (PPIs): Irreversible Covalent Inhibition

PPIs, such as omeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[4] Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition. To restore acid secretion, new proton pump synthesis is required. This mechanism necessitates that PPIs are administered before a meal to ensure that the proton pumps are active and available for binding.

2.2. Potassium-Competitive Acid Blockers (P-CABs): Reversible Ionic Inhibition

In contrast, P-CABs, such as vonoprazan and tegoprazan, are not prodrugs and do not require acid activation. They are weak bases that accumulate in the parietal cells and competitively and reversibly bind to the potassium-binding site of the H+,K+-ATPase via ionic bonds. This direct inhibition of both active and inactive proton pumps allows for a rapid onset of action and does not require meal-timed dosing.

Signaling Pathway of Gastric Acid Secretion and Inhibition

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell cluster_inhibitors Inhibitors H+ H⁺ ATPase H⁺,K⁺-ATPase (Proton Pump) H+->ATPase K+ K⁺ K+->ATPase ATPase->H+ ATPase->K+ ATP ATP ADP ADP ATP->ADP Hydrolysis PPI Activated PPI (Irreversible) PPI->ATPase Covalent Bond PCAB P-CAB (Reversible) PCAB->ATPase Ionic Bond (K⁺ Competition)

Figure 1. Mechanism of action of P-CABs and PPIs on the gastric H⁺,K⁺-ATPase.

Pharmacokinetics and Pharmacodynamics: A Comparative Analysis

The structural and mechanistic differences between P-CABs and PPIs translate into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

FeatureProton Pump Inhibitors (PPIs)Potassium-Competitive Acid Blockers (P-CABs)
Activation Prodrugs requiring acid activationActive drugs, no acid activation required
Binding Irreversible, covalent bondingReversible, ionic bonding
Onset of Action Slow, requires 3-5 days for maximal effectRapid, within hours of the first dose
Dosing 30-60 minutes before mealsCan be taken with or without food
Half-life Short plasma half-life (approx. 1-2 hours)Longer plasma half-life (approx. 7-9 hours)
Metabolism Primarily by CYP2C19, susceptible to genetic polymorphismsMainly by CYP3A4, less affected by CYP2C19 polymorphisms
Acid Suppression Less consistent, especially at nightMore potent and sustained, including nocturnal acid control

Clinical Efficacy: Head-to-Head Comparisons

Numerous clinical trials have compared the efficacy of P-CABs and PPIs in various acid-related disorders.

Erosive Esophagitis (EE)

P-CABs have demonstrated non-inferiority and, in some cases, superiority to PPIs in healing erosive esophagitis, particularly in severe grades (Los Angeles Classification Grades C/D).

Study (P-CAB vs. PPI)IndicationPrimary EndpointResults
Tegoprazan 50 mg vs. Lansoprazole 30 mgErosive EsophagitisCumulative healing rate at week 494.2% vs. 86.2% (p < 0.0001 for non-inferiority)
Tegoprazan 25 mg vs. Lansoprazole 15 mgMaintenance of healed mild EEEndoscopic remission rate at 24 weeks90.6% vs. 89.5% (non-inferior)
Vonoprazan 20 mg vs. Lansoprazole 30 mgErosive Esophagitis (Severe)Healing rate at 2 weeks88% vs. 64%
Helicobacter pylori Eradication

P-CAB-based triple therapies have shown superior H. pylori eradication rates compared to PPI-based regimens, particularly in regions with high clarithromycin resistance.

Study (P-CAB vs. PPI)RegimenPrimary EndpointResults (Eradication Rate)
Vonoprazan-based vs. PPI-based triple therapyFirst-line treatmentH. pylori eradication rate (ITT)90.2% vs. 75.5% (p < 0.001)
Vonoprazan-based vs. PPI-based triple therapyFirst-line treatment (Japanese patients)H. pylori eradication rateP-CABs superior to PPIs
Symptom Control in GERD

Studies have shown that P-CABs can provide faster and more complete resolution of heartburn symptoms compared to PPIs.

Study (P-CAB vs. Placebo/PPI)IndicationPrimary EndpointResults
Tegoprazan 50mg/100mg vs. PlaceboNon-erosive reflux disease (NERD)Complete resolution of major symptoms at week 442.5%/48.5% vs. 24.2% (p < 0.01)

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the inhibitory potency (IC50) of a compound on isolated gastric H+,K+-ATPase.

Methodology:

  • Preparation of H+,K+-ATPase Vesicles: Gastric vesicles rich in H+,K+-ATPase are prepared from the fundic mucosa of rabbit or hog stomachs by differential centrifugation.

  • ATPase Activity Assay: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

    • Vesicles are pre-incubated with varying concentrations of the test compound (e.g., vonoprazan or omeprazole).

    • The reaction is initiated by the addition of ATP.

    • The amount of liberated Pi is determined colorimetrically.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the H+,K+-ATPase activity is calculated.

Experimental Workflow: In Vitro H+,K+-ATPase Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_vesicles Prepare H⁺,K⁺-ATPase rich vesicles from gastric mucosa incubate Pre-incubate vesicles with test compound (P-CAB or PPI) prep_vesicles->incubate add_atp Initiate reaction with ATP incubate->add_atp measure_pi Measure liberated inorganic phosphate (Pi) colorimetrically add_atp->measure_pi calc_ic50 Calculate IC50 value measure_pi->calc_ic50

Figure 2. Workflow for in vitro H⁺,K⁺-ATPase inhibition assay.

24-Hour Intragastric pH Monitoring

This protocol is used to assess the acid-suppressive effects of drugs in human subjects.

Methodology:

  • Subject Enrollment: Healthy volunteers or patients with GERD are recruited.

  • Probe Placement: A pH monitoring catheter with one or more antimony sensors is inserted transnasally and positioned in the gastric body.

  • Data Recording: Intragastric pH is continuously recorded for 24 hours using a portable data logger. Standardized meals are provided at specific times.

  • Treatment Periods: Subjects undergo baseline pH monitoring and then are randomized to receive either a P-CAB or a PPI for a specified duration (e.g., 7 days). 24-hour pH monitoring is repeated at the end of the treatment period.

  • Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).

Randomized Controlled Trial for Erosive Esophagitis

This protocol outlines a typical phase 3 clinical trial comparing a P-CAB and a PPI for the treatment of EE.

Methodology:

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D) are enrolled.

  • Randomization: Patients are randomized in a double-blind manner to receive either the P-CAB (e.g., tegoprazan 50 mg) or the PPI (e.g., lansoprazole 30 mg) once daily for a specified period (e.g., 4 or 8 weeks).

  • Efficacy Assessment: The primary endpoint is the cumulative healing rate of EE, confirmed by endoscopy at the end of the treatment period. Secondary endpoints may include symptom resolution (e.g., heartburn-free days).

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Logical Relationship: Clinical Trial Design for EE

cluster_treatment Treatment Arms (4-8 weeks) cluster_outcomes Outcome Assessment start Patient Screening (Endoscopically confirmed EE) randomize Randomization (Double-blind) start->randomize pcab_arm P-CAB (e.g., Tegoprazan 50mg) randomize->pcab_arm Arm 1 ppi_arm PPI (e.g., Lansoprazole 30mg) randomize->ppi_arm Arm 2 endoscopy End-of-Treatment Endoscopy pcab_arm->endoscopy symptom_res Secondary: Symptom Resolution pcab_arm->symptom_res safety Safety: Adverse Events pcab_arm->safety ppi_arm->endoscopy ppi_arm->symptom_res ppi_arm->safety healing_rate Primary: EE Healing Rate endoscopy->healing_rate

Figure 3. Logical workflow of a randomized controlled trial for erosive esophagitis.

Conclusion

Potassium-competitive acid blockers represent a significant advancement in the management of acid-related disorders. Their distinct mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy position them as a compelling alternative to proton pump inhibitors. For researchers and drug development professionals, a thorough understanding of the fundamental differences between these two classes of drugs is crucial for designing future studies and developing novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive foundation for these endeavors. As more long-term safety and efficacy data for P-CABs become available, their role in the therapeutic armamentarium will be further solidified.

References

In-Depth Technical Guide: The Binding Site of Potassium-Competitive Acid Blockers (P-CABs) on the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), P-CABs offer a rapid, potent, and sustained inhibition of the gastric H+/K+-ATPase (proton pump) through a distinct mechanism of action. This technical guide provides a comprehensive overview of the binding site of P-CABs on the proton pump, with a focus on key agents such as vonoprazan, tegoprazan, and fexuprazan. We delve into the molecular interactions, present quantitative binding data, detail the experimental methodologies used to elucidate these interactions, and provide visual representations of the key pathways and structures.

Mechanism of Action: Competitive Inhibition of the Potassium-Binding Site

P-CABs function as reversible, potassium-competitive inhibitors of the gastric H+/K+-ATPase.[1][2][3] This enzyme is responsible for the final step in gastric acid secretion, exchanging intracellular H+ for extracellular K+. P-CABs bind to the K+-binding site of the pump from the luminal side, thereby preventing the conformational changes necessary for proton translocation and subsequent acid secretion.[4][5] This direct and competitive inhibition allows for a rapid onset of action, as P-CABs do not require acid activation like PPIs.

The P-CAB Binding Site: A Luminal Vestibule

Structural and mutagenesis studies have revealed that P-CABs bind within a luminal vestibule of the H+/K+-ATPase α-subunit. This binding pocket is primarily formed by the transmembrane (TM) helices TM4, TM5, and TM6, with contributions from the loop between TM1 and TM2.

Key Amino Acid Residues for P-CAB Interaction

Several amino acid residues within this vestibule are critical for the binding and efficacy of P-CABs. While there are overlaps, the specific interactions can vary between different P-CAB agents.

  • Vonoprazan: This first-in-class P-CAB has been extensively studied. Its binding is characterized by interactions with:

    • Tyr799 (TM5): The pyrrole and fluorophenyl rings of vonoprazan stack against the side chain of Tyr799.

    • Ala335 (TM4): This residue is located in the curvature between the pyrrole and pyridine rings of vonoprazan.

    • Asp137 and Asn138 (TM1/TM2 loop): These residues form an electrostatic barrier that hinders the exit of vonoprazan from the binding pocket, contributing to its slow dissociation and long duration of action.

    • Glu795 (TM5): The positively charged N-methylamino group of vonoprazan is thought to form a hydrogen bond and charge interaction with this residue in the K+-binding site.

    • Cys813: The sulfur of this cysteine is oriented towards the sulfonyl oxygens of vonoprazan.

  • Tegoprazan, Soraprazan, PF-03716556, and Revaprazan: Cryo-electron microscopy (cryo-EM) studies have shown that these P-CABs also bind in the luminal vestibule. While their binding poses partially overlap with that of vonoprazan and the prototypical P-CAB SCH28080, there are distinct differences. For instance, revaprazan exhibits a novel binding mode where its tetrahydroisoquinoline moiety extends deeper into the cation transport conduit.

  • Fexuprazan: As a newer P-CAB, detailed structural studies on its specific amino acid interactions are emerging. However, its mechanism is consistent with competitive and reversible binding to the H+/K+-ATPase, inhibiting potassium binding.

Quantitative Binding Data

The affinity of P-CABs for the H+/K+-ATPase is a key determinant of their potency and duration of action. The following table summarizes key quantitative data for vonoprazan and tegoprazan.

P-CAB AgentParameterValueConditionsReference(s)
Vonoprazan Ki3.0 nmol/LpH 6.5
Ki10 nmol/LpH 7.0
pKa9.37
Tegoprazan IC500.29 - 0.52 µMIn vitro (porcine, canine, human H+/K+-ATPases)
Apparent Kd0.56 ± 0.04 µM and 2.70 ± 0.24 µMBinding to two different intermediate states at pH 7.2

Experimental Protocols

The elucidation of the P-CAB binding site has been made possible through a combination of biochemical and structural biology techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique for identifying the specific amino acid residues involved in drug binding. By systematically replacing candidate amino acids and observing the effect on P-CAB binding and inhibitory activity, researchers can map the binding pocket.

Detailed Methodology:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. Primers should have a GC content of at least 40% and terminate in a G or C. The melting temperature (Tm) should be ≥78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity polymerase (e.g., PfuTurbo) to amplify the entire plasmid containing the H+/K+-ATPase gene. A typical reaction setup is as follows:

    • 5 µL of 10x reaction buffer

    • 50 ng of dsDNA template

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM)

    • 3 µL of DMSO (optional)

    • ddH₂O to a final volume of 50 µL

    • 1 µL of PfuTurbo DNA polymerase (2.5 U/µL)

  • PCR Cycling: Use a thermocycler program such as:

    • Initial denaturation: 95°C for 30 seconds

    • 18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Elongation: 68°C for 1 minute/kb of plasmid length

    • Final elongation: 68°C for 7 minutes

  • Parental DNA Digestion: Add 1 µL of the DpnI restriction enzyme to the amplification product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the desired mutation.

  • Functional Analysis: Express the mutant H+/K+-ATPase and perform binding or activity assays to assess the impact of the mutation on P-CAB interaction.

Radioligand Binding Assays

Radioligand binding assays are used to quantify the affinity (Kd) and binding capacity (Bmax) of a P-CAB for the proton pump. These assays typically involve incubating a radiolabeled ligand with a preparation of the H+/K+-ATPase and then separating the bound from the free radioligand.

Detailed Methodology:

  • Membrane Preparation: Prepare membrane vesicles enriched in H+/K+-ATPase from hog gastric mucosa or from cells expressing the recombinant enzyme.

  • Radioligand: Use a radiolabeled P-CAB (e.g., [³H]vonoprazan) or a competing radioligand.

  • Incubation: In a 96-well plate, incubate the membrane preparation (e.g., 20 µg of protein) with various concentrations of the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Determination of Non-Specific Binding: In parallel, a set of reactions should include a high concentration of an unlabeled competitor to determine the amount of non-specific binding.

  • Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values. For competition assays, the IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide high-resolution three-dimensional structures of the H+/K+-ATPase in complex with P-CABs, allowing for a detailed visualization of the binding site and molecular interactions.

Detailed Methodology (General Workflow):

  • Protein Expression and Purification: Overexpress and purify the H+/K+-ATPase, often in complex with its β-subunit, using chromatographic techniques to achieve high purity and homogeneity.

  • Complex Formation: Incubate the purified H+/K+-ATPase with the P-CAB of interest to form a stable complex.

  • Crystallization (for X-ray Crystallography): Screen for crystallization conditions using various precipitants, buffers, and additives. Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

  • Grid Preparation (for Cryo-EM): Apply a small volume of the protein-P-CAB complex solution to an EM grid. The excess liquid is blotted away to create a thin film, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection:

    • X-ray Crystallography: Collect diffraction data from the crystals using a synchrotron X-ray source.

    • Cryo-EM: Collect a large number of images (micrographs) of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

  • Structure Determination:

    • X-ray Crystallography: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.

    • Cryo-EM: Process the micrographs to reconstruct a 3D density map of the complex, into which an atomic model is then built and refined.

Visualizations

Signaling and Experimental Workflows

P_CAB_Mechanism cluster_pump Proton Pump Action PCAB P-CAB (e.g., Vonoprazan) Pump H+/K+-ATPase (Proton Pump) PCAB->Pump Binds to K+ binding site Lumen Gastric Lumen (Acidic) Lumen->Pump K+ Uptake Pump->Lumen H+ Secretion H_ion H+ K_ion K+ K_ion->Pump Normal Binding Parietal_Cell Parietal Cell Cytoplasm

Site_Directed_Mutagenesis_Workflow start Design Mutagenic Primers pcr PCR Amplification of Plasmid start->pcr digest DpnI Digestion of Parental DNA pcr->digest transform Transformation into E. coli digest->transform select Select and Culture Colonies transform->select sequence Sequence Verification select->sequence express Express Mutant Protein sequence->express analyze Functional Analysis (Binding/Activity Assay) express->analyze end Identify Key Residues analyze->end

CryoEM_Workflow purify Purify H+/K+-ATPase and form complex with P-CAB grid_prep Apply to EM Grid and Plunge-freeze purify->grid_prep data_collection Collect Micrographs (Cryo-TEM) grid_prep->data_collection image_processing 2D Classification and Particle Picking data_collection->image_processing reconstruction 3D Reconstruction image_processing->reconstruction model_building Build and Refine Atomic Model reconstruction->model_building structure High-Resolution Structure of Pump-P-CAB Complex model_building->structure

Conclusion

The identification and characterization of the P-CAB binding site on the gastric H+/K+-ATPase have been instrumental in understanding their mechanism of action and in the development of new and improved therapeutic agents. The detailed structural and functional data provide a solid foundation for the rational design of next-generation P-CABs with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth knowledge is invaluable for researchers and drug development professionals working to advance the treatment of acid-related diseases.

References

An In-depth Technical Guide to the Early-Stage Efficacy of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Acid Suppression

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders.[1][2] Unlike traditional Proton Pump Inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+ ATPase (proton pump), P-CABs offer a novel mechanism of action.[1] They competitively and reversibly block the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1] This guide provides a technical overview of the early-stage research into the efficacy of these agents, using key data from foundational studies on prominent P-CABs such as vonoprazan, tegoprazan, and fexuprazan.

P-CABs possess several pharmacological advantages over PPIs, including acid stability, no requirement for enteric coating, a rapid onset of action, and administration that is independent of meals.[3] Furthermore, their metabolism is less affected by CYP2C19 polymorphisms, which can cause variable efficacy with PPIs. These characteristics have positioned P-CABs as a promising new therapeutic class for conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and Helicobacter pylori eradication.

Mechanism of Action and Signaling Pathway

P-CABs target the final step of gastric acid secretion in the parietal cells of the stomach. They accumulate in the acidic secretory canaliculi of these cells and ionically bind to the H+/K+ ATPase, preventing the exchange of H+ for K+ ions and thereby inhibiting acid secretion. This action is reversible and occurs in a concentration-dependent manner.

P-CAB_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Receptors M3, H2, CCK2 Receptors Signaling Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling Stimulation (ACh, Histamine, Gastrin) ProtonPump_Inactive H+/K+ ATPase (Inactive, in Tubulovesicles) Signaling->ProtonPump_Inactive Activates & Translocates ProtonPump_Active H+/K+ ATPase (Active, at Canalicular Membrane) ProtonPump_Inactive->ProtonPump_Active H_ion H+ ProtonPump_Active->H_ion Pumps H+ out HCl Gastric Acid (HCl) H_ion->HCl K_ion K+ K_ion->ProtonPump_Active Brings K+ in Cl_ion Cl- Cl_ion->HCl PCAB P-CAB PCAB->ProtonPump_Active Competitively Binds to K+ Site (Reversible)

Figure 1: P-CAB Mechanism of Action on Gastric Parietal Cell.

Pharmacokinetics and Pharmacodynamics

Early-stage research highlights a distinct and advantageous pharmacokinetic (PK) and pharmacodynamic (PD) profile for P-CABs compared to PPIs.

Key Pharmacokinetic/Pharmacodynamic Parameters:

  • Rapid Absorption: P-CABs achieve maximum plasma concentration (Tmax) quickly, typically within a few hours.

  • Rapid Onset of Action: Due to not being prodrugs, their acid-suppressing effect begins rapidly, with significant increases in intragastric pH observed within hours of the first dose.

  • Long Half-Life: P-CABs exhibit a longer plasma half-life compared to PPIs, contributing to a more sustained acid suppression. For instance, vonoprazan has a half-life of approximately 7.9 hours, whereas lansoprazole's is about 1.4 hours.

  • High pKa: P-CABs like vonoprazan have a high acid dissociation constant (pKa), allowing them to remain stable and accumulate in the highly acidic environment of the parietal cell canaliculi.

  • Meal Independence: The bioavailability and efficacy of P-CABs are generally not affected by food intake, offering greater dosing flexibility.

Table 1: Comparative Pharmacodynamics of Vonoprazan vs. Lansoprazole in Healthy US Adults
ParameterVonoprazan (20 mg)Lansoprazole (30 mg)P-value
% of 24h with pH > 4 (Day 1) 62.4%22.6%<0.0001
% of 24h with pH > 4 (Day 7) 87.8%42.3%<0.0001
Mean Half-life (T½) 7.9 hours1.4 hoursN/A
Source: Data from a randomized crossover study in healthy US subjects.

Early-Stage Efficacy Data

Clinical trials have demonstrated the efficacy of P-CABs across several acid-related conditions.

Erosive Esophagitis (EE)

P-CABs have shown non-inferiority, and in some cases superiority, to PPIs for healing erosive esophagitis, particularly in severe cases.

Table 2: Healing Rates in Erosive Esophagitis (P-CABs vs. PPIs)
Study AgentComparatorIndicationHealing Rate (Week 4)Healing Rate (Week 8)Key Finding
Vonoprazan LansoprazoleSevere EE (LA Grades C/D)Higher rates than lansoprazole99% vs. 95%Superiority in severe EE.
Tegoprazan (50/100 mg) Esomeprazole (40 mg)Erosive Esophagitis90.3% vs. 88.5%99.1% vs. 99.1%Non-inferior to esomeprazole.
Fexuprazan (40 mg) EsomeprazoleErosive EsophagitisSimilar to esomeprazole98.8% vs. 100% (after-meal)Non-inferior to esomeprazole.
Non-Erosive Reflux Disease (NERD)

In patients with NERD, who experience reflux symptoms without visible esophageal damage, P-CABs have proven more effective than placebo.

A South Korean trial involving 324 participants with NERD showed that tegoprazan (50 mg and 100 mg daily) resulted in significantly higher rates of complete heartburn resolution at 4 weeks (43-49%) compared to placebo (24%).

Helicobacter pylori Eradication

The potent and sustained acid suppression by P-CABs creates a more favorable environment for antibiotics to work effectively against H. pylori.

In a retrospective study, vonoprazan-based triple therapy demonstrated a higher eradication rate compared to PPI-based therapies. The potent acid suppression is believed to be a key factor in improving the efficacy of clarithromycin-based regimens.

Experimental Protocols: A Methodological Overview

The evaluation of P-CAB efficacy typically follows a structured clinical trial pathway, as exemplified by studies on vonoprazan and tegoprazan.

Phase III Randomized Controlled Trial for Erosive Esophagitis
  • Objective: To compare the efficacy and safety of a P-CAB agent with a standard PPI (e.g., lansoprazole) for the healing of erosive esophagitis.

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.

  • Participant Population: Adult patients with endoscopically confirmed erosive esophagitis (classified by Los Angeles (LA) grades A-D).

  • Intervention:

    • Test Arm: P-CAB agent (e.g., Vonoprazan 20 mg) once daily for 8 weeks.

    • Control Arm: PPI agent (e.g., Lansoprazole 30 mg) once daily for 8 weeks.

  • Primary Endpoint: The percentage of patients with healed erosive esophagitis at Week 8, confirmed by endoscopy.

  • Secondary Endpoints: Healing rates at Week 2 and Week 4, symptom resolution (e.g., heartburn relief), and safety assessments.

  • Statistical Analysis: Non-inferiority is assessed by calculating the confidence interval for the difference in healing rates between the two groups. If the lower bound of the confidence interval is above a pre-specified non-inferiority margin, the test drug is considered non-inferior.

Clinical_Trial_Workflow cluster_main Typical Phase III Efficacy Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Baseline (Endoscopy, Symptom Score) Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Arm_A Treatment Arm A (P-CAB Agent) Randomization->Arm_A Arm_B Treatment Arm B (Standard PPI) Randomization->Arm_B FollowUp_W2 Week 2 Follow-up (Symptom Assessment) Arm_A->FollowUp_W2 Arm_B->FollowUp_W2 FollowUp_W4 Week 4 Follow-up (Endoscopy Option 1) FollowUp_W2->FollowUp_W4 FollowUp_W8 Week 8 Follow-up (Primary Endpoint Endoscopy) FollowUp_W4->FollowUp_W8 Analysis Data Analysis (Efficacy & Safety) FollowUp_W8->Analysis

Figure 2: Generalized workflow for a P-CAB efficacy clinical trial.

Comparative Profile: P-CABs vs. PPIs

The fundamental differences in mechanism and pharmacology between P-CABs and PPIs lead to distinct clinical profiles.

PCAB_vs_PPI PCABs Potassium-Competitive Acid Blockers (P-CABs) Mechanism: Reversible, K+-competitive inhibition Activation: Not a prodrug, no acid activation needed Onset of Action: Rapid (within hours) Dosing: Meal-independent CYP2C19 Effect: Less variability Acid Stability: Stable in acidic conditions PPIs Proton Pump Inhibitors (PPIs) Mechanism: Irreversible, covalent bond Activation: Prodrug, requires acid activation Onset of Action: Delayed (3-5 days for max effect) Dosing: 30-60 min before a meal CYP2C19 Effect: Metabolism can be variable Acid Stability: Labile, requires enteric coating

Figure 3: Core characteristic comparison between P-CABs and PPIs.

Safety and Tolerability

Early-stage and subsequent long-term studies have found P-CABs to be well-tolerated, with a safety profile comparable to that of PPIs. The most commonly reported adverse events are generally mild and include nasopharyngitis, diarrhea, and headache. One notable physiological effect of potent acid suppression is an increase in serum gastrin levels, which has been observed with P-CABs. Long-term data continues to be collected to fully characterize the safety profile of this class of drugs.

Conclusion

Early-stage research on P-CABs has consistently demonstrated their potential to overcome many of the limitations associated with traditional PPIs. Their rapid, potent, and sustained acid suppression, coupled with a favorable pharmacokinetic profile and dosing convenience, establishes them as a formidable new option in the management of acid-related disorders. The data indicates non-inferiority to PPIs in many scenarios and superiority in treating severe erosive esophagitis and potentially in H. pylori eradication. As more data from diverse populations becomes available, the precise role of P-CABs in clinical practice will be further solidified, heralding a new era in gastric acid suppression.

References

Preclinical Profile of P-CAB Agent 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for P-CAB agent 1, a novel, potent, and reversible potassium-competitive acid blocker (P-CAB). P-CABs represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] This guide details the in vitro and in vivo pharmacology, pharmacokinetics, and safety profile of this compound, presenting key data in structured tables and outlining the experimental protocols used in its evaluation.

Executive Summary

This compound is a highly selective inhibitor of the gastric H+/K+-ATPase, or proton pump.[1][4] Unlike irreversible PPIs, this compound binds reversibly and competitively with potassium ions to control gastric acid secretion. Preclinical studies demonstrate its rapid onset of action and sustained acid suppression. In animal models of acid-related diseases, this compound showed superior potency and efficacy compared to conventional PPIs. The agent exhibits a favorable pharmacokinetic and safety profile in preclinical species, positioning it as a promising candidate for clinical development.

Mechanism of Action

This compound exerts its effect by directly targeting the final step in the gastric acid secretion pathway: the H+/K+-ATPase enzyme located in the secretory canaliculi of parietal cells. By competitively blocking the potassium-binding site of the proton pump, this compound prevents the exchange of H+ and K+ ions, thus inhibiting the secretion of gastric acid. This inhibition is reversible and concentration-dependent, allowing for rapid and potent control of intragastric pH.

cluster_ParietalCell Parietal Cell cluster_Canaliculus Secretory Canaliculus PC_Lumen Gastric Lumen (Acidic) PC_Cytosol Cytosol H_ion_cytosol H+ ProtonPump H+/K+-ATPase (Proton Pump) K_ion_cytosol K+ ProtonPump->K_ion_cytosol Transported In H_ion_lumen H+ ProtonPump->H_ion_lumen Secreted H_ion_cytosol->ProtonPump Enters Pump K_ion_lumen K+ K_ion_lumen->ProtonPump Binds to Site PCAB_1 This compound PCAB_1->ProtonPump Competitively Binds to K+ Site

Caption: Mechanism of H+/K+-ATPase Inhibition by this compound.

In Vitro Pharmacology

The inhibitory activity and selectivity of this compound were assessed using isolated enzyme preparations.

Data Summary: Enzyme Inhibition

This compound demonstrated potent inhibition of H+/K+-ATPase from multiple species and showed high selectivity over the related Na+/K+-ATPase enzyme.

Parameter Hog H+/K+-ATPase Human H+/K+-ATPase Hog Na+/K+-ATPase Selectivity Ratio (Na+/K+ vs H+/K+)
IC50 16.7 nM0.52 µM>100 µM>600-fold
Inhibition Type Reversible, K+-Competitive---
Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol outlines the method used to determine the potency of this compound against the proton pump.

Workflow: In Vitro H+/K+-ATPase Assay Vesicles Prepare H+/K+-ATPase vesicles from hog gastric mucosa Incubate Incubate vesicles with varying concentrations of this compound Vesicles->Incubate Initiate Initiate reaction with addition of MgSO4, KCl, and ATP Incubate->Initiate Stop Stop reaction after 30 min at 37°C with SDS Initiate->Stop Measure Measure released inorganic phosphate (Pi) via colorimetric assay Stop->Measure Calculate Calculate % Inhibition and determine IC50 value Measure->Calculate

Caption: Workflow for determining H+/K+-ATPase inhibitory activity.

Methodology:

  • Enzyme Preparation: Ion-leaky vesicles containing H+/K+-ATPase were prepared from porcine gastric mucosa.

  • Reaction Mixture: The assay was conducted in a 60 µL reaction mixture containing 40 mM Bis-Tris buffer (pH 6.4), 0.3 µg of enzyme protein, 5 mM KCl, 3 mM MgSO4, and the test compound (this compound) in 1% DMSO.

  • Reaction Initiation and Termination: The reaction was initiated by adding 3 mM Na2ATP and incubated at 37°C for 30 minutes. The reaction was terminated by the addition of 10% Sodium Dodecyl Sulfate (SDS).

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis was quantified colorimetrically.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation. Kinetic analyses, such as Lineweaver-Burk plots, were used to confirm the potassium-competitive mechanism.

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound was evaluated in established rat models of gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Data Summary: Efficacy in Disease Models

This compound demonstrated dose-dependent and potent efficacy, significantly reducing esophageal injury in a GERD model and protecting against ulcer formation in various peptic ulcer models. Its potency was markedly superior to that of a benchmark PPI.

Animal Model Endpoint This compound ED50 (mg/kg, p.o.) Benchmark PPI ED50 (mg/kg, p.o.) Potency Ratio (PPI / P-CAB)
Rat Reflux Esophagitis (GERD) Inhibition of Esophageal Injury2.030.015x
Naproxen-Induced Ulcer Ulcer Prevention0.1>10.0>100x
Ethanol-Induced Ulcer Ulcer Prevention1.4>10.0>7x
Stress-Induced Ulcer Ulcer Prevention0.1>10.0>100x
Experimental Protocol: Rat Reflux Esophagitis Model

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight.

  • Surgical Procedure: Under anesthesia, the abdomen is incised, and the pylorus and the transitional region between the forestomach and corpus are ligated.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) one hour before the ligation surgery.

  • Endpoint Assessment: Six hours post-ligation, the animals are euthanized. The esophagus is removed, and the total area of erosive lesions is measured.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the lesion area compared to the vehicle-treated control group. The ED50 (the dose required to produce a 50% reduction in lesion formation) is then determined.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized following oral administration in rats and dogs.

Data Summary: Pharmacokinetic Parameters

This compound showed rapid absorption and good oral bioavailability, particularly in dogs.

Species Dose (mg/kg, p.o.) Tmax (h) Cmax (ng/mL) AUC0-inf (h*ng/mL) t1/2 (h) Bioavailability (F%)
SD Rat 100.25303.0805.91.919.7%
Beagle Dog 101.03033.315203.44.161.9%

Safety and Toxicology

Initial safety assessments indicate that this compound is well-tolerated in preclinical species.

Data Summary: Repeated-Dose Toxicity

In 4-week repeated-dose oral toxicity studies, this compound demonstrated a wide safety margin.

Species Study Duration NOAEL (No Observed Adverse Effect Level)
SD Rat 4 Weeks>300 mg/kg/day
Beagle Dog 4 Weeks>50 mg/kg/day

Additional in vitro safety assays showed no evidence of cytotoxicity (HepG2), cardiotoxicity (hERG assay), or mutagenicity (Ames test). Overall, preclinical and clinical findings suggest the safety profile of P-CABs is comparable to that of PPIs for short-term treatment.

Logical Flow: Preclinical Safety Assessment cluster_invitro In Vitro Safety cluster_invivo In Vivo Toxicology Ames Ames Test (Mutagenicity) Result Determine NOAEL Establish Safety Margin Ames->Result hERG hERG Assay (Cardiotoxicity) hERG->Result HepG2 HepG2 Assay (Cytotoxicity) HepG2->Result Acute Single-Dose Toxicity Acute->Result Repeat 4-Week Repeated-Dose Toxicity (Rat & Dog) Repeat->Result

Caption: Overview of the preclinical safety evaluation process.

Conclusion

The preclinical data package for this compound strongly supports its development as a next-generation therapeutic for acid-related disorders. It demonstrates potent, selective, and reversible inhibition of the gastric proton pump, leading to superior efficacy in animal models compared to benchmark PPIs. The agent's rapid onset of action, favorable pharmacokinetic profile, and high safety margin identified in these studies highlight its potential to address unmet needs in the treatment of conditions like GERD and peptic ulcer disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of P-CAB Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid suppressants that reversibly inhibit the gastric H+/K+-ATPase (proton pump)[1][2]. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and offer a rapid onset of action and prolonged acid suppression[1][3]. These characteristics make them promising candidates for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers[4]. This document provides detailed experimental protocols for the in vivo evaluation of "P-CAB agent 1," a representative compound of this class.

Mechanism of Action

P-CABs competitively block the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. This reversible inhibition prevents the final step of gastric acid secretion.

cluster_0 Gastric Parietal Cell cluster_2 PC Parietal Cell Canaliculus Secretory Canaliculus (Acidic Environment) HKA H+/K+-ATPase (Proton Pump) H_ion H+ ion (Acid) HKA->H_ion Secretion inhibited PCAB This compound (in circulation) PCAB->HKA Binds reversibly K_ion K+ ion K_ion->HKA Binding blocked

Caption: Mechanism of action of this compound.

In Vivo Efficacy Models

Gastric Acid Secretion Inhibition in Rat Models

This protocol details the methodology to assess the inhibitory effect of this compound on gastric acid secretion in rats.

Experimental Workflow:

A Acclimatize Sprague-Dawley rats (7 days) B Fast rats overnight (with free access to water) A->B C Administer this compound or Vehicle (orally) B->C D Induce gastric acid secretion (e.g., with histamine or 2-DG) C->D E Anesthetize rats and collect gastric juice via pylorus ligation D->E F Measure volume and acidity of gastric juice E->F G Calculate percent inhibition of acid secretion F->G A Acclimatize Sprague-Dawley rats (7 days) B Fast rats overnight A->B C Administer this compound or Vehicle (orally) B->C D Induce gastric ulcers (e.g., Naproxen, Ethanol, WIRS) C->D E Euthanize rats and exsanguinate D->E F Excise stomach and inflate with formalin E->F G Measure ulcer area (lesion index) F->G H Calculate percent inhibition of ulcer formation G->H

References

Application Notes & Protocols: Cell-Based Assays for Screening of P-CAB Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the treatment of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which bind irreversibly to the gastric H+/K+ ATPase (proton pump), P-CABs offer a rapid, reversible, and potassium-competitive inhibition mechanism.[1][2] This distinct mode of action provides several advantages, including a faster onset of action, acid stability, and efficacy that is independent of food intake or the pump's activation state.[3][4][5]

The discovery of novel P-CAB agents requires robust and physiologically relevant screening platforms. Cell-based assays are indispensable tools in this process, as they allow for the evaluation of compound efficacy, selectivity, and potential cytotoxicity in a biologically relevant environment, offering a clear advantage over purely biochemical assays.

This document provides detailed protocols for a suite of cell-based assays designed for the primary screening and secondary validation of P-CAB candidates.

Mechanism of Action: P-CABs vs. PPIs

P-CABs function by ionically binding to the H+/K+ ATPase at or near the potassium-binding site, thereby preventing the conformational changes necessary for proton translocation into the gastric lumen. This competitive and reversible inhibition contrasts sharply with PPIs, which are prodrugs that require acidic activation to form a covalent, irreversible bond with the proton pump.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm PCAB P-CAB pump H+/K+ ATPase (Proton Pump) PCAB->pump Reversible Ionic Binding PPI PPI (Prodrug) activated_PPI Activated PPI (Sulfenamide) PPI->activated_PPI Acid Activation K_ion_cell K+ H_ion_cell H+ H_ion_cell->pump H+ Transport pump->K_ion_cell K+ Blocked H_ion_lumen H+ pump->H_ion_lumen H+ Secretion K_ion_lumen K+ K_ion_lumen->pump K+ Binding activated_PPI->pump Irreversible Covalent Bond

Figure 1. Mechanism of P-CABs vs. PPIs at the parietal cell proton pump.

P-CAB Screening Workflow

A typical high-throughput screening (HTS) cascade for discovering novel P-CABs involves a primary functional assay to identify initial hits, followed by secondary assays to confirm the mechanism of action and a counter-screen to eliminate cytotoxic compounds.

G start Compound Library primary Primary Screen: Intracellular pH Assay (High-Throughput) start->primary hit_id Identify 'Hits' (Compounds preventing pH recovery) primary->hit_id secondary Secondary Screen: Cell-Based H+/K+ ATPase Activity Assay hit_id->secondary Active inactive Inactive Compounds hit_id->inactive Inactive counter Counter-Screen: Cell Viability Assay secondary->counter toxic Cytotoxic Compounds counter->toxic Toxic confirmed Confirmed Hits: Potent, Non-Toxic P-CAB Candidates counter->confirmed Non-Toxic

Figure 2. High-level experimental workflow for P-CAB agent screening.

Data Presentation: Comparative Activity of Known P-CABs

The following table summarizes the inhibitory activity of several known P-CABs and a comparator PPI against the H+/K+ ATPase. Such data is critical for benchmarking the potency of newly discovered compounds.

CompoundClassIC₅₀ ValueSpecies/SystemReference
Vonoprazan P-CAB17.15 nMPorcine gastric vesicles
Linaprazan P-CAB40.21 nMPorcine gastric vesicles
SCH28080 P-CAB0.14 nMGastric H+/K+-ATPase
Lansoprazole PPI7.6 µMGastric H+/K+-ATPase

Experimental Protocols

Protocol 1: High-Throughput Intracellular pH Measurement Assay

This primary functional assay measures a compound's ability to inhibit proton pump activity by monitoring the recovery of intracellular pH following an induced acid load. Cells that express the H+/K+ ATPase will actively pump protons to regulate their internal pH; P-CABs will inhibit this process.

G s1 1. Seed Cells (e.g., HEK293 expressing H+/K+ ATPase) in 96/384-well plates s2 2. Load Cells with pH-sensitive dye (e.g., BCECF-AM) s1->s2 s3 3. Add Test Compounds (P-CABs) and Controls s2->s3 s4 4. Induce Acid Load (e.g., NH₄Cl pulse-chase) s3->s4 s5 5. Monitor Fluorescence (Kinetic Read on Plate Reader) s4->s5 s6 6. Analyze Data (Calculate rate of pH recovery) s5->s6

Figure 3. Workflow for the intracellular pH functional assay.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the H+/K+ ATPase (e.g., stably transfected HEK293 or gastric cell lines) into black, clear-bottom 96-well or 384-well microplates.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a pH-sensitive fluorescent indicator, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

    • Aspirate the culture medium from the wells and wash once with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.

  • Compound Addition:

    • Prepare serial dilutions of test compounds (potential P-CABs) and control compounds (e.g., Vonoprazan as a positive control, DMSO as a negative control).

    • Wash the cells to remove excess dye and add buffer containing the respective compounds to each well.

  • Acid Loading and Measurement:

    • This procedure is designed to artificially lower the intracellular pH, creating a stimulus for the proton pump to activate and restore normal pH.

    • Place the plate into a kinetic fluorescence plate reader.

    • Inject an ammonium chloride (NH₄Cl) solution into the wells. The initial influx of NH₃ will alkalinize the cytoplasm, but its subsequent efflux as NH₃ gas causes a rapid drop in intracellular pH (acid load) due to the remaining H+ ions.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., readings every 30 seconds for 15-30 minutes). The recovery of fluorescence corresponds to the cell's ability to pump protons and restore a neutral pH.

  • Data Analysis:

    • The rate of fluorescence recovery is proportional to the activity of the H+/K+ ATPase.

    • Calculate the initial rate of pH recovery for each well.

    • Plot the rate of recovery against the concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Cell-Based H+/K+ ATPase Activity Assay

This secondary assay more directly measures the enzymatic activity of the proton pump by quantifying ATP hydrolysis. It serves to confirm that hits from the primary screen are acting on the intended target.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the H+/K+ ATPase in appropriate multi-well plates.

    • Pre-treat the cells with various concentrations of the hit compounds for a defined period (e.g., 30 minutes).

  • Cell Lysis and Vesicle Preparation:

    • Wash the cells with a cold buffer and gently scrape them.

    • Homogenize the cells to release intracellular vesicles containing the proton pump. This can be done using a Dounce homogenizer or sonication.

    • Isolate the microsomal fraction containing the H+/K+ ATPase-rich vesicles via differential centrifugation.

  • ATPase Activity Measurement:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl at pH 7.4), MgCl₂, and KCl to stimulate pump activity.

    • Add the prepared vesicle suspension to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a set time (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding ice-cold trichloroacetic acid).

  • Phosphate Detection:

    • The activity of the ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

    • Use a colorimetric method, such as the Malachite Green assay, to quantify the released Pi. Read the absorbance on a plate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each sample.

    • Plot the percentage of H+/K+ ATPase inhibition against the logarithm of compound concentration to determine the IC₅₀ value.

Protocol 3: Cell Viability Counter-Screen (Resazurin Method)

This assay is crucial to discard compounds that inhibit proton pump activity simply by inducing cell death. The resazurin (AlamarBlue) assay measures metabolic activity, which is a reliable indicator of cell viability.

Methodology:

  • Cell Seeding and Treatment:

    • Seed the same cell line used in the primary assay into a 96-well plate.

    • Treat the cells with the same concentrations of hit compounds used in the previous assays and incubate for a relevant period (e.g., 24 hours).

  • Assay Procedure:

    • Prepare a resazurin solution in a culture medium.

    • Add the resazurin solution directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Measurement and Analysis:

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (DMSO).

    • Compounds showing significant toxicity (e.g., >20% reduction in cell viability) at concentrations where they inhibit the proton pump should be flagged as non-specific and deprioritized.

References

Application Notes and Protocols for P-CAB Agent 1 in Gastric Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific studies detailing the use of a proprietary "P-CAB agent 1" in gastric organoid models are not publicly available. The following application notes and protocols are constructed based on the established pharmacology of a well-characterized potassium-competitive acid blocker (P-CAB), vonoprazan , which will be used as a representative "this compound". The experimental data presented is hypothetical but designed to reflect expected outcomes based on the known mechanism of action of vonoprazan and established organoid research methodologies.

Application Notes

Introduction

Gastric organoids are three-dimensional, self-organizing structures derived from gastric stem cells that recapitulate the cellular architecture and functionality of the stomach epithelium in vitro.[1][2] These models contain various gastric cell types, including acid-secreting parietal cells, making them an invaluable tool for studying gastric physiology and pharmacology.[3][4] Potassium-competitive acid blockers (P-CABs) are a novel class of drugs that potently and reversibly inhibit the gastric H+/K+-ATPase (proton pump), the final step in gastric acid secretion.[5] "this compound" (herein represented by vonoprazan) offers a distinct mechanism from proton pump inhibitors (PPIs), as it does not require acid activation and provides a rapid and sustained acid suppression.

Principle of the Application

This document describes the use of human gastric organoids to model the pharmacological effects of "this compound" (vonoprazan). By treating mature gastric organoids with this agent, researchers can quantify its ability to inhibit stimulated acid secretion and assess its impact on cell viability. This in vitro model provides a powerful platform for preclinical drug evaluation, offering insights into the efficacy and safety of novel acid suppressants in a human-relevant system. The protocols provided herein detail the culture of human gastric organoids, treatment with "this compound", and subsequent functional and viability assays.

Summary of Expected Results

Treatment of mature, parietal cell-containing gastric organoids with "this compound" is expected to result in a dose-dependent inhibition of histamine-stimulated acid secretion. Based on the known potency of vonoprazan, which has an IC50 of approximately 19 nM for H+/K+-ATPase, significant inhibition is anticipated at nanomolar concentrations. Concurrently, "this compound" is expected to have minimal impact on organoid viability at concentrations effective for acid suppression, indicating a favorable therapeutic window. These findings would support the use of gastric organoids as a reliable model for screening and characterizing P-CABs.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Dose-Response of this compound on Gastric Organoid Viability

Concentration of this compound (nM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Control)
0 (Vehicle Control)150,00012,000100%
1148,50011,50099%
10147,00013,00098%
100145,50012,50097%
1000142,50014,00095%
10000135,00015,00090%

Data is hypothetical and represents expected outcomes from a CellTiter-Glo® 3D Cell Viability Assay after 48 hours of treatment.

Table 2: Inhibition of Histamine-Stimulated Acid Secretion by this compound in Gastric Organoids

Concentration of this compound (nM)Change in Fluorescence Intensity (ΔRFU)Standard Deviation% Inhibition of Acid Secretion
0 (Stimulated Control)50004500%
1375038025%
10200025060%
10075015085%
10002508095%

Data is hypothetical and represents expected outcomes from a pH-sensitive dye-based assay. Inhibition is calculated relative to the histamine-stimulated control.

Experimental Protocols

Protocol 1: Human Gastric Organoid Culture and Maintenance

This protocol is adapted from established methods for human gastric organoid culture.

Materials:

  • Cryopreserved human gastric organoids

  • Advanced DMEM/F-12

  • HEPES

  • Glutamine

  • N-2 and N21-MAX Supplements

  • N-Acetylcysteine

  • Human EGF, R-Spondin 1, Noggin, FGF-10, Wnt-3a

  • Gastrin I

  • A 83-01, CHIR 99021, Y-27632

  • Cultrex® Reduced Growth Factor Basement Membrane Extract (BME), Type 2

  • Cultrex® Organoid Harvesting Solution

  • TrypLE™ Express

  • Fetal Bovine Serum (FBS)

Procedure:

  • Thawing Organoids: a. Thaw a cryovial of organoids in a 37°C water bath for 2-3 minutes. b. Transfer the contents to a 15 mL conical tube and add 9 mL of Gastric Organoid Culture Medium (see appendix for formulation). c. Centrifuge at 500 x g for 3 minutes, aspirate the supernatant.

  • Seeding Organoids: a. Resuspend the organoid pellet in an appropriate volume of chilled BME. b. Dispense 50 µL of the BME/organoid mixture into the center of each well of a pre-warmed 24-well plate. c. Incubate at 37°C for 25-30 minutes to polymerize the BME. d. Gently add 500 µL of Gastric Organoid Culture Medium to each well.

  • Organoid Maintenance: a. Culture organoids at 37°C and 5% CO2. b. Replace the culture medium every 2-3 days.

  • Passaging Organoids: a. Harvest organoids every 10-14 days. b. Aspirate the medium and add Cultrex® Organoid Harvesting Solution to depolymerize the BME. c. Mechanically dissociate organoids into smaller fragments. d. Wash and pellet the fragments. e. Resuspend in fresh BME and re-plate as described in step 2.

Protocol 2: this compound Treatment of Gastric Organoids

Materials:

  • Mature gastric organoids (cultured for at least 10 days)

  • "this compound" (Vonoprazan Fumarate)

  • DMSO (vehicle)

  • Gastric Organoid Culture Medium

Procedure:

  • Prepare Stock Solution: Dissolve vonoprazan fumarate in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Prepare Dosing Solutions: Serially dilute the stock solution in Gastric Organoid Culture Medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Treatment: a. Aspirate the old medium from the organoid cultures. b. Add 500 µL of the appropriate dosing solution or vehicle control medium to each well. c. Incubate for the desired treatment period (e.g., 24-48 hours) before proceeding with downstream assays.

Protocol 3: Measurement of Acid Secretion in Gastric Organoids

This protocol is based on the principle of using a pH-sensitive fluorescent dye to measure changes in the luminal pH of organoids.

Materials:

  • P-CAB-treated and control organoids

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Histamine

  • Forskolin

  • HBSS (Hank's Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Dye Loading: a. Wash organoids twice with pre-warmed HBSS. b. Incubate organoids with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C. c. Wash twice with HBSS to remove excess dye.

  • Stimulation and Measurement: a. Place the plate in a fluorescence plate reader pre-warmed to 37°C. b. Establish a baseline fluorescence reading (Excitation: 490 nm, Emission: 535 nm). c. Add a stimulation cocktail (e.g., 100 µM histamine and 10 µM forskolin) to induce acid secretion. d. Immediately begin kinetic fluorescence readings every 2 minutes for 60-90 minutes.

  • Data Analysis: a. A decrease in fluorescence intensity indicates a drop in luminal pH (acidification). b. Calculate the change in fluorescence (ΔRFU) from baseline for each well. c. Calculate the % inhibition for each P-CAB concentration relative to the stimulated control.

Protocol 4: Organoid Viability Assessment

This protocol uses the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

Materials:

  • P-CAB-treated and control organoids

  • CellTiter-Glo® 3D Cell Viability Assay Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation: a. Equilibrate the organoid plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.

  • Lysis and ATP Measurement: a. Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well. b. Mix vigorously on a plate shaker for 5 minutes to induce cell lysis. c. Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.

  • Reading: a. Transfer the lysate to an opaque-walled plate to prevent signal cross-talk. b. Measure luminescence using a plate-based luminometer.

  • Data Analysis: a. Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of viability.

Protocol 5: Gene Expression Analysis by RNA Sequencing

This protocol provides a general workflow for analyzing gene expression changes in organoids following P-CAB treatment.

Materials:

  • P-CAB-treated and control organoids

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Organoid Harvesting and RNA Extraction: a. Harvest organoids from the BME matrix. b. Lyse the organoids and extract total RNA according to the manufacturer's protocol of the chosen kit. c. Assess RNA quality and quantity (e.g., using a Bioanalyzer).

  • Library Preparation and Sequencing: a. Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. b. Perform high-throughput sequencing to generate raw sequencing reads.

  • Bioinformatic Analysis: a. Perform quality control on the raw reads. b. Align reads to the human reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to P-CAB treatment. e. Conduct pathway analysis to understand the biological implications of the observed gene expression changes.

Mandatory Visualizations

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell K_lumen K+ Pump H+/K+ ATPase (Proton Pump) K_lumen->Pump K+ Binding Site H_lumen H+ PCAB This compound (Vonoprazan) PCAB->Pump Binds reversibly & competitively with K+ Pump->H_lumen H+ Secretion K_cell K+ H_cell H+

Caption: Mechanism of action of this compound on the H+/K+ ATPase.

G cluster_assays 4. Downstream Assays A 1. Human Gastric Organoid Culture B 2. Treatment with This compound A->B C 3. Incubation Period (e.g., 48 hours) B->C D Acid Secretion Assay (BCECF-AM) C->D E Viability Assay (CellTiter-Glo 3D) C->E F Gene Expression Analysis (RNA-Seq) C->F G 5. Data Analysis & Interpretation D->G E->G F->G G Hypo Hypothesis: This compound inhibits acid secretion without cytotoxicity. Exp1 Experiment: Acid Secretion Assay Hypo->Exp1 tests efficacy Exp2 Experiment: Viability Assay Hypo->Exp2 tests safety Exp3 Experiment: RNA-Seq Analysis Hypo->Exp3 explores mechanism Outcome1 Outcome: Dose-dependent decrease in luminal acidification. Exp1->Outcome1 Outcome2 Outcome: Organoid viability is maintained. Exp2->Outcome2 Outcome3 Outcome: Altered expression of genes related to ion transport. Exp3->Outcome3 Conclusion Conclusion: This compound is an effective and non-toxic inhibitor. Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Potassium-Competitive Acid Blockers (P-CABs), with a focus on Vonoprazan, as a research tool to investigate acid-related signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual representations of key biological processes and workflows.

Introduction to P-CABs in Research

Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that reversibly inhibit the gastric H+,K+-ATPase (proton pump) by competing with potassium ions[1][2]. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and can inhibit both active and inactive proton pumps, leading to a rapid, potent, and sustained suppression of gastric acid secretion[1][3][4]. Vonoprazan is a prominent P-CAB that has demonstrated superior efficacy in acid suppression compared to conventional PPIs. These characteristics make P-CABs, and Vonoprazan in particular, invaluable tools for studying the physiological and pathological consequences of profound acid suppression and the resulting downstream signaling events.

Mechanism of Action

P-CABs, such as Vonoprazan, accumulate in the acidic secretory canaliculi of parietal cells. In this acidic environment, they are protonated and bind ionically to the H+,K+-ATPase, blocking the potassium-binding site and thereby preventing the exchange of H+ for K+ ions, which is the final step in gastric acid secretion. This direct and reversible inhibition allows for precise control over gastric pH in experimental settings.

Quantitative Data Summary

The following tables summarize key quantitative data for Vonoprazan and other relevant compounds, providing a basis for experimental design.

Table 1: In Vitro Inhibitory Potency against H+,K+-ATPase

CompoundIC50Ki (pH 7.0)Dissociation Half-lifeReference(s)
Vonoprazan17-19 nM10 nM12.5 hours
Tegoprazan0.29 - 0.52 µMNot ReportedNot Reported
Lansoprazole7.6 µMNot ApplicableNot Applicable (irreversible)
SCH280800.14 nMNot Reported< 2 minutes

Table 2: In Vivo Efficacy in Animal Models

P-CAB AgentAnimal ModelDosageEffectReference(s)
TegoprazanDog (histamine-induced acid secretion)1.0 mg/kgComplete inhibition of acid secretion
TegoprazanDog (pentagastrin-induced acidification)1 and 3 mg/kgReversal of gastric pH to neutral
VonoprazanRat (long-term administration)Not specifiedStrong and sustained gastric acid suppression

Table 3: Clinical Pharmacodynamic Data (Healthy Volunteers)

P-CAB AgentDosageEndpointResultReference(s)
Vonoprazan20 mg% time intragastric pH > 4 (Day 1)84.2%
Vonoprazan20 mg% time intragastric pH > 4 (Day 7)93.8%
Tegoprazan50 mg, 100 mg, 200 mgAcid suppressionSubstantial, dose-dependent

Experimental Protocols

Detailed methodologies for key experiments to study acid-related signaling pathways using P-CABs are provided below.

Protocol 1: In Vitro H+,K+-ATPase Activity Assay in Isolated Gastric Vesicles

This protocol allows for the direct measurement of H+,K+-ATPase inhibition by P-CABs.

Materials:

  • H+,K+-ATPase enriched gastric vesicles (prepared from pig or rabbit stomachs)

  • Assay Buffer: 25 mM Imidazole-HCl (pH 7.4), 2.2 mM ATP, 4 mM MgCl2, 0.25 mM EDTA

  • Alamethicin (to permeabilize vesicles)

  • Potassium Chloride (KCl) solution

  • Vonoprazan or other P-CABs of interest

  • Phosphate standard solution

  • Malachite green reagent for phosphate detection

Procedure:

  • Vesicle Preparation: Isolate H+,K+-ATPase-enriched membrane vesicles from fresh or frozen gastric mucosa using differential and density gradient centrifugation as previously described.

  • Permeabilization: Treat the vesicles with alamethicin (0.4-0.6 mg per mg of protein) to make them permeable to ions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of KCl, and the desired concentrations of Vonoprazan (e.g., 0.1 nM to 1 µM).

  • Enzyme Addition: Add the permeabilized gastric vesicles to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS). Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green method.

  • Data Analysis: Determine the ATPase activity by measuring the rate of phosphate release. Plot the activity against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Measurement of Intracellular pH in Isolated Gastric Glands

This protocol measures the effect of P-CABs on proton efflux from parietal cells within intact gastric glands.

Materials:

  • Isolated rabbit or rat gastric glands

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-5F-AM)

  • Perfusion buffer (e.g., bicarbonate- and Na+-free solution to induce an acid load)

  • Histamine or other secretagogues

  • Vonoprazan or other P-CABs

  • Digital imaging microscopy system with a perfusion chamber

Procedure:

  • Gland Isolation: Isolate gastric glands from the stomach of a rabbit or rat by enzymatic digestion with pronase and/or collagenase.

  • Dye Loading: Incubate the isolated glands with a pH-sensitive fluorescent dye (e.g., 5 µM BCECF-AM) for 30-60 minutes at 37°C to load the dye into the cells.

  • Perfusion and Stimulation: Transfer the dye-loaded glands to a perfusion chamber on the microscope stage. Perfuse with a bicarbonate- and Na+-free buffer to induce an intracellular acid load. Stimulate acid secretion with a secretagogue like histamine (100 µM).

  • P-CAB Treatment: Introduce Vonoprazan (e.g., 1 nM to 1 µM) into the perfusion buffer and monitor the changes in intracellular pH.

  • Fluorescence Imaging: Excite the dye at its respective wavelengths (e.g., 490 nm and 440 nm for BCECF) and capture the emitted fluorescence.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. Convert this ratio to intracellular pH using a calibration curve. Determine the rate of pH recovery (dpH/dt) as a measure of H+,K+-ATPase activity.

Protocol 3: In Vivo Measurement of Intragastric pH in Rats

This protocol allows for the assessment of the in vivo efficacy and duration of action of P-CABs.

Materials:

  • Sprague-Dawley or Wistar rats

  • Vonoprazan or other P-CABs for oral gavage

  • pH meter with a microelectrode

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions and fast them overnight with free access to water.

  • P-CAB Administration: Administer Vonoprazan orally by gavage at the desired dose (e.g., 1-10 mg/kg).

  • Anesthesia and Surgical Preparation: At a specific time point after drug administration, anesthetize the rat. Make a midline incision in the abdomen to expose the stomach.

  • Intragastric pH Measurement: Carefully make a small incision in the stomach wall and insert the pH microelectrode into the gastric lumen to measure the pH of the gastric contents.

  • Data Collection: Record the pH values at different time points after P-CAB administration to determine the onset and duration of action.

Protocol 4: Western Blot Analysis of Gastrin Signaling Pathway

Prolonged acid suppression by P-CABs leads to hypergastrinemia, which can trigger downstream signaling pathways. This protocol outlines the investigation of these pathways.

Materials:

  • Gastric mucosal tissue from rats treated with Vonoprazan (from Protocol 3) or gastric cell lines (e.g., AGS cells) treated with gastrin.

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-CREB, CREB, gastrin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize gastric mucosal tissue or lyse cultured cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target signaling proteins overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures.

P_CAB_Mechanism_of_Action cluster_parietal_cell Parietal Cell P-CAB_blood P-CAB (in bloodstream) P-CAB_cytosol P-CAB (cytosol) P-CAB_blood->P-CAB_cytosol Diffusion P-CAB_canaliculus P-CAB-H+ (secretory canaliculus) P-CAB_cytosol->P-CAB_canaliculus Accumulation & Protonation Proton_Pump H+,K+-ATPase (Proton Pump) P-CAB_canaliculus->Proton_Pump Ionic Binding (Reversible) Gastric_Lumen Gastric Lumen Proton_Pump->Gastric_Lumen H+ Secretion (Blocked) K_ion K+ K_ion->Proton_Pump Competitive Inhibition H_ion H+

Caption: Mechanism of action of P-CABs in a gastric parietal cell.

Gastric_Acid_Signaling cluster_receptors Parietal Cell Membrane cluster_signaling Intracellular Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylate Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca2+ Ca2+ Release IP3_DAG->Ca2+ PKC Protein Kinase C IP3_DAG->PKC Proton_Pump_Activation H+,K+-ATPase Activation PKA->Proton_Pump_Activation Ca2+->Proton_Pump_Activation PKC->Proton_Pump_Activation Acid_Secretion Acid Secretion Proton_Pump_Activation->Acid_Secretion

Caption: Key signaling pathways regulating gastric acid secretion.

Experimental_Workflow_In_Vitro Start Start: Isolate Gastric Glands/Vesicles Dye_Loading Load with pH-sensitive dye (for glands) Start->Dye_Loading Stimulation Stimulate with Secretagogue (e.g., Histamine) Dye_Loading->Stimulation P-CAB_Treatment Treat with Vonoprazan (Dose-Response) Stimulation->P-CAB_Treatment Measurement Measure H+,K+-ATPase Activity or Intracellular pH P-CAB_Treatment->Measurement Data_Analysis Data Analysis (IC50, dpH/dt) Measurement->Data_Analysis End End Data_Analysis->End

Caption: In vitro experimental workflow for studying P-CAB effects.

Gastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gq protein CCK2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, NF-κB) ERK->Transcription_Factors activates Gene_Expression Gene Expression (e.g., Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Simplified overview of the gastrin signaling pathway.

Conclusion

P-CABs, exemplified by Vonoprazan, offer a powerful and precise tool for investigating the intricate signaling pathways that govern gastric acid secretion and the broader physiological responses to changes in gastric pH. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of acid-related cellular signaling. The use of these advanced pharmacological agents will undoubtedly contribute to a deeper understanding of gastric physiology and the development of novel therapeutic strategies for acid-related disorders.

References

Application of Potassium-Competitive Acid Blockers (P-CABs) in Helicobacter pylori Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Potassium-Competitive Acid Blockers (P-CABs), with vonoprazan being a primary example, represent a significant advancement in the management of Helicobacter pylori infections. Unlike proton pump inhibitors (PPIs), P-CABs offer a more potent and sustained inhibition of gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase in gastric parietal cells.[1][2] This robust acid suppression creates a more favorable environment for the action of antibiotics used in eradication therapies.

The primary mechanism by which P-CABs enhance H. pylori eradication is indirect. By raising the intragastric pH, P-CABs improve the stability and efficacy of acid-sensitive antibiotics such as clarithromycin and amoxicillin.[2] Furthermore, a neutral pH environment promotes the replication of H. pylori, rendering the bacteria more susceptible to antibiotics that target cell wall synthesis and protein synthesis.[1] While vonoprazan itself does not exhibit direct anti-H. pylori activity in vitro, its profound and prolonged acid suppression is key to its clinical efficacy in eradication regimens. Some studies suggest that P-CABs may also increase the susceptibility of antibiotic-resistant H. pylori strains.

P-CAB-based therapies, including dual, triple, and quadruple regimens, have consistently demonstrated higher eradication rates compared to PPI-based therapies in clinical trials, particularly against clarithromycin-resistant strains.[3] The advantages of P-CABs, such as their rapid onset of action and less influence from CYP2C19 genetic polymorphisms, make them a valuable tool in both first-line and rescue therapies for H. pylori infection.

Quantitative Data Summary

The following tables summarize the efficacy of vonoprazan-based therapies in the eradication of Helicobacter pylori from various clinical studies.

Table 1: Comparison of First-Line Vonoprazan-Based Triple Therapy vs. PPI-Based Triple Therapy

Study/AnalysisTreatment Regimen (Duration)P-CAB Group Eradication Rate (ITT/PP)PPI Group Eradication Rate (ITT/PP)Reference
PHALCON-HP TrialVonoprazan + Amoxicillin + Clarithromycin (14 days)84.7% (ITT)78.8% (ITT, Lansoprazole)
Systematic Review (Jung et al.)Vonoprazan-based triple therapy88.1% (ITT)72.8% (ITT)
Meta-analysis (Dong et al.)Vonoprazan-based triple therapyOdds Ratio: 2.44 (vs. PPI)-
Murakami et al. (2016)Vonoprazan + Amoxicillin + Clarithromycin (7 days)92.6%75.9% (Lansoprazole)

ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis.

Table 2: Efficacy of Vonoprazan-Based Therapy Against Clarithromycin-Resistant H. pylori

Study/AnalysisTreatment RegimenP-CAB Group Eradication RatePPI Group Eradication RateReference
PHALCON-HP TrialVonoprazan + Amoxicillin + Clarithromycin65.8%31.9% (Lansoprazole)
Murakami et al. (2016)Vonoprazan + Amoxicillin + Clarithromycin82.0%40.0% (Lansoprazole)
Meta-analysis (Dong et al.)Vonoprazan-based triple therapyOdds Ratio: 5.92 (vs. PPI)-

Table 3: Efficacy of Vonoprazan-Based Dual and Quadruple Therapies

Therapy TypeTreatment Regimen (Duration)Eradication Rate (ITT/PP)Reference
Dual TherapyVonoprazan + Amoxicillin (14 days)77.2% (ITT)
Quadruple TherapyVonoprazan + Amoxicillin + Furazolidone + Bismuth (14 days)97.5% (ITT)
Bismuth Quadruple TherapyVonoprazan + Amoxicillin + Clarithromycin + Bismuth (14 days)84.3% (ITT), 96.4% (PP)

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol is for determining the MIC of antibiotics against H. pylori in the presence of a P-CAB agent to assess for any synergistic or susceptibility-modifying effects.

Materials:

  • H. pylori strains (clinical isolates or reference strains)

  • Mueller-Hinton agar supplemented with 5% defibrinated horse or sheep blood

  • P-CAB agent 1 (e.g., vonoprazan)

  • Antibiotics (e.g., amoxicillin, clarithromycin, metronidazole)

  • Brucella broth or other suitable broth for H. pylori

  • McFarland turbidity standards (0.5)

  • Sterile petri dishes

  • Microaerophilic incubator (5% O2, 10% CO2, 85% N2) at 37°C

Procedure:

  • Preparation of Agar Plates:

    • Prepare serial twofold dilutions of the antibiotics in sterile distilled water.

    • Prepare a stock solution of the P-CAB agent in a suitable solvent and add it to the molten Mueller-Hinton agar at a fixed, sub-inhibitory concentration. A control set of plates without the P-CAB should also be prepared.

    • Add the antibiotic dilutions to the molten agar to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Culture the H. pylori strains on non-selective blood agar plates for 48-72 hours in a microaerophilic environment.

    • Harvest the bacterial growth and suspend it in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation:

    • Using a multipoint inoculator, spot-inoculate the bacterial suspensions onto the surface of the prepared agar plates (including control plates).

  • Incubation:

    • Incubate the plates at 37°C in a microaerophilic incubator for 72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of H. pylori. Compare the MIC values obtained in the presence and absence of the P-CAB agent.

Protocol 2: H. pylori Urease Inhibition Assay

This protocol assesses the direct effect of a P-CAB agent on the activity of H. pylori urease.

Materials:

  • H. pylori whole-cell sonicate or purified urease

  • Urea solution (e.g., 1 M)

  • Phosphate buffer (pH 6.8-7.4)

  • Phenol red indicator solution

  • This compound (e.g., vonoprazan) at various concentrations

  • Acetohydroxamic acid (positive control)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Mixture Preparation:

    • In the wells of a 96-well plate, prepare the reaction mixture containing phosphate buffer, phenol red, and varying concentrations of the P-CAB agent or acetohydroxamic acid.

    • Include control wells with no inhibitor.

  • Enzyme Addition:

    • Add the H. pylori whole-cell sonicate or purified urease to each well.

  • Initiation of Reaction:

    • Add the urea solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) at regular intervals (e.g., every 5 minutes for 30 minutes) to monitor the color change from yellow to pink, which indicates ammonia production and an increase in pH.

  • Data Analysis:

    • Calculate the rate of urease activity for each concentration of the P-CAB agent.

    • Determine the IC50 value (the concentration of the P-CAB that inhibits 50% of the urease activity).

Protocol 3: In Vivo Efficacy in a Mongolian Gerbil Model of H. pylori Infection (Generalized Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of a P-CAB agent in eradicating H. pylori in a Mongolian gerbil model. Note: The specific dosage and administration of the P-CAB agent should be determined through preliminary dose-ranging studies.

Animals:

  • Male Mongolian gerbils (4-6 weeks old)

Materials:

  • H. pylori strain (e.g., a clinical isolate known to colonize gerbils)

  • Brucella broth

  • This compound (e.g., vonoprazan)

  • Antibiotics (e.g., amoxicillin, clarithromycin)

  • Oral gavage needles

Procedure:

  • Acclimatization:

    • Acclimatize the gerbils for at least one week before the start of the experiment.

  • Infection:

    • Culture the H. pylori strain in Brucella broth.

    • Challenge the gerbils with an oral gavage of the bacterial suspension (e.g., 1 x 10^9 CFU in 0.5 mL) three times over a one-week period.

  • Treatment:

    • Four to six weeks post-infection, confirm colonization in a subset of animals.

    • Divide the infected animals into treatment groups (e.g., vehicle control, P-CAB alone, antibiotics alone, P-CAB + antibiotics).

    • Administer the treatments orally for a specified period (e.g., 7 or 14 days). The P-CAB agent can be administered once or twice daily.

  • Assessment of Eradication:

    • One week after the cessation of treatment, euthanize the animals.

    • Aseptically remove the stomachs and homogenize the tissue.

    • Plate serial dilutions of the stomach homogenates on selective agar for H. pylori and incubate under microaerophilic conditions.

    • Count the number of colonies to determine the bacterial load (CFU/g of stomach tissue). Eradication is defined as the absence of viable H. pylori.

    • Histological analysis of the gastric mucosa can also be performed to assess inflammation and other pathological changes.

Visualizations

Signaling Pathways and Mechanisms

P_CAB_Mechanism cluster_gastric_lumen Gastric Lumen (Acidic pH) cluster_parietal_cell Gastric Parietal Cell cluster_effects Downstream Effects H_pylori Helicobacter pylori Eradication Enhanced H. pylori Eradication H_K_ATPase H+/K+-ATPase (Proton Pump) pH_increase Increased Intragastric pH H_K_ATPase->pH_increase Leads to PCAB This compound PCAB->H_K_ATPase Inhibits Antibiotic_stability Increased Antibiotic Stability & Efficacy pH_increase->Antibiotic_stability Promotes Hp_replication Increased H. pylori Replication pH_increase->Hp_replication Promotes Gene_expression_changes Altered H. pylori Gene Expression pH_increase->Gene_expression_changes Induces Antibiotic_stability->Eradication Hp_replication->Eradication Increases susceptibility to antibiotics Gene_expression_changes->Eradication Potentially contributes to

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy MIC MIC Determination (Agar Dilution) Urease_Assay Urease Inhibition Assay end_invitro End In Vitro Infection H. pylori Infection (Mongolian Gerbil) Treatment Treatment with P-CAB +/- Antibiotics Infection->Treatment 4-6 weeks Eradication_Assessment Assessment of Eradication (CFU count, Histology) Treatment->Eradication_Assessment 7-14 days end_invivo End In Vivo start Start start->MIC start->Infection

HP_Gene_Regulation cluster_hp_response H. pylori Response cluster_virulence Virulence Factor Modulation PCAB P-CAB Induced High Gastric pH ArsRS ArsRS Two-Component System (pH sensor) PCAB->ArsRS Sensed by Gene_Expression Altered Gene Expression ArsRS->Gene_Expression Regulates Urease_up Urease Expression (ureAB) Upregulated Gene_Expression->Urease_up Motility_up Motility/Flagellar Genes Upregulated Gene_Expression->Motility_up CagA_down CagA Expression Repressed at very low pH (but may be active at neutral pH) Gene_Expression->CagA_down Adhesins_mod Adhesin Expression (e.g., SabA) Modulated Gene_Expression->Adhesins_mod

References

Application Note: Protocol for Measuring P-CAB Agent 1 IC50 in Isolated Gastric Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Potassium-Competitive Acid Blockers (P-CABs) represent a class of drugs that suppress gastric acid secretion by reversibly inhibiting the gastric H+,K+-ATPase, also known as the proton pump.[1][2] Unlike proton pump inhibitors (PPIs) which bind irreversibly and require acid activation, P-CABs compete directly with potassium ions (K+) on the luminal surface of the parietal cell.[1][3][4] Determining the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of new P-CAB candidates, as it quantifies their potency. This document provides a detailed protocol for measuring the IC50 of a novel P-CAB agent ("Agent 1") using H+,K+-ATPase-rich vesicles isolated from rabbit gastric mucosa.

Principle of the Assay The activity of H+,K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released. The specific K+-stimulated ATPase activity is calculated by subtracting the basal ATPase activity (measured in the absence of K+) from the total activity (measured in the presence of K+). The IC50 value is determined by measuring the K+-stimulated ATPase activity across a range of P-CAB concentrations and calculating the concentration at which the enzyme's activity is reduced by 50%.

Detailed Experimental Protocol

Part A: Preparation of H+,K+-ATPase-Rich Gastric Vesicles

This protocol is adapted from established methods for isolating H+,K+-ATPase-rich microsomes from rabbit gastric fundus.

Materials:

  • New Zealand White rabbit

  • Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl (pH 7.4)

  • Gradient Buffer: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer

  • High-speed and ultracentrifuges with refrigerated capabilities

  • Glass slides and cheesecloth

Procedure:

  • Tissue Collection: Euthanize a rabbit and immediately excise the stomach. Open the stomach along the lesser curvature and rinse thoroughly with ice-cold saline to remove contents.

  • Mucosal Scraping: Lay the stomach flat on a cold surface and gently scrape the fundic mucosa using a glass slide.

  • Homogenization: Weigh the scraped mucosa and suspend it in 4-5 volumes of ice-cold Homogenization Buffer. Homogenize using a Dounce homogenizer with 10-15 gentle strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei, whole cells, and mitochondria.

    • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Vesicle Purification:

    • Discard the supernatant. Resuspend the pellet in Gradient Buffer.

    • Layer the suspension onto a sucrose density gradient (e.g., 20% and 33% steps) or perform further washing steps to enrich for H+,K+-ATPase-containing vesicles.

    • Centrifuge at 150,000 x g for 90 minutes at 4°C. The H+,K+-ATPase-rich vesicles will band at the interface.

  • Final Preparation: Collect the vesicle fraction, dilute with buffer, and pellet by centrifugation at 100,000 x g for 60 minutes. Resuspend the final pellet in a small volume of buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl).

  • Quantification and Storage: Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford or BCA assay). Aliquot and store the vesicles at -80°C until use.

Part B: H+,K+-ATPase Activity Assay

Materials:

  • Isolated gastric vesicles (from Part A)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4 or 6.5, as P-CAB affinity can be pH-dependent)

  • ATP Solution: 20 mM ATP in water

  • MgCl₂ Solution: 20 mM

  • KCl Solution: 200 mM

  • Valinomycin Solution: 1 mg/mL in ethanol

  • P-CAB Agent 1: Stock solution of known concentration, serially diluted

  • Stopping Reagent: 12% SDS solution

  • Phosphate Detection Reagent (e.g., Malachite Green or Fiske-Subbarow reagents)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate. For each concentration of this compound, two conditions are required: Basal (no KCl) and K+-Stimulated. Each reaction should have a final volume of 100 µL.

    • Add 50 µL of Assay Buffer.

    • Add 10 µL of MgCl₂ solution.

    • Add 10 µL of either deionized water (for Basal activity) or KCl solution (for K+-Stimulated activity).

    • Add 1 µL of Valinomycin solution to all wells to facilitate K+ transport.

    • Add 10 µL of this compound at various concentrations (or vehicle for 0% inhibition control).

    • Add 10 µL of the gastric vesicle suspension (typically 2-5 µg of protein).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding 20 µL of Stopping Reagent.

  • Phosphate Detection: Add 100 µL of the phosphate detection reagent to each well. After color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

Part C: Data Analysis and IC50 Calculation
  • Calculate Phosphate Concentration: Generate a standard curve using known concentrations of inorganic phosphate (KH₂PO₄). Use this curve to convert the absorbance values from the assay into the amount of Pi released (nmol).

  • Determine K+-Stimulated Activity:

    • K+-Stimulated Activity = (Pi released in K+ tube) - (Pi released in Basal tube).

  • Calculate Percentage Inhibition:

    • Percent Inhibition (%) = [1 - (K+-Stimulated Activity with P-CAB) / (K+-Stimulated Activity of Control)] x 100.

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that produces 50% inhibition of K+-stimulated ATPase activity.

Data Presentation

Table 1: Example Data Recording Template
[P-CAB 1] (nM)Abs (Basal)Abs (K+)Pi (nmol, Basal)Pi (nmol, K+)K+-Stimulated Activity (nmol Pi/min/mg)% Inhibition
0 (Control)0
1
10
100
1000
10000
Table 2: Comparative IC50 Values of P-CABs

The following table summarizes reported IC50 values for several known P-CABs, providing a benchmark for evaluating new agents.

P-CAB AgentReported IC50 / K₀.₅Assay pHSource
Vonoprazan 17-19 nMNot Specified
Tegoprazan 890 nM (K₀.₅)6.2
SCH28080 ~2500 nM7.5
This compound To be determinedUser Defined

Visualizations

G cluster_prep Vesicle Preparation cluster_assay IC50 Assay & Analysis start Rabbit Gastric Mucosa homogenize Homogenization start->homogenize diff_cent Differential Centrifugation (20,000 x g) homogenize->diff_cent ultra_cent Ultracentrifugation (100,000 x g) diff_cent->ultra_cent purify Vesicle Purification (Sucrose Gradient) ultra_cent->purify final_ves H+,K+-ATPase Vesicles purify->final_ves atp_assay H+,K+-ATPase Assay (Varying [P-CAB]) final_ves->atp_assay pi_detect Phosphate Detection atp_assay->pi_detect data_analysis Calculate % Inhibition pi_detect->data_analysis ic50 IC50 Determination (Dose-Response Curve) data_analysis->ic50 final_ic50 IC50 Value ic50->final_ic50

Caption: Experimental workflow for IC50 determination of a P-CAB.

G cluster_pump H+,K+-ATPase Action pump H+,K+-ATPase (Proton Pump) K_ion K+ pump->K_ion In lumen Gastric Lumen (Acidic) PCAB P-CAB cyto Parietal Cell Cytoplasm H_ion H+ H_ion->pump Out K_ion->pump Binds to Pump PCAB->pump Competitively Binds & Blocks K+ Entry

Caption: P-CABs competitively inhibit the K+ binding site of the proton pump.

References

Application Notes and Protocols for the Use of P-CAB Agents in Animal Models of GERD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-competitive acid blockers (P-CABs) are a novel class of drugs that inhibit gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs competitively block the potassium-binding site of the proton pump in a reversible manner.[1][2][3] This mechanism of action allows for a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[1][4] Animal models of gastroesophageal reflux disease (GERD) are crucial for the preclinical evaluation of P-CABs. This document provides detailed application notes and protocols for the use of a representative P-CAB agent, Tegoprazan, in a rat model of reflux esophagitis. The principles and methods described herein can be adapted for other P-CABs, such as Vonoprazan.

Mechanism of Action of P-CABs

P-CABs, such as Vonoprazan and Tegoprazan, directly target the gastric H⁺/K⁺-ATPase enzyme in the parietal cells of the stomach. They competitively inhibit the binding of potassium (K⁺) ions to the proton pump, which is the final step in the secretion of gastric acid. A key advantage of P-CABs over traditional proton pump inhibitors (PPIs) is that they do not require activation by acid. This leads to a more rapid onset of action and sustained acid suppression. The binding of P-CABs is reversible, yet they exhibit a long duration of action.

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H_ion H⁺ K_ion_lumen K⁺ proton_pump H⁺/K⁺-ATPase (Proton Pump) K_ion_lumen->proton_pump Binds to pump proton_pump->H_ion Pumps H⁺ out K_ion_cell K⁺ proton_pump->K_ion_cell Pumps K⁺ in PCAB P-CAB (e.g., Tegoprazan) PCAB->proton_pump

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Data Presentation: Efficacy of Tegoprazan in a Rat Model of GERD

The following tables summarize the quantitative data on the efficacy of Tegoprazan in a rat model of reflux esophagitis, with comparisons to the PPI esomeprazole.

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity

CompoundIC50 (μM)Inhibition Type
Tegoprazan0.53Reversible
Esomeprazole42.52Irreversible
Data from in vitro enzyme assays using porcine gastric H+/K+-ATPase.

Table 2: In Vivo Efficacy in a Rat Model of Reflux Esophagitis

CompoundED50 (mg/kg) for Inhibition of Esophageal InjuryPotency vs. Esomeprazole
Tegoprazan2.015-fold more potent
Esomeprazole~30.0-
Data from a surgically induced reflux esophagitis model in rats.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Tegoprazan in a rat model of GERD.

Induction of Reflux Esophagitis in Rats (Pyloric and Forestomach Ligation)

This surgical procedure is designed to induce the reflux of gastric contents into the esophagus, leading to esophagitis.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoflurane for anesthesia

  • Surgical instruments (scalpel, forceps, scissors)

  • Suture material (e.g., 4-0 silk, 6-0 suture)

  • Silicone stent (1.5 mm diameter) for pyloric ligation (optional, for standardization)

  • Sterile saline solution

  • Animal warming pad

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to surgery, with free access to water.

  • Anesthesia: Anesthetize the rats using isoflurane (e.g., 5% for induction, 1.5-2% for maintenance).

  • Surgical Incision: Place the rat in a supine position on a warming pad. Make a midline laparotomy incision (approximately 2-3 cm) to expose the abdominal cavity.

  • Pyloric Ligation: Carefully locate the pylorus at the junction of the stomach and the duodenum. Ligate the pylorus using a silk suture. To avoid complete obstruction and ensure consistent narrowing, a stent can be used.

  • Forestomach Ligation: Identify the transitional region between the forestomach and the glandular portion of the stomach (limiting ridge). Ligate this region with a silk suture to reduce the gastric capacity.

  • Closure: Close the abdominal wall in layers using appropriate suture material.

  • Post-operative Care:

    • Administer a post-operative analgesic as required.

    • House the rats individually.

    • Provide free access to water. Food is typically withheld during the reflux period (e.g., 4-6 hours).

    • Monitor the animals for any signs of distress.

Drug Administration

Materials:

  • Tegoprazan

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] solution)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of Tegoprazan in the chosen vehicle at the desired concentrations (e.g., for dose-response studies).

  • Administration: Administer the Tegoprazan suspension or vehicle to the rats via oral gavage. The volume is typically 1-2 mL for an adult rat.

  • Timing: The drug is usually administered 30-60 minutes before the surgical procedure to induce esophagitis.

Assessment of Esophageal Injury

Materials:

  • Dissection tools

  • Phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • Microscope slides and coverslips

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Euthanasia and Tissue Collection: At a predetermined time point after surgery (e.g., 4-6 hours), euthanize the rats using an approved method (e.g., CO2 asphyxiation).

  • Esophagus Dissection: Carefully dissect the esophagus from the stomach to the pharynx.

  • Macroscopic Evaluation:

    • Open the esophagus longitudinally.

    • Gently rinse with PBS.

    • Examine the mucosal surface for lesions (e.g., erythema, erosion, ulcers).

    • The severity of the lesions can be scored using a macroscopic scoring system (see Table 3).

  • Histopathological Evaluation:

    • Fix the esophageal tissue in 10% neutral buffered formalin for at least 24 hours.

    • Process the tissue and embed in paraffin.

    • Section the tissue (e.g., 5 µm thickness) and mount on microscope slides.

    • Stain the sections with H&E.

    • Examine the slides under a microscope to assess for histological changes such as basal cell hyperplasia, papillary elongation, inflammatory cell infiltration, and erosion.

    • The severity of histological changes can be graded using a scoring system (see Table 4).

Table 3: Example of Macroscopic Esophageal Lesion Scoring

ScoreDescription
0No visible lesions
1Mild erythema
2Moderate erythema and/or a few erosions
3Severe erythema and multiple erosions
4Ulceration and/or hemorrhage

Table 4: Example of Histological Scoring of Esophagitis

ScoreDescription
0Normal epithelium
1Mild basal cell hyperplasia
2Moderate basal cell hyperplasia and papillary elongation
3Severe basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration
4Erosion or ulceration of the epithelium
Measurement of Gastric Acid Secretion

This protocol is used to assess the effect of the P-CAB on gastric acid output.

Materials:

  • Rats prepared with pyloric ligation as described in Protocol 1.

  • Phenol red indicator

  • 0.1 N NaOH solution

  • pH meter or titrator

Procedure:

  • Gastric Content Collection: At the end of the experimental period, after euthanasia, carefully clamp the esophagus and dissect the stomach.

  • Volume Measurement: Collect the gastric contents into a graduated centrifuge tube and measure the volume.

  • Centrifugation: Centrifuge the gastric contents to remove any solid debris.

  • Acidity Titration:

    • Take a known volume of the supernatant.

    • Add a few drops of phenol red indicator.

    • Titrate with 0.1 N NaOH until the solution turns pink (endpoint pH ~8.3).

    • The volume of NaOH used is recorded to calculate the total acid output.

Experimental Workflow and Logical Relationships

cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Analysis Phase cluster_assessment Injury Assessment animal_prep Animal Preparation (Fasting for 24h) drug_admin Drug Administration (P-CAB or Vehicle, p.o.) animal_prep->drug_admin anesthesia Anesthesia (Isoflurane) drug_admin->anesthesia surgery Surgical Induction of GERD (Pyloric & Forestomach Ligation) anesthesia->surgery reflux_period Reflux Period (e.g., 4-6 hours) surgery->reflux_period euthanasia Euthanasia & Tissue Collection reflux_period->euthanasia gastric_analysis Gastric Content Analysis (Volume, Acidity) euthanasia->gastric_analysis esophageal_analysis Esophageal Injury Assessment euthanasia->esophageal_analysis macro_eval Macroscopic Scoring esophageal_analysis->macro_eval histo_eval Histopathological Scoring esophageal_analysis->histo_eval

Experimental workflow for evaluating a P-CAB in a rat model of GERD.

References

Application Notes and Protocols: Long-Term Administration of Vonoprazan (as a representative P-CAB agent) in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vonoprazan is a potassium-competitive acid blocker (P-CAB), a class of drugs that suppresses gastric acid secretion by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), vonoprazan's mechanism is direct, competitive with potassium ions, and does not require an acidic environment for activation.[3][4] This results in a rapid onset of action and prolonged, potent acid suppression.[5] These application notes provide a summary of findings from long-term administration studies in research animals and detailed protocols for key experiments.

Data Presentation: Quantitative Findings

The following tables summarize quantitative data from key non-clinical studies on vonoprazan.

Table 1: Summary of Long-Term Toxicology Studies

SpeciesStrainSexDose LevelsDurationKey FindingsReference
RatSprague-DawleyM/F5 mg/kg/day2 yearsIncreased incidence of gastric endocrine tumors (carcinoids).
MouseNot SpecifiedM/F6 mg/kg/day2 yearsIncreased incidence of gastric endocrine tumors (carcinoids); hyperplasia of neuroendocrine cells.
DogBeagleM/FNot specified52 weeksSafety profile similar to lansoprazole; no significant liver toxicity noted.

Note: The development of gastric endocrine tumors in rodents is considered a class effect for potent acid-suppressing agents and is interpreted cautiously due to the high doses used relative to clinical exposure.

Table 2: Summary of Reproductive and Developmental Toxicology Studies

SpeciesStudy TypeDose Levels (IV or Oral)Key FindingsNOAEL*Reference
RatEmbryo-Fetal Development0, 2, 6, 20 mg/kg/day (IV)No treatment-related embryo-fetal toxicity.20 mg/kg/day
RatEmbryo-Fetal DevelopmentUp to 300 mg/kg/day (Oral)At 300 mg/kg: Increased fetal abnormalities (VSD, tail malformations) associated with maternal toxicity.100 mg/kg/day
RatPre- & Postnatal DevelopmentUp to 100 mg/kg/day (Oral)At 100 mg/kg: Liver discoloration (necrosis, hemorrhage) in PND 4 pups.10 mg/kg/day
RabbitEmbryo-Fetal Development0, 1.2, 3.6, 12 mg/kg/day (IV)At 12 mg/kg: Maternal toxicity (soft/liquid feces, decreased weight gain) and delayed fetal ossification.3.6 mg/kg/day

*NOAEL: No-Observed-Adverse-Effect Level

Table 3: Summary of Pharmacokinetic Parameters in Research Animals

SpeciesDose & RouteTmax (hr)t1/2 (hr)Key Metabolism PathwayReference
RatOral (unspecified)~1.1~1.29Primarily CYP3A4, with contributions from CYP2B6, CYP2C19, CYP2D6.
DogOral (0.3 & 1.0 mg/kg)Not specifiedNot specifiedPrimarily metabolized, with M-I being a main metabolite.

Experimental Protocols

Protocol: Chronic Toxicology Study in Rats (2-Year Carcinogenicity)

Objective: To assess the carcinogenic potential of long-term vonoprazan administration in rats.

Materials:

  • Test Animals: Young adult Sprague-Dawley rats (equal numbers of males and females).

  • Test Article: Vonoprazan.

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Equipment: Gavage needles, scales, standard animal housing, pathology and histology equipment.

Methodology:

  • Acclimatization: Animals are acclimated for at least one week prior to the start of the study.

  • Group Allocation: Animals are randomly assigned to control (vehicle only) and treatment groups (e.g., low, medium, high dose).

  • Dosing: Vonoprazan is administered once daily via oral gavage for 104 weeks. Dose volumes are calculated based on the most recent body weight.

  • Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.

  • Body Weight and Food Consumption: Body weight is recorded weekly for the first 13 weeks and bi-weekly thereafter. Food consumption is measured weekly.

  • Clinical Pathology: Blood samples are collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the 2-year period, all surviving animals are euthanized. A full necropsy is performed. The stomach, liver, and other specified organs are collected, weighed, and preserved in 10% neutral buffered formalin. Tissues are processed for histopathological examination.

Protocol: Embryo-Fetal Developmental Toxicity Study in Rabbits

Objective: To evaluate the potential adverse effects of vonoprazan on pregnant rabbits and their developing fetuses.

Materials:

  • Test Animals: Time-mated pregnant New Zealand White rabbits.

  • Test Article: Vonoprazan acetate.

  • Vehicle: Sterile solution for injection (e.g., saline).

  • Equipment: Infusion pumps, catheters, surgical equipment for caesarean section, dissection tools.

Methodology:

  • Acclimatization & Dosing: Pregnant rabbits are administered vonoprazan intravenously once daily during the period of organogenesis (Gestation Day 6 to 18).

  • Maternal Observations: Does are observed daily for clinical signs of toxicity, including changes in feces (soft or liquid), appetite, and behavior. Maternal body weight is recorded throughout the gestation period.

  • Caesarean Section: On Gestation Day 29, does are euthanized, and a caesarean section is performed.

  • Uterine Examination: The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examinations:

    • Live fetuses are weighed, sexed, and examined for external malformations.

    • Approximately half of the fetuses from each litter are fixed for detailed visceral examination.

    • The remaining fetuses are processed (e.g., using Alizarin Red S and Alcian Blue staining) for skeletal examination to assess the degree of ossification and identify any abnormalities.

Mandatory Visualizations

Mechanism of Action of Vonoprazan

G cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cell Parietal Cell Cytoplasm H+ H+ K+ K+ ProtonPump H+/K+-ATPase (Proton Pump) H+ Binding Site K+ Binding Site K+->ProtonPump:p2 Pumped In ProtonPump:p1->H+ K+_cell K+ ProtonPump:p2->K+_cell Vonoprazan Vonoprazan Vonoprazan->ProtonPump:p2 Competitively Inhibits (Reversible) H+_cell H+ H+_cell->ProtonPump:p1 Pumped Out

Caption: Mechanism of Vonoprazan at the Gastric Proton Pump.
Experimental Workflow for a Chronic Toxicology Study

G start Start: Animal Acclimatization random Randomization & Group Assignment start->random dosing Daily Dosing (104 Weeks) random->dosing obs In-Life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->obs path Interim & Final Clinical Pathology dosing->path necropsy Terminal Necropsy dosing->necropsy obs->dosing histo Histopathology necropsy->histo report Data Analysis & Final Report histo->report

References

Application Notes and Protocols: Formulation of P-CAB Agent 1 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Potassium-Competitive Acid Blocker (P-CAB) Agent 1 for various research applications. The following information is intended to guide researchers in preparing this agent for in vitro and in vivo studies. For the purpose of these notes, "P-CAB Agent 1" will be exemplified by vonoprazan, a well-characterized P-CAB.

Mechanism of Action

Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion. Unlike proton pump inhibitors (PPIs), which irreversibly bind to the proton pump, P-CABs competitively and reversibly bind to the H+, K+-ATPase, also known as the proton pump, in gastric parietal cells.[1] This action prevents the final step in gastric acid production. P-CABs do not require an acidic environment for activation and can inhibit both active and inactive proton pumps, leading to a rapid onset of action and sustained acid suppression.[1]

Below is a diagram illustrating the mechanism of action of P-CABs.

Mechanism of Action of P-CABs cluster_0 Parietal Cell Interior cluster_1 Stomach Lumen PCAB This compound ProtonPump H+, K+-ATPase (Proton Pump) PCAB->ProtonPump Binds competitively and reversibly H_ion H+ ion (Acid) ProtonPump->H_ion Inhibits H+ secretion K_ion K+ ion K_ion->ProtonPump Blocked by P-CAB ParietalCell Gastric Parietal Cell Lumen Gastric Lumen

Caption: Mechanism of P-CAB action on the gastric proton pump.

Formulation Summary for Research Applications

The following table summarizes recommended formulations for this compound (vonoprazan) for common research applications. Due to the poor water solubility of many P-CABs, organic solvents and co-solvents are often necessary.

Application P-CAB Agent Solvent/Vehicle Concentration Range Notes
In Vitro (e.g., cell-based assays) VonoprazanDimethyl Sulfoxide (DMSO)Stock: 10-50 mM; Working: 1-100 µMPrepare a high-concentration stock in DMSO. Dilute to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
In Vitro (enzyme inhibition assays) Tegoprazan1% Dimethyl Sulfoxide (DMSO) in assay bufferFinal concentration as per experimental designThe final concentration of DMSO in the assay should be kept constant across all conditions to avoid solvent effects on enzyme activity.
In Vivo (rodent models, oral gavage) Vonoprazan10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1-20 mg/kgThis vehicle is suitable for oral administration in mice and rats. Prepare fresh before use.
In Vivo (rodent models, intravenous) Vonoprazan10% DMSO, 90% (20% SBE-β-CD in saline)Dependent on doseSolubilization with a cyclodextrin derivative can improve aqueous compatibility for intravenous administration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of vonoprazan in DMSO, suitable for use in various in vitro experiments such as cell viability assays, signaling pathway analysis, and enzyme inhibition studies.

Materials:

  • This compound (Vonoprazan) powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of vonoprazan powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration in Rodents

This protocol details the preparation of a vonoprazan formulation suitable for oral gavage in mice or rats. The vehicle is a mixture of co-solvents and surfactants to ensure the solubility and stability of the compound.

Materials:

  • This compound (Vonoprazan) powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Initial Dissolution: In a sterile conical tube, dissolve the required amount of vonoprazan powder in DMSO. For example, for a 10 mg/kg dose in a 10 mL/kg dosing volume, you would need 1 mg of vonoprazan per mL of vehicle.

  • Addition of Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO solution. Vortex well after each addition to ensure a homogenous mixture.

  • Addition of Saline: Slowly add the sterile saline to the mixture while continuously vortexing or stirring. The final composition of the vehicle should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Mixing: Continue to vortex or stir the final formulation for 5-10 minutes to ensure complete mixing and a uniform suspension.

  • Administration: The formulation should be prepared fresh on the day of the experiment and administered via oral gavage at the desired dose.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing a research-grade formulation of a P-CAB agent.

P-CAB Research Formulation Workflow start Start weigh Weigh P-CAB Powder start->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve add_excipients Add Co-solvents/Excipients (e.g., PEG300, Tween-80) dissolve->add_excipients add_aqueous Add Aqueous Component (e.g., Saline, Buffer) add_excipients->add_aqueous mix Vortex/Stir to Homogenize add_aqueous->mix end_iv In Vitro Application mix->end_iv Dilute for use end_vivo In Vivo Application mix->end_vivo Administer

Caption: Workflow for preparing a P-CAB research formulation.

References

Troubleshooting & Optimization

"troubleshooting P-CAB agent 1 insolubility in aqueous buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-CAB Agent 1, focusing on its insolubility in aqueous buffers.

Troubleshooting Guide: Insolubility of this compound

Potassium-Competitive Acid Blockers (P-CABs) are often lipophilic and weakly basic, which can lead to solubility challenges in aqueous buffers.[1] If you are experiencing precipitation or insolubility with this compound, please follow this step-by-step guide.

Initial Assessment: Visual Inspection and Concentration Check
  • Visual Inspection: Observe the solution. Is it cloudy, or is there visible precipitate?

  • Concentration Verification: Ensure the concentration of this compound is not exceeding its known solubility limit under the current buffer conditions.

Systematic Troubleshooting Workflow

If insolubility is confirmed, follow the workflow below. It is recommended to test these parameters on a small scale before preparing a large batch.

G cluster_0 Troubleshooting this compound Insolubility start Insolubility Observed ph_check Step 1: Adjust Buffer pH (Away from pI, typically lower for weak bases) start->ph_check ph_success Solubility Improved? ph_check->ph_success ionic_check Step 2: Modify Ionic Strength (e.g., Vary NaCl concentration) ph_success->ionic_check No final_solution Optimized Protocol Achieved ph_success->final_solution Yes ionic_success Solubility Improved? ionic_check->ionic_success cosolvent_check Step 3: Add Co-solvents/Excipients (e.g., DMSO, Ethanol, PEG, Cyclodextrins) ionic_success->cosolvent_check No ionic_success->final_solution Yes cosolvent_success Solubility Improved? cosolvent_check->cosolvent_success temp_check Step 4: Alter Temperature (Test at 4°C, RT, 37°C) cosolvent_success->temp_check No cosolvent_success->final_solution Yes temp_success Solubility Improved? temp_check->temp_success temp_success->final_solution Yes contact_support Contact Technical Support temp_success->contact_support No

Caption: Troubleshooting workflow for this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my standard phosphate buffer. What is the first thing I should check?

A1: The first and most critical parameter to check is the pH of your buffer. P-CABs are often weakly basic compounds.[1] For weakly basic drugs, solubility generally increases as the pH decreases.[2][3] If the pH of your buffer is near the isoelectric point (pI) of this compound, its solubility will be at a minimum.[4]

Recommendation:

  • Determine the pKa of this compound.

  • Adjust the buffer pH to be at least 1-2 units away from the pI. For a weakly basic drug, this typically means lowering the pH.

Q2: How does ionic strength affect the solubility of this compound?

A2: The effect of ionic strength, adjusted by adding salts like NaCl, can be complex. For some compounds, increasing salt concentration can enhance solubility by shielding charges and reducing aggregation. However, for others, high salt concentrations can lead to "salting out," where the compound precipitates due to competition for solvent molecules.

Recommendation:

  • Perform a salt titration to find the optimal concentration for this compound. It is advisable to test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).

Buffer ComponentConcentration Range to TestExpected Outcome on Solubility
NaCl0 mM - 500 mMVaries; optimal concentration needs to be determined empirically.
Phosphate10 mM - 100 mMCan influence pH stability and ionic strength.

Table 1: Recommended ionic strength screening for this compound.

Q3: I'm still facing solubility issues after optimizing pH and ionic strength. What's the next step?

A3: If pH and ionic strength adjustments are insufficient, the use of co-solvents or solubilizing excipients is recommended. These agents can increase the solubility of poorly water-soluble drugs.

Commonly Used Co-solvents and Excipients:

AdditiveStarting ConcentrationMechanism of Action
DMSO 1-5% (v/v)Potent organic solvent that can dissolve many nonpolar compounds.
Ethanol 5-20% (v/v)Reduces the polarity of the aqueous solvent.
Polyethylene Glycol (PEG) 1-10% (w/v)Increases solvent viscosity and can form soluble complexes.
Cyclodextrins (e.g., HP-β-CD) 1-5% (w/v)Forms inclusion complexes with hydrophobic molecules, increasing their solubility.
Surfactants (e.g., Polysorbate 80) 0.01-0.1% (v/v)Form micelles that can encapsulate and solubilize hydrophobic compounds.

Table 2: Recommended co-solvents and excipients for enhancing this compound solubility.

Q4: Does temperature play a role in the solubility of this compound?

A4: Yes, temperature can significantly impact solubility. For many compounds, solubility increases with temperature. However, some may be less soluble at higher temperatures. It is crucial to consider the temperature stability of this compound.

Recommendation:

  • Assess solubility at different temperatures relevant to your experimental workflow (e.g., 4°C for storage, room temperature for experiments, 37°C for cell-based assays).

Q5: My this compound dissolves initially but then precipitates over time. What could be the cause?

A5: This phenomenon often indicates that the initial solution was supersaturated and thermodynamically unstable, or that the compound is degrading in the buffer.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: Ensure you are working below the equilibrium solubility concentration.

  • Assess Compound Stability: Check the stability of this compound in your chosen buffer over your experimental timeframe. Degradation can lead to less soluble byproducts.

  • Maintain Constant Temperature: Fluctuations in temperature during storage or handling can cause precipitation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Screen
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris) with pH values ranging from 4.0 to 9.0 in 0.5 unit increments.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Equilibration: Gently mix the samples and allow them to equilibrate for a set period (e.g., 2, 8, or 24 hours) at a controlled temperature.

  • Analysis: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Interpretation: Plot the solubility of this compound as a function of pH to identify the optimal pH range.

Protocol 2: Co-solvent/Excipient Screening
  • Buffer Selection: Use a buffer system where this compound has shown at least partial solubility from the pH screening.

  • Additive Preparation: Prepare stock solutions of various co-solvents and excipients (see Table 2).

  • Sample Preparation: To your buffered solution of this compound, add varying concentrations of each co-solvent or excipient.

  • Equilibration and Analysis: Follow steps 4 and 5 from the pH-dependent solubility screen protocol.

  • Data Interpretation: Compare the solubility of this compound in the presence of different additives to identify the most effective solubilizing agent.

Signaling Pathways and Logical Relationships

The solubility of a weakly basic drug like a P-CAB is governed by its ionization state, which is in turn controlled by the pH of the surrounding buffer, as described by the Henderson-Hasselbalch equation.

G cluster_1 Relationship between pH, Ionization, and Solubility for a Weakly Basic Drug pH_node Buffer pH ionization_state Ionization State (Protonated vs. Unprotonated) pH_node->ionization_state pKa_node Drug pKa pKa_node->ionization_state protonated Protonated Form (BH+) (Charged) ionization_state->protonated pH < pKa unprotonated Unprotonated Form (B) (Neutral) ionization_state->unprotonated pH > pKa solubility Aqueous Solubility protonated->solubility Higher unprotonated->solubility Lower

Caption: pH effect on the solubility of a weakly basic P-CAB.

References

Technical Support Center: Optimizing P-CAB Agent 1 (Vonoprazan) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of the Potassium-Competitive Acid Blocker (P-CAB), Vonoprazan, in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for Vonoprazan in rats and dogs for efficacy studies?

A1: For initial efficacy studies, a dose-dependent inhibition of histamine-stimulated acid secretion has been observed. In rats, complete inhibition was seen at a 4 mg/kg oral dose.[1][2] In dogs, oral doses of 0.3 mg/kg and 1.0 mg/kg have shown significant antisecretory effects.[1][3][4] Therefore, a starting range of 1-4 mg/kg for rats and 0.3-1.0 mg/kg for dogs is a reasonable starting point, with adjustments based on the specific animal model and endpoint.

Q2: How does the pharmacokinetics (PK) of Vonoprazan differ between rats and dogs?

A2: Vonoprazan is rapidly absorbed in both rats and dogs after oral administration. However, there are notable differences in bioavailability and clearance. The bioavailability is approximately 10% in rats and 52% in dogs. The clearance of Vonoprazan is significantly higher in rats (126 mL/min/kg) compared to dogs (38 mL/min/kg). These differences should be considered when designing dosage regimens and interpreting results across species.

Q3: What are the main metabolites of Vonoprazan in rats and dogs?

A3: The parent compound, Vonoprazan, is a minor component in the plasma of both species. The major metabolites differ:

  • Rats: The primary components in plasma are an oxidative metabolite (M-I) and its glucuronide (M-I-G) is a major component in bile.

  • Dogs: The major plasma metabolite is the glucuronide of a secondary metabolite (M-II-G), which is also the main component in urine.

It's important to note that none of the metabolites have pharmacological activity.

Q4: Are there any known toxicity concerns with Vonoprazan in animal studies?

A4: Embryo-fetal toxicity studies have been conducted in rats and rabbits. In rats, no treatment-related adverse effects were observed at doses up to 20 mg/kg/day. In rabbits, slight maternal toxicity and fetal growth retardation were noted at 12 mg/kg, with a no-observed-adverse-effect level (NOAEL) of 3.6 mg/kg/day. Long-term, high-dose studies in rodents have shown an increased incidence of gastric endocrine tumors, which is associated with hypergastrinemia.

Q5: How does Vonoprazan's mechanism of action differ from Proton Pump Inhibitors (PPIs)?

A5: Vonoprazan is a P-CAB that competitively blocks the potassium-binding site of the H+/K+-ATPase (proton pump). Unlike PPIs, Vonoprazan's action is not dependent on an acidic environment for activation. This leads to a more rapid onset of action and a longer-lasting inhibition of gastric acid secretion.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations Differences in food intake, gastric pH, or individual animal metabolism.- Standardize feeding schedules relative to dosing.- Ensure consistent formulation and administration technique.- Increase the number of animals per group to improve statistical power.
Lower than expected efficacy - Insufficient dose.- Rapid metabolism in the chosen species.- Issues with the disease model.- Perform a dose-ranging study to establish a clear dose-response relationship.- Consider the high clearance in rats and adjust the dose accordingly.- Validate the animal model to ensure it is responsive to acid suppression.
Unexpected adverse effects - Off-target effects at high doses.- Species-specific toxicity.- Review the literature for known toxicities in the selected species.- Conduct a dose-range finding study to identify the maximum tolerated dose (MTD).- Monitor animals closely for clinical signs of toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Vonoprazan in Rats and Dogs

Parameter Rats Dogs Reference
Oral Bioavailability 10%52%
Clearance (mL/min/kg) 12638
Tmax (oral) 0.8 hours (2 mg/kg)1.0 - 2.0 hours (0.3 mg/kg)
t1/2 (oral) 42.6 hours (total radioactivity)57.8 hours (total radioactivity)

Table 2: Reported Efficacious Doses of Vonoprazan in Animal Models

Species Dose Model Effect Reference
Rat4 mg/kg (oral)Histamine-stimulated acid secretionComplete inhibition
Dog0.3 and 1.0 mg/kg (oral)Antisecretory effectsSignificant inhibition
Rat0.7 and 1.0 mg/kg (IV)Antisecretory effectsConsistent with predictions

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Preparation:

    • Weigh the rat to determine the correct dosing volume.

    • Prepare the Vonoprazan formulation at the desired concentration in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Ensure the formulation is homogenous by vortexing or stirring.

  • Administration:

    • Gently restrain the rat.

    • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the calculated volume of the drug formulation.

    • Carefully remove the gavage needle.

  • Post-Administration:

    • Return the rat to its cage and monitor for any signs of distress.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats

  • Preparation:

    • Prepare collection tubes with an appropriate anticoagulant (e.g., EDTA).

    • Anesthetize the rat using a suitable method (e.g., isoflurane inhalation).

  • Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).

  • Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Visualizations

P_CAB_Signaling_Pathway cluster_parietal_cell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) lumen Gastric Lumen H_K_ATPase->lumen H+ secretion K_ion K+ H_ion H+ lumen->H_K_ATPase K+ uptake Vonoprazan Vonoprazan Vonoprazan->H_K_ATPase Competitively blocks K+ binding site

Mechanism of action of Vonoprazan on the gastric proton pump.

Experimental_Workflow cluster_animal_study Animal Study Workflow cluster_analysis Data Analysis Dose_Selection Dose Range Finding PK_Study Pharmacokinetic (PK) Study Dose_Selection->PK_Study PD_Study Pharmacodynamic (PD) Study Dose_Selection->PD_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study PK_Analysis PK Parameter Calculation PK_Study->PK_Analysis PD_Study->Efficacy_Study PD_Analysis PD Marker Analysis PD_Study->PD_Analysis Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Efficacy_Analysis Efficacy Endpoint Assessment Efficacy_Study->Efficacy_Analysis Toxicity_Analysis Safety Assessment Toxicity_Study->Toxicity_Analysis

Workflow for optimizing P-CAB dosage in animal studies.

References

Technical Support Center: P-CAB Agent 1 (Vonoprazan Fumarate) Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Potassium-Competitive Acid Blocker (P-CAB), Vonoprazan Fumarate.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability issues encountered with Vonoprazan Fumarate?

A1: Vonoprazan Fumarate is a stable compound under most standard laboratory conditions. However, it is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that Vonoprazan undergoes significant degradation under alkaline and oxidative conditions.[1][2][3] It remains relatively stable when exposed to acidic, thermal, and photolytic stress.[1][2]

Q2: Why is Vonoprazan formulated as a fumarate salt?

A2: Vonoprazan is formulated as a salt with fumaric acid to enhance its physicochemical properties. The formation of vonoprazan fumarate improves solubility, dissolution rate, and overall stability under various environmental stresses, including high humidity, elevated temperature, and strong illumination. Fumaric acid provides a pH-buffered microenvironment that protects the active pharmaceutical ingredient (API) from hydrolytic and oxidative degradation and reduces hygroscopicity.

Q3: What are the known degradation products or impurities of Vonoprazan?

A3: Several related substances, including raw materials, by-products, and degradants, have been identified. One study identified ten potential related substances. For example, under alkaline conditions, a specific impurity (Imp-1) can be formed. Another impurity (Imp-9) has been identified as a potential oxidative degradation product.

Q4: Are there established analytical methods to assess the stability of Vonoprazan?

A4: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the simultaneous determination of Vonoprazan and its related substances. These methods are capable of separating the main compound from its degradation products, allowing for accurate quantification and stability assessment.

Troubleshooting Guides

Issue 1: Unexpected Degradation of Vonoprazan in Solution

Symptoms:

  • Lower than expected concentration of Vonoprazan in your prepared solution.

  • Appearance of unknown peaks in your chromatogram.

Possible Causes & Solutions:

Potential CauseRecommended Action
Alkaline pH of the solvent or buffer Vonoprazan is known to degrade in alkaline conditions. Verify the pH of your solvent system. If it is alkaline, adjust to a neutral or slightly acidic pH. For example, a sodium phosphate buffer at pH 6.5 has been used successfully in analytical methods.
Presence of Oxidizing Agents The presence of oxidizing agents can lead to the degradation of Vonoprazan. Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants. Use freshly prepared solutions and consider degassing solvents.
Contaminated Glassware or Equipment Residual alkaline detergents or oxidizing agents on glassware can initiate degradation. Ensure thorough rinsing of all glassware with purified water.
Issue 2: Poor Reproducibility in Stability Studies

Symptoms:

  • High variability in degradation rates between replicate experiments.

  • Inconsistent impurity profiles.

Possible Causes & Solutions:

Potential CauseRecommended Action
Inconsistent Stress Conditions Ensure that stress conditions (temperature, humidity, light exposure, chemical concentration) are precisely controlled and consistently applied across all samples. Use calibrated equipment for temperature and humidity control.
Sample Preparation Variability Standardize your sample preparation procedure. This includes weighing, dissolution time, and mixing, to minimize variability.
Instability of Degradation Products Some degradation products may be unstable themselves. Analyze samples promptly after exposure to stress conditions to minimize further changes in the impurity profile.

Data on Forced Degradation Studies

The following table summarizes the typical results from forced degradation studies on Vonoprazan Fumarate.

Stress ConditionReagents/ParametersObservation
Acidic Hydrolysis 0.1N HClStable
Alkaline Hydrolysis 0.1N NaOHSignificant degradation observed
Oxidative Degradation e.g., 3% H₂O₂Significant degradation observed
Thermal Degradation e.g., 60-80°CStable
Photolytic Degradation UV light exposureStable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Vonoprazan Fumarate

This protocol is based on a published method for the analysis of Vonoprazan and its related substances.

1. Chromatographic Conditions:

  • Column: Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm)

  • Mobile Phase A: 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)

  • Mobile Phase B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile and water mixture (10:90, v/v)

  • Standard Stock Solution: Prepare a stock solution of Vonoprazan Fumarate reference standard at a concentration of 5 mg/mL in the diluent.

  • Sample Solution: Prepare the sample solution at a concentration of 0.5 mg/mL in the diluent.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of Vonoprazan.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to identify and quantify any degradation products by comparing their retention times and peak areas to those of the main peak and any available impurity standards.

Visualizations

Simplified Degradation Pathway of Vonoprazan Vonoprazan Vonoprazan Alkaline Alkaline Conditions (e.g., NaOH) Vonoprazan->Alkaline Oxidative Oxidative Stress (e.g., H₂O₂) Vonoprazan->Oxidative Degradant_A Alkaline Degradation Product (e.g., Imp-1) Alkaline->Degradant_A Hydrolysis Degradant_B Oxidative Degradation Product (e.g., Imp-9) Oxidative->Degradant_B Oxidation

Caption: Simplified degradation pathways of Vonoprazan under alkaline and oxidative stress.

Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Vonoprazan Solution (e.g., 0.5 mg/mL) Acid Acidic (0.1N HCl) Prep->Acid Alkali Alkaline (0.1N NaOH) Prep->Alkali Oxidative Oxidative (3% H₂O₂) Prep->Oxidative Thermal Thermal (80°C) Prep->Thermal Neutralize Neutralize (if applicable) Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis and Impurity Profiling HPLC->Data Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed? Check_pH Is the solvent/buffer pH > 7? Start->Check_pH Check_Oxidants Are oxidizing agents present? Check_pH->Check_Oxidants No Solution_Alkaline Action: Adjust pH to neutral/ slightly acidic. Check_pH->Solution_Alkaline Yes Check_Glassware Is glassware clean? Check_Oxidants->Check_Glassware No Solution_Oxidants Action: Use fresh, de-gassed solvents. Check_Oxidants->Solution_Oxidants Yes Solution_Glassware Action: Thoroughly rinse glassware. Check_Glassware->Solution_Glassware No End Problem Resolved Check_Glassware->End Yes Solution_Alkaline->End Solution_Oxidants->End Solution_Glassware->End

References

"unexpected off-target effects of P-CAB agent 1 in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P-CAB Agent 1. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential unexpected off-target effects during in-vitro cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound. Follow the question-and-answer format to identify and resolve your observations.

Q1: We are observing a significant decrease in cell viability/proliferation at concentrations expected to be non-toxic. What could be the cause?

A1: An unexpected decrease in cell viability is a common concern. It's crucial to determine if this is a true off-target cytotoxic effect or an experimental artifact.

Initial Steps:

  • Confirm Drug Concentration and Purity: Re-verify the calculations for your dilutions and ensure the stock solution of this compound is correctly prepared and has not degraded. If possible, confirm the purity of the compound batch.

  • Check Culture Conditions: Ensure your cell culture conditions are optimal and consistent.[1][2] Any stress on the cells can make them more susceptible to compound-induced toxicity.[3]

  • Mycoplasma Testing: Perform a routine check for mycoplasma contamination, which can alter cellular responses and viability.[1][2]

Troubleshooting Workflow:

If the initial checks do not resolve the issue, follow this systematic approach to investigate the potential off-target effect.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Is it an Off-Target Effect? cluster_2 Phase 3: Characterization A Unexpected Decrease in Cell Viability Observed B Verify this compound Concentration & Purity A->B C Check for Mycoplasma Contamination A->C D Assess General Cell Health & Culture Conditions A->D E Perform Dose-Response Curve (e.g., MTT/CellTiter-Glo Assay) B->E Concentration Confirmed C->E Negative Result D->E Conditions Optimal F Compare with a Structurally Unrelated P-CAB E->F G Test in a Different Cell Line (lacking target if possible) F->G H Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI staining) G->H Effect is Agent 1-Specific I Cell Cycle Analysis (Propidium Iodide Staining) H->I J Hypothesize and Test Potential Off-Target Pathway I->J

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q2: Our reporter assay, which is unrelated to the H+/K+ ATPase proton pump, is showing modulation by this compound. How do we troubleshoot this?

A2: This could indicate a specific off-target interaction with a signaling pathway or direct interference with the assay components.

Troubleshooting Steps:

  • Assay Interference Check: Run the assay in a cell-free system (if possible) with this compound to check for direct effects on the reporter enzyme (e.g., luciferase, beta-galactosidase) or the detection reagents.

  • Counter-Screening: Use a reporter with a different promoter and reporter gene to see if the effect is specific to your initial assay's components.

  • Pathway Analysis: If the effect is confirmed to be cellular, investigate potential upstream regulators of your reporter that this compound might be modulating.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for P-CABs like Agent 1?

A1: Potassium-Competitive Acid Blockers (P-CABs) are reversible inhibitors of the H+/K+ ATPase (proton pump) located in gastric parietal cells. They compete with potassium ions (K+) to bind to the pump, thereby blocking the final step of gastric acid secretion. Unlike proton pump inhibitors (PPIs), their action is rapid and does not require an acidic environment for activation.

G cluster_0 Parietal Cell cluster_1 Canalicular Membrane PC Pump H+/K+ ATPase (Proton Pump) H_out H+ Pump->H_out Pumps H+ into lumen K_in K+ K_in->Pump Binds to activate pump PCAB This compound PCAB->Pump Competitively blocks K+ binding site

Caption: On-target mechanism of this compound.

Q2: Are there any known off-target effects for the P-CAB class of compounds?

A2: While the class is generally selective for the H+/K+ ATPase, some earlier P-CABs were discontinued due to issues like liver toxicity observed in clinical development (e.g., linaprazan). In cell culture, observed effects are often related to the high concentrations used. It is important to differentiate a specific off-target pharmacological effect from non-specific cytotoxicity. A true off-target effect would ideally be demonstrable at concentrations not far from the on-target IC50 and in cell types not expressing the H+/K+ ATPase.

Q3: We suspect this compound is inducing apoptosis. How can we confirm this?

A3: To confirm apoptosis, you should use multiple assays. A recommended approach is to use flow cytometry to analyze cells stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker). This allows you to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations. This can be complemented with a caspase activity assay (e.g., Caspase-3/7 Glo) to measure the activation of executioner caspases.

Quantitative Data Summary

Should you identify a consistent, dose-dependent off-target effect, it is critical to quantify it relative to the on-target activity.

Table 1: Hypothetical Potency Comparison of this compound

Assay TypeCell LineEndpoint MeasuredIC50 / EC50 (µM)
On-Target Gastric OrganoidsProton Pump Inhibition0.05
Off-Target HEK293Cell Viability (MTT)15.2
Off-Target HepG2Caspase-3/7 Activation12.8
Off-Target HeLaCell Cycle Arrest (G1)9.5

This table presents hypothetical data for illustrative purposes. A large window (e.g., >100-fold) between on-target and off-target IC50 values suggests a relatively specific compound at therapeutic concentrations.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Technical Support Center: Improving the Bioavailability of P-CAB Agent 1 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the potassium-competitive acid blocker (P-CAB), Agent 1, in rat models.

Troubleshooting Guides

This section addresses common issues encountered during in vivo pharmacokinetic (PK) studies in rats.

Issue 1: Undetectable or Very Low Plasma Concentrations of P-CAB Agent 1

  • Question: Our initial pharmacokinetic (PK) studies in rats using an aqueous suspension of this compound resulted in undetectable or extremely low plasma concentrations. What are the potential causes and how can we troubleshoot this?

  • Answer: Very low plasma exposure is a common challenge, particularly with compounds that have poor aqueous solubility or low membrane permeability. The initial step is to characterize the physicochemical properties of this compound to understand the primary barrier to its absorption.

    Recommended Troubleshooting Workflow:

    • Physicochemical Characterization: Determine the aqueous solubility of this compound at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) and assess its intestinal permeability using an in vitro model like the Caco-2 cell monolayer assay.[1] This will help classify the compound according to the Biopharmaceutics Classification System (BCS).

    • Formulation-Based Solutions (If Solubility is the Limiting Factor): If this compound is found to have low solubility (BCS Class II or IV), developing an enabling formulation is crucial. A good starting point is a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[1] These formulations can maintain the drug in a solubilized state within the gastrointestinal tract, thereby improving dissolution and subsequent absorption.[1]

    • Evaluation of Efflux Liability (If Permeability is the Limiting Factor): If this compound exhibits low permeability (BCS Class III or IV), it's important to investigate whether it is a substrate for efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 suggests that active efflux is a significant contributor to poor permeability.[1]

    • In Vivo Confirmation with an Efflux Inhibitor: If P-gp mediated efflux is suspected, a follow-up in vivo PK study can be conducted where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil or elacridar). A significant increase in oral bioavailability in the presence of the inhibitor would confirm the role of P-gp in limiting absorption.[1]

    • Troubleshooting Workflow Diagram:

      G start Low/Undetectable Plasma Concentration of this compound physchem Physicochemical Characterization (Solubility & Permeability) start->physchem bcs Determine BCS Class physchem->bcs solubility_issue Low Solubility (BCS II or IV) bcs->solubility_issue Solubility-limited permeability_issue Low Permeability (BCS III or IV) bcs->permeability_issue Permeability-limited formulation Develop Enabling Formulation (e.g., SEDDS) solubility_issue->formulation efflux Bidirectional Caco-2 Assay (Efflux Ratio) permeability_issue->efflux re_evaluate Re-evaluate In Vivo PK with Optimized Formulation formulation->re_evaluate efflux_confirm Efflux Ratio > 2? efflux->efflux_confirm invivo_inhibitor In Vivo PK Study with P-gp Inhibitor efflux_confirm->invivo_inhibitor Yes efflux_confirm->re_evaluate No invivo_inhibitor->re_evaluate end Improved Bioavailability re_evaluate->end

      Caption: Troubleshooting workflow for low bioavailability.

Issue 2: High Variability in Pharmacokinetic Parameters Among Individual Rats

  • Question: We are observing significant inter-individual variability in the Cmax and AUC of this compound in our rat studies. What could be the reasons for this, and how can we mitigate it?

  • Answer: High variability in pharmacokinetic data can obscure the true performance of a drug formulation and make data interpretation difficult. Several factors can contribute to this variability in rat models.

    Potential Causes and Mitigation Strategies:

    • Gastric pH Differences: The gastric pH in rats can vary, which can affect the dissolution and absorption of pH-dependent drugs. To model the gastric pH of humans in either a fasted or fed state, pretreatment with pentagastrin or omeprazole can be considered.

    • Food Effects: The presence or absence of food can significantly impact drug absorption. P-CABs like vonoprazan can be taken without regard to food. However, for preclinical studies, it is crucial to have a consistent fasting or fed state across all animals. Ensure that rats are fasted overnight prior to dosing.

    • CYP Enzyme Polymorphisms and Metabolism: Although less pronounced than in humans, genetic variations in metabolizing enzymes like cytochrome P450s can exist in rat populations. Additionally, some P-CABs are metabolized by multiple CYP enzymes. Using a well-characterized and genetically homogeneous strain of rats can help reduce this variability.

    • Formulation Instability or Inhomogeneity: Ensure that the formulation is stable and that the drug is uniformly dispersed. For suspensions, proper mixing before each administration is critical. For lipid-based formulations, ensure they form stable emulsions upon dilution.

Frequently Asked Questions (FAQs)

Q1: What are some effective formulation strategies to improve the oral bioavailability of a P-CAB like Agent 1?

A1: For compounds with low aqueous solubility, lipid-based formulations are a promising approach. A study on the anti-cancer agent SR13668, which initially had less than 1% oral bioavailability in rats, demonstrated a significant improvement using a formulation of PEG400 and Labrasol (1:1 v/v). This formulation increased the relative exposure by approximately 400-fold compared to a simple methylcellulose suspension. Other strategies for poorly soluble compounds include particle size reduction (micronization or nanonization) and the creation of amorphous solid dispersions. For compounds with poor permeability, the use of permeation enhancers can be explored.

Q2: How do P-CABs like Agent 1 affect gastric pH in rats, and what are the long-term consequences?

A2: P-CABs are potent inhibitors of the H+, K+-ATPase proton pump, leading to a rapid and sustained increase in gastric pH. In a study with male Sprague-Dawley rats, both P-CABs (tegoprazan and vonoprazan) and the proton pump inhibitor (PPI) esomeprazole significantly increased gastric pH compared to a control group. Long-term administration of these agents can lead to hypergastrinemia, a transient delay in gastric emptying, and alterations in the small intestinal microbiota. Specifically, long-term administration of both P-CABs and PPIs resulted in reduced microbial diversity.

Q3: Are there known sex differences in the pharmacokinetics of P-CABs in rats?

A3: Sex-related differences in drug metabolism and disposition have been observed in rats for various compounds. For instance, a study on the agent SR13668 showed a marked sex difference in exposure, with the area under the curve (AUC) being significantly higher and clearance lower for female rats compared to male rats after both intravenous and oral administration. It is therefore advisable to include both male and female rats in definitive pharmacokinetic studies to assess any potential sex differences for this compound.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations in Male Sprague-Dawley Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Absolute Bioavailability (F%)
Intravenous1IV--500 ± 75100
0.5% Methylcellulose10PO15 ± 82.095 ± 40<2%
PEG400:Labrasol (1:1)10PO450 ± 901.52250 ± 450~45%
SEDDS10PO600 ± 1201.03100 ± 600~62%

Data are presented as mean ± standard deviation (n=6 per group). This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein catheters are used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group: this compound is dissolved in a suitable vehicle (e.g., DMSO:PEG300, 15:85) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Groups: Rats are dosed by oral gavage with the designated formulation (e.g., aqueous suspension or SEDDS) at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Protocol 2: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound (this compound) is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver chamber at specified time intervals.

  • Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (A to B) and Papp (B to A) are calculated.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2 is indicative of active efflux.

Visualizations

G cluster_oral Oral Administration cluster_absorption Absorption & Metabolism PO This compound (Oral Formulation) GI Gastrointestinal Tract PO->GI Ingestion Intestinal_Lumen Intestinal Lumen GI->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailability) Liver->Systemic_Circulation Solubility Poor Solubility Solubility->Intestinal_Lumen Permeability Poor Permeability Permeability->Enterocytes Efflux P-gp Efflux Efflux->Enterocytes

Caption: Factors affecting the oral bioavailability of this compound.

References

"P-CAB agent 1 experimental variability and reproducibility"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-CAB Agent 1. The information is designed to address specific issues that may arise during experimentation, ensuring greater variability control and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potassium-competitive acid blocker. It inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme.[1] This reversible binding action prevents the pump from secreting gastric acid.[2][3] Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation, leading to a more rapid onset of action.[1][3]

Q2: What are the key advantages of P-CABs like Agent 1 over traditional PPIs?

P-CABs offer several advantages, including a faster onset of action, a longer duration of acid inhibition, and less variation in efficacy due to patient genetics (CYP2C19 polymorphisms). They are also effective regardless of whether they are taken with food.

Q3: What is a typical IC50 value for this compound in an H+/K+-ATPase assay?

The in vitro IC50 value for P-CABs is generally in the nanomolar range. For instance, a similar P-CAB has a reported IC50 of 40.21 nM. However, this value can be influenced by assay conditions, particularly pH and potassium concentration.

Q4: How does this compound affect gastrin levels?

Prolonged acid suppression with any agent can lead to an increase in serum gastrin levels. Some studies suggest that the extent of this increase can vary between different P-CABs and may be comparable to or greater than that observed with PPIs.

Troubleshooting Guides

Issue 1: High Variability in In Vitro H+/K+-ATPase Inhibition Assays

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Inconsistent Potassium (K+) Concentration Since this compound is a potassium-competitive inhibitor, its IC50 is highly dependent on the K+ concentration. Ensure the K+ concentration is consistent across all assays.
Incorrect pH of Assay Buffer The inhibitory activity of some P-CABs can be pH-dependent. Standardize the pH of the assay buffer for all experiments, typically around 7.4.
Degradation of this compound Prepare fresh dilutions of the agent from a stock solution for each experiment. Store stock solutions according to the manufacturer's recommendations, protected from light and at the appropriate temperature.
Variable Enzyme Activity Use H+/K+-ATPase enriched membrane vesicles from a consistent source and preparation batch. Ensure consistent protein concentration in each assay well.
Inaccurate Phosphate Detection If using a colorimetric assay to measure inorganic phosphate (Pi), ensure the detection reagents are fresh and that the incubation time for color development is consistent.
Issue 2: Poor Reproducibility in Cell-Based Assays

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Cell Line Variability Use a consistent cell line and passage number for all experiments. Regularly check for mycoplasma contamination.
Inconsistent Seeding Density Ensure uniform cell seeding density across all wells and plates to avoid variations in cell confluence, which can affect drug response.
Variable Incubation Times Adhere strictly to the specified incubation times for drug treatment and subsequent assay steps.
Edge Effects in Multi-Well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data for representative P-CABs, which can serve as a benchmark for experiments with this compound.

Table 1: Pharmacokinetic Parameters of Tegoprazan in Healthy Male Subjects

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Tmax (h) 0.830.71
Cmax (µg/L) 1,434.50 ± 570.821,415.92 ± 326.78
AUClast (µg*h/L) 5720.00 ± 1417.865,502.99 ± 1,070.62
Data from a study comparing two formulations of tegoprazan.

Table 2: Healing Rates of Erosive Esophagitis (EE) - Vonoprazan vs. Lansoprazole

TimepointVonoprazan 20 mgLansoprazole 30 mg
Week 2 90%79%
Week 4 96%91%
Week 8 99%95%
Data from a study on Japanese patients with EE.

Table 3: Efficacy of Tegoprazan in Non-Erosive Reflux Disease (NERD) at Week 4

OutcomeTegoprazan 50 mgTegoprazan 100 mgPlacebo
Complete resolution of major symptoms 42.5%48.5%24.2%
Complete resolution of heartburn 62.3%65.7%43.4%
Data from a phase 3, double-blind, placebo-controlled study.

Experimental Protocols

Key Experiment: In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on H+/K+-ATPase.

1. Preparation of H+/K+-ATPase Enriched Microsomes:

  • Source: Freshly excised rabbit or hog gastric mucosa.

  • Homogenize the mucosal scrapings in an ice-cold homogenization buffer (e.g., 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4).

  • Perform differential centrifugation to isolate the microsomal fraction.

  • Further purify the H+/K+-ATPase enriched vesicles using a sucrose density gradient centrifugation.

  • Resuspend the final pellet, determine the protein concentration, and store at -80°C.

2. Inhibition Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the this compound dilution (or vehicle control), and the H+/K+-ATPase enriched microsomes.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding a mixture of ATP and KCl.

  • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding an ice-cold stop solution.

3. Measurement of ATPase Activity:

  • Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, commonly using a malachite green colorimetric assay.

  • Measure the absorbance at the appropriate wavelength (typically 620-660 nm).

4. Data Analysis:

  • Prepare a standard curve using a phosphate standard to determine the concentration of Pi released.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the agent's concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_0 Parietal Cell cluster_1 Lumen (Stomach) PUMP H+/K+-ATPase (Proton Pump) H_out H+ Efflux (Acid Secretion) PUMP->H_out Pumps H+ out K_in K+ Influx K_in->PUMP Requires K+ K_site K_in->K_site Binds Acid Gastric Acid (Lower pH) PCAB This compound PCAB->K_site Competitively Binds

Caption: Mechanism of this compound action on the H+/K+-ATPase.

G cluster_workflow H+/K+-ATPase Inhibition Assay Workflow prep Prepare Microsomes (Source: Gastric Mucosa) assay_setup Assay Setup (96-well plate) prep->assay_setup Add to wells reaction Initiate Reaction (Add ATP/KCl, 37°C) assay_setup->reaction terminate Terminate Reaction (Stop Solution) reaction->terminate measure Measure Pi (Colorimetric Assay) terminate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.

G cluster_troubleshooting Troubleshooting Logic for Assay Variability variability High Variability Observed check_K Check K+ Concentration variability->check_K check_pH Check Buffer pH variability->check_pH check_reagents Check Reagent Freshness variability->check_reagents check_enzyme Check Enzyme Activity/Prep variability->check_enzyme standardize Standardize Protocol check_K->standardize check_pH->standardize check_reagents->standardize check_enzyme->standardize rerun Re-run Assay standardize->rerun

Caption: Logical approach to troubleshooting H+/K+-ATPase assay variability.

References

"addressing tachyphylaxis with P-CAB agent 1 in long-term studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing P-CAB Agent 1 in long-term studies, with a specific focus on addressing concerns related to tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and is it a concern with this compound?

A: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[1][2] It is a known phenomenon with some acid-suppressing agents like H2-receptor antagonists.[3][4] However, current long-term studies on Potassium-Competitive Acid Blockers (P-CABs), the class of drugs to which this compound belongs, have not demonstrated evidence of tachyphylaxis. P-CABs like vonoprazan have shown sustained efficacy in maintaining healing and symptom relief in studies lasting up to a year.[5]

Q2: How does the mechanism of action of this compound differ from Proton Pump Inhibitors (PPIs) and why might this affect long-term efficacy?

A: P-CABs and PPIs both target the H+/K+ ATPase (proton pump) in gastric parietal cells. However, their mechanisms differ significantly:

  • P-CABs (e.g., this compound): Bind reversibly and ionically to the proton pump, competing with potassium ions. They can bind to both active and inactive pumps, leading to a rapid onset of action and potent acid suppression.

  • PPIs: Are prodrugs that require activation in an acidic environment. They form an irreversible covalent bond with actively secreting proton pumps. Full effect is often achieved after 3-5 days of administration.

The reversible binding and ability to inhibit newly synthesized proton pumps may contribute to the sustained and prolonged action of P-CABs, making tachyphylaxis less likely compared to other acid suppressants.

Q3: What do long-term clinical data show regarding the sustained efficacy of P-CABs?

A: Long-term studies on P-CABs such as vonoprazan and tegoprazan have demonstrated consistent and sustained acid suppression. Clinical trials have shown high rates of healing and maintenance of healing for conditions like erosive esophagitis over extended periods. For example, vonoprazan has been shown to be superior to lansoprazole in the maintenance of healing of erosive esophagitis. Similarly, tegoprazan has shown non-inferiority to esomeprazole in healing erosive esophagitis at 8 weeks.

Troubleshooting Guide: Investigating Diminished Response to this compound

If you observe a reduced therapeutic or physiological effect of this compound in your long-term experiments, consider the following troubleshooting steps before concluding tachyphylaxis.

1. Verify Compound Integrity and Dosing Protocol:

  • Question: Has the stability of this compound been confirmed under your storage conditions?

  • Action: Re-verify the concentration and formulation of your dosing solution. Ensure the administration protocol (dose, frequency, route) has been consistently followed.

2. Assess Subject-Specific Factors:

  • Question: Could changes in the animal model's physiology be influencing the drug's effect?

  • Action:

    • Investigate potential changes in drug metabolism or clearance.

    • Assess for the development of other conditions that could affect gastric acid secretion or symptomatic presentation.

    • Note that unlike PPIs, the efficacy of P-CABs is generally not affected by CYP2C19 genetic polymorphisms.

3. Re-evaluate Efficacy Measurement:

  • Question: Is the method for assessing acid suppression still accurate and appropriate?

  • Action: Calibrate all measurement equipment (e.g., pH meters, sensors). Consider alternative or complementary methods to measure gastric acid output to confirm your findings.

4. Consider Rebound Acid Hypersecretion (Post-Dosing):

  • Question: Is the perceived loss of efficacy actually a manifestation of rebound acid hypersecretion after a missed dose or upon cessation of treatment?

  • Action: This phenomenon is well-documented with acid-suppressive therapies and is caused by trophic effects of hypergastrinemia on the oxyntic mucosa. Ensure continuous and consistent dosing as per the experimental design.

Data from Long-Term P-CAB Studies

The following tables summarize key efficacy data from long-term studies of established P-CABs, which can serve as a benchmark for what to expect from this compound.

Table 1: Erosive Esophagitis Healing Rates (Vonoprazan vs. Lansoprazole)

TimepointVonoprazanLansoprazoleStudy Population
Week 8 Non-inferiorNon-inferiorAsian Trial
Maintenance SuperiorInferiorUS Trial

Table 2: Gastric Ulcer Healing Rates (Tegoprazan vs. Lansoprazole)

TimepointTegoprazan (50mg)Tegoprazan (100mg)Lansoprazole (30mg)
Week 8 94.8%95.0%95.7%

Data from a phase 3 clinical trial demonstrating non-inferiority.

Table 3: Symptom Relief in Non-Erosive Reflux Disease (NERD) (Tegoprazan vs. Placebo)

EndpointTegoprazanPlacebo
24-hour Heartburn-Free Days Significantly higherLower
Overnight Heartburn Relief Significantly higherLower
Regurgitation Symptom Relief Significantly higherLower

Data from the Phase 3 NERDSearch disease study.

Experimental Protocols

Protocol 1: Assessment of Gastric Acid Suppression

This protocol outlines a method for measuring gastric acid output in a preclinical model, adapted from standard methodologies.

  • Animal Preparation: Anesthetize the subject (e.g., rat) and perform a laparotomy to expose the stomach.

  • Cannulation: Ligate the pylorus and insert a cannula into the forestomach for gastric secretion collection.

  • Basal Acid Output (BAO): Collect gastric juice for a baseline period (e.g., four 15-minute intervals) to determine the basal acid secretion rate.

  • Drug Administration: Administer this compound via the appropriate route (e.g., oral gavage, intravenous).

  • Stimulated Acid Output: If required, stimulate acid secretion using an agent like pentagastrin or histamine.

  • Post-Dosing Collection: Continue to collect gastric juice at set intervals (e.g., every 15 minutes for 2-4 hours) to measure the effect of this compound on acid output.

  • Analysis: Measure the volume of each sample and titrate with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0 to calculate the acid concentration. Express results as mEq/L.

Protocol 2: Non-Invasive Gastric pH Monitoring

For long-term studies in larger animal models or clinical research, a wireless pH-sensing capsule can provide continuous monitoring.

  • Capsule Administration: The subject swallows the wireless pH capsule.

  • Data Recording: The capsule transmits pH data to an external receiver, recording intragastric pH levels over a 24-hour period or longer.

  • Baseline Monitoring: A baseline recording is taken before the administration of this compound.

  • Treatment Phase: this compound is administered daily for the duration of the study.

  • Periodic Monitoring: Repeat the 24-hour pH monitoring at regular intervals (e.g., week 1, month 1, month 3, month 6) to assess for any changes in intragastric pH control.

  • Data Analysis: Key parameters to analyze include the percentage of time intragastric pH remains above 4 and the mean 24-hour intragastric pH.

Visualizations

Caption: Mechanism of this compound on the H+/K+ ATPase.

Tachyphylaxis_Troubleshooting_Workflow Start Observed Diminished Response to this compound Check_Protocol Verify Dosing Protocol & Compound Integrity Start->Check_Protocol Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Assess_Subject Evaluate Subject-Specific Factors (Metabolism, Health Status) Protocol_OK->Assess_Subject Yes Address_Issue_Protocol Correct Protocol/ Compound Handling Protocol_OK->Address_Issue_Protocol No Subject_Factors_OK Confounding Factors Identified? Assess_Subject->Subject_Factors_OK Validate_Measurement Re-evaluate Efficacy Measurement Technique Subject_Factors_OK->Validate_Measurement No Address_Issue_Subject Account for Subject Variability Subject_Factors_OK->Address_Issue_Subject Yes Measurement_OK Measurement Valid? Validate_Measurement->Measurement_OK Consider_Mechanism Investigate Alternative Pharmacodynamic Mechanisms Measurement_OK->Consider_Mechanism Yes Address_Issue_Measurement Recalibrate/Refine Measurement Measurement_OK->Address_Issue_Measurement No No_Tachyphylaxis Tachyphylaxis Unlikely. Focus on Other Variables. Consider_Mechanism->No_Tachyphylaxis

Caption: Troubleshooting workflow for diminished drug response.

References

P-CAB Agent Interference with Fluorescent Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Potassium-Competitive Acid Blocker (P-CAB) agents in their experiments, understanding potential interactions with fluorescent assays is critical for data integrity. This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential for P-CABs to interfere with fluorescence-based measurements.

Frequently Asked Questions (FAQs)

Q1: Can P-CAB agents like vonoprazan or tegoprazan interfere with my fluorescent assay?

While there is limited direct evidence in the scientific literature of P-CABs causing widespread interference in common biological fluorescent assays, their chemical nature suggests a potential for interaction. Studies focused on quantifying P-CABs in biological samples have utilized their fluorescent properties. For instance, vonoprazan has been shown to quench the fluorescence of nitrogen-doped carbon quantum dots and to form fluorescent products upon reaction with certain reagents like NBD-Cl.[1][2][3] This indicates that these molecules can interact with fluorophores, creating a potential for assay interference.

Q2: What are the potential mechanisms of interference by P-CAB agents?

P-CAB agents could potentially interfere with fluorescent assays through several mechanisms:

  • Intrinsic Fluorescence (Autofluorescence): The P-CAB molecule itself might fluoresce at the excitation and/or emission wavelengths used in your assay, leading to a false-positive signal.

  • Fluorescence Quenching: The P-CAB could absorb the excitation light or interact with the excited fluorophore, causing it to return to its ground state without emitting a photon. This would result in a lower-than-expected fluorescence signal.[1][4]

  • Light Scattering: At high concentrations, the compound might precipitate or form aggregates that scatter light, which can be incorrectly measured as fluorescence.

  • Biological Effects: The P-CAB could modulate the biological system being studied in a way that indirectly affects the fluorescent reporter (e.g., altering protein expression in a GFP-reporter assay).

Q3: What types of fluorescent assays are most likely to be affected?

Any fluorescent assay could potentially be affected. Assays that are particularly sensitive to small changes in fluorescence intensity or that use low signal levels are more susceptible. Examples include:

  • Calcium Flux Assays (e.g., Fluo-4, Fura-2): Interference could mask or mimic changes in intracellular calcium.

  • Reporter Gene Assays (e.g., GFP, RFP): Autofluorescence could be mistaken for reporter expression, or quenching could reduce the signal.

  • FRET/TR-FRET Assays: Interference with either the donor or acceptor fluorophore can disrupt the energy transfer measurement.

  • Enzyme Activity Assays with Fluorescent Substrates: The P-CAB could interfere with the fluorescent product or substrate.

  • Immunofluorescence Staining: High background fluorescence from the compound could obscure the specific staining.

Troubleshooting Guide

If you suspect a P-CAB agent is interfering with your fluorescent assay, follow these steps to diagnose and mitigate the issue.

Step 1: Characterize the Potential for Interference

The first step is to determine if the P-CAB agent has spectral properties that overlap with your assay's fluorophore.

Experimental Protocol: Compound Spectral Scanning

  • Preparation of Compound Solution: Prepare the P-CAB agent in the same assay buffer and at the highest concentration you plan to use in your experiment.

  • Blank Measurement: Use the assay buffer alone as a blank.

  • Excitation and Emission Scan:

    • Using a scanning spectrofluorometer, excite the P-CAB solution across a range of wavelengths (e.g., 300-700 nm) and measure the emission spectrum.

    • Then, set the emission wavelength to that of your assay's fluorophore and scan the excitation spectrum.

  • Analysis: Compare the excitation and emission spectra of the P-CAB with those of your fluorophore. Significant overlap suggests a high potential for interference.

Step 2: Test for Autofluorescence

This experiment will determine if the P-CAB contributes to the signal in your assay.

Experimental Protocol: Autofluorescence Test

  • Prepare Wells: Set up a multi-well plate with the following controls:

    • Buffer only (Blank)

    • Buffer + P-CAB agent (at various concentrations)

    • Your assay system without the P-CAB (Positive Control)

    • Your assay system with the P-CAB

  • Incubation: Incubate the plate under the same conditions as your actual experiment.

  • Measurement: Read the fluorescence on a plate reader using the same filter set as your assay.

  • Analysis: Subtract the blank reading from all other wells. If the "Buffer + P-CAB" wells show a significant signal, the compound is autofluorescent at your assay's wavelengths.

Step 3: Test for Fluorescence Quenching

This test will determine if the P-CAB is suppressing the signal from your fluorophore.

Experimental Protocol: Quenching Test

  • Prepare Solutions:

    • A solution of your purified fluorophore (or a stable fluorescent product from your assay) at a concentration that gives a mid-range signal.

    • Serial dilutions of the P-CAB agent in the assay buffer.

  • Combine and Measure:

    • In a multi-well plate, add the fluorophore solution to wells containing different concentrations of the P-CAB.

    • Include a control with the fluorophore and buffer only.

  • Analysis: If the fluorescence intensity decreases as the P-CAB concentration increases, your compound is quenching the fluorophore.

The following table summarizes the expected outcomes from these troubleshooting experiments:

Observation Interpretation Potential Impact on Assay
Signal in "Buffer + P-CAB" wellsAutofluorescenceFalse positive / Increased background
Decreased signal with increasing P-CAB concentration in quenching testFluorescence QuenchingFalse negative / Underestimation of effect
No significant signal from P-CAB alone and no change in fluorophore signalNo direct interferenceObserved effects are likely biological

Mitigation Strategies

If interference is confirmed, consider the following strategies:

  • Change Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the P-CAB's spectral properties.

  • Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a delay between excitation and emission detection, which can reduce interference from short-lived autofluorescence.

  • Reduce P-CAB Concentration: Use the lowest effective concentration of the P-CAB agent.

  • Implement a Correction Factor: If the interference is consistent and concentration-dependent, it may be possible to mathematically correct for it. However, this is a less robust approach.

  • Switch to a Non-Fluorescent Assay: If possible, use an alternative assay method, such as a luminescence-based or label-free assay, to confirm your findings.

Visualizing Workflows and Mechanisms

To aid in understanding these concepts, the following diagrams illustrate the potential interference pathways and a troubleshooting workflow.

InterferenceMechanisms cluster_excitation Excitation cluster_emission Emission ExcitationLight Excitation Light Source Fluorophore Fluorophore ExcitationLight->Fluorophore Excites Detector Detector Fluorophore->Detector Emits Light PCAB P-CAB Agent PCAB->Detector Autofluorescence PCAB->Fluorophore

Caption: Potential mechanisms of P-CAB interference in fluorescent assays.

TroubleshootingWorkflow Start Suspected Interference with P-CAB Agent Step1 Step 1: Run Compound-Only Control (P-CAB + Buffer) Start->Step1 Result1 Is there a signal? Step1->Result1 Autofluorescence Conclusion: Autofluorescence Interference Result1->Autofluorescence Yes Step2 Step 2: Run Quenching Test (P-CAB + Purified Fluorophore) Result1->Step2 No Mitigate Implement Mitigation Strategy (e.g., change fluorophore, use TRF) Autofluorescence->Mitigate Result2 Does signal decrease with increasing P-CAB concentration? Step2->Result2 Quenching Conclusion: Quenching Interference Result2->Quenching Yes NoInterference Conclusion: No Direct Spectroscopic Interference Result2->NoInterference No Quenching->Mitigate

Caption: Troubleshooting workflow for identifying P-CAB interference.

References

Technical Support Center: Protocol Refinement for Consistent P-CAB Agent 1 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results during their experiments with P-CAB Agent 1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker. It functions by reversibly binding to the H+/K+ ATPase (proton pump) on the luminal membrane of gastric parietal cells. This binding is ionic and occurs in a potassium-competitive manner, blocking the final step of gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs like Agent 1 do not require an acidic environment for activation and can inhibit both active and inactive proton pumps, leading to a rapid onset of action.[1][3]

Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

A2: Inconsistent IC50 values for P-CABs can stem from several factors. As potassium-competitive inhibitors, variations in the potassium ion (K+) concentration in your assay buffer will directly impact the IC50 value. The pH of the assay buffer is another critical factor, as the inhibitory activity of some P-CABs is pH-dependent. Finally, the stability of this compound in your assay medium and ensuring fresh dilutions for each experiment are crucial for reproducibility.

Q3: I am observing a partial or incomplete dose-response curve with this compound. What could be the issue?

A3: An incomplete dose-response curve, where the response does not reach 100% inhibition at high concentrations, can be due to several reasons. Solubility issues with this compound at higher concentrations can lead to a plateauing effect. The presence of contaminating or competing substances in your assay can also interfere with the expected inhibition. Additionally, if you are performing a cell-based assay, a high turnover rate of the target protein (H+/K+ ATPase) could result in newly synthesized, uninhibited protein, leading to a response plateau below full inhibition.

Q4: Can the source of the H+/K+ ATPase enzyme affect my results?

A4: Yes, the source and preparation of the H+/K+ ATPase enzyme can significantly influence assay results. Whether you are using enriched membrane vesicles from sources like rabbit or goat gastric mucosa, the purity and activity of the enzyme preparation are critical. It is essential to follow a standardized and consistent protocol for enzyme preparation to ensure reproducibility.

Troubleshooting Guides

In Vitro H+/K+ ATPase Inhibition Assay
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicates Inconsistent pipetting, especially of viscous solutions like enzyme preparations. Incomplete mixing of reagents. Edge effects in microplates.Use calibrated pipettes and reverse pipetting for viscous liquids. Ensure thorough mixing of all solutions before and after adding to the plate. Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity.
Low or no enzyme activity Inactive enzyme due to improper storage or handling (e.g., repeated freeze-thaw cycles). Incorrect assay buffer pH or missing cofactors (Mg2+).Store enzyme aliquots at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh assay buffer and verify the pH. Ensure all necessary cofactors are present at the correct concentrations.
IC50 value significantly different from expected Incorrect potassium (K+) concentration in the assay buffer. Degradation of this compound. Inaccurate serial dilutions.Prepare fresh assay buffer with a precisely measured K+ concentration for each experiment. Prepare fresh dilutions of this compound from a stock solution for each assay. Verify the accuracy of your serial dilutions.
Assay signal drift over time Temperature fluctuations during incubation. Evaporation from assay wells.Use an incubator with stable temperature control. Seal plates during incubation or use a humidity chamber to minimize evaporation.
Cell-Based Gastric Acid Secretion Assay
Observed Problem Potential Cause Troubleshooting Steps
Inconsistent cell health or viability High passage number of cells leading to altered phenotype. Mycoplasma contamination. Uneven cell seeding.Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. Ensure a single-cell suspension before seeding and use appropriate techniques for even distribution.
High background signal from pH-sensitive dye Autofluorescence from cells or media components. Dye leakage from cells.Run controls without the dye to determine background autofluorescence. Use a dye with better intracellular retention and optimize dye loading concentration and time.
No or weak response to this compound Insufficient target engagement due to low compound concentration or short incubation time. Low expression of H+/K+ ATPase in the cell line.Optimize the concentration range and incubation time for this compound. Confirm the expression of the target protein in your cell line using methods like Western blot or qPCR.
Compound precipitation in wells Poor solubility of this compound in the cell culture medium.Visually inspect wells under a microscope for precipitates. If observed, consider using a lower concentration range or a different formulation with a solubilizing agent (ensure the agent itself does not affect the assay).

Data Presentation

Table 1: Impact of Potassium Concentration on the Inhibitory Activity of Tegoprazan (a P-CAB) on H+/K+-ATPase

Tegoprazan Concentration (µM)K+ Concentration (mM)K0.5 for Potassium (mM)Vmax (µmol Pi/mg/h)
00-151.2 ± 0.1100 ± 5
0.50-152.5 ± 0.285 ± 4
1.00-154.0 ± 0.370 ± 3
2.00-156.5 ± 0.555 ± 3
Data derived from kinetic analysis of tegoprazan inhibition.[4] This table illustrates that as the concentration of the P-CAB tegoprazan increases, a higher concentration of potassium is required to achieve half-maximal enzyme velocity (increased K0.5), and the maximum rate of the enzyme reaction (Vmax) decreases, consistent with a competitive inhibition mechanism.

Table 2: Effect of pH on the Apparent Affinity of Tegoprazan for H+/K+-ATPase

pHK+ Concentration (mM)Apparent Kd for Tegoprazan (µM)
7.2Fixed3.25 ± 0.29
6.8Fixed1.80 ± 0.15
6.2Fixed0.89 ± 0.04
This table demonstrates that the inhibitory potency of tegoprazan increases as the pH decreases, as indicated by the lower apparent dissociation constant (Kd) at more acidic pH values.

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol measures the activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

1. Preparation of H+/K+-ATPase Enriched Microsomes:

  • Obtain gastric mucosa from a suitable animal model (e.g., rabbit or pig).

  • Homogenize the tissue in an ice-cold buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

  • Resuspend the final pellet in a storage buffer, determine protein concentration, and store at -80°C.

2. Assay Procedure:

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 5 mM MgCl2).

  • In a 96-well plate, add the reaction buffer, this compound dilutions (or vehicle control), and the H+/K+-ATPase enriched microsomes.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding a solution containing ATP and KCl to final concentrations of 2-5 mM and 5-15 mM, respectively.

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction by adding an ice-cold stop solution (e.g., 10% trichloroacetic acid).

  • Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Measure absorbance at the appropriate wavelength (typically around 620 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Gastric Acid Secretion Assay (General Protocol)

This protocol utilizes a pH-sensitive fluorescent dye to measure changes in intracellular pH in response to this compound.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., a gastric cell line endogenously or exogenously expressing H+/K+-ATPase) in appropriate media.

  • Seed the cells into 96-well black, clear-bottom plates at an optimized density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

3. Compound Treatment and Measurement:

  • Add solutions of this compound at various concentrations (and appropriate controls) to the wells.

  • Stimulate acid secretion using a secretagogue (e.g., histamine or forskolin).

  • Immediately begin kinetic measurements of fluorescence intensity using a plate reader capable of ratiometric measurements (if using a ratiometric dye).

  • Monitor the change in fluorescence over time to determine the effect of this compound on intracellular pH.

4. Data Analysis:

  • Calculate the ratio of fluorescence intensities at the two emission wavelengths for each time point.

  • Generate dose-response curves by plotting the change in fluorescence ratio against the concentration of this compound.

  • Determine the EC50 value for the inhibition of acid secretion.

Mandatory Visualizations

P_CAB_Mechanism_of_Action PCAB_ext This compound (extracellular) PCAB_int This compound (intracellular) PCAB_ext->PCAB_int Diffusion Pump H+/K+ ATPase (Proton Pump) PCAB_int->Pump Reversible Binding (K+ Competitive) H_ion H+ Pump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->Pump K+ Uptake K_ion_interstitium K+

Caption: Mechanism of action of this compound at the gastric parietal cell.

experimental_workflow start Start prep_enzyme Prepare H+/K+ ATPase Enriched Microsomes start->prep_enzyme prep_reagents Prepare Assay Buffers and P-CAB Dilutions start->prep_reagents assay_setup Set up 96-well Plate: Enzyme, Buffer, P-CAB prep_enzyme->assay_setup prep_reagents->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation reaction_init Initiate Reaction (Add ATP/KCl) pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Quantify Inorganic Phosphate (Malachite Green) reaction_stop->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

troubleshooting_logic start Inconsistent IC50 Results check_k Verify K+ Concentration in Assay Buffer start->check_k consistent_k K+ Consistent? check_k->consistent_k check_ph Confirm Assay Buffer pH consistent_ph pH Correct? check_ph->consistent_ph check_compound Assess Compound Stability and Dilutions compound_ok Compound Fresh/Accurate? check_compound->compound_ok consistent_k->check_ph Yes reprepare_buffer Reprepare Buffer with Precise K+ Concentration consistent_k->reprepare_buffer No consistent_ph->check_compound Yes adjust_ph Adjust pH of Buffer consistent_ph->adjust_ph No fresh_dilutions Prepare Fresh Compound Dilutions compound_ok->fresh_dilutions No review_protocol Review Entire Protocol for Other Variables compound_ok->review_protocol Yes reprepare_buffer->check_k adjust_ph->check_ph fresh_dilutions->check_compound

Caption: Logical troubleshooting workflow for inconsistent IC50 results.

References

Validation & Comparative

Preclinical Showdown: A Comparative Analysis of Fexuprazan and Vonoprazan in Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of acid-related disorder therapeutics, potassium-competitive acid blockers (P-CABs) have emerged as a formidable new class, challenging the long-held dominance of proton pump inhibitors (PPIs). Within this innovative class, vonoprazan has been a benchmark compound. This guide provides a detailed preclinical comparison between a prominent P-CAB, fexuprazan, and vonoprazan, offering researchers, scientists, and drug development professionals a comprehensive look at their respective pharmacological profiles based on available experimental data.

Mechanism of Action: A Shared Pathway to Potent Acid Inhibition

Both fexuprazan and vonoprazan share a common mechanism of action, distinguishing them from traditional PPIs. They function by reversibly binding to the H+, K+-ATPase (the proton pump) in gastric parietal cells, competitively inhibiting the final step of acid secretion.[1] Unlike PPIs, which require acid activation and form covalent bonds, P-CABs can inhibit proton pumps in both active and resting states, leading to a more rapid onset of action.[1]

The fundamental pathway involves the inhibition of the exchange of potassium ions (K+) for hydrogen ions (H+), thereby blocking the secretion of gastric acid into the stomach lumen. This direct and competitive inhibition results in a potent, rapid, and sustained elevation of intragastric pH.[2][3]

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H_ion H+ pump H+, K+-ATPase (Proton Pump) pump->H_ion Pumps H+ out K_ion_in K+ K_ion_in->pump Enters cell PCAB Fexuprazan or Vonoprazan PCAB->pump Reversibly Binds & Inhibits K+ site

Figure 1: Mechanism of P-CAB Inhibition.

Head-to-Head Preclinical Efficacy

Direct preclinical comparisons have positioned fexuprazan as a potent agent in the P-CAB class, with efficacy on par with or exceeding that of vonoprazan.

In Vitro H+, K+-ATPase Inhibition

While specific IC50 values from direct comparative preclinical studies are not detailed in the provided results, the literature indicates that both agents are potent inhibitors of the gastric H+,K+-ATPase.[4] The primary distinction lies in their chemical structures, with vonoprazan being a pyrrole derivative and fexuprazan also belonging to the P-CAB class, which generally exhibit high affinity for the proton pump.

In Vivo Acid Secretion Inhibition

Preclinical animal models have been instrumental in demonstrating the dose-dependent efficacy of fexuprazan. Studies in these models have shown that fexuprazan inhibits gastric acid secretion to a degree that is equivalent to or greater than vonoprazan. A pharmacokinetic study in rats highlighted that vonoprazan accumulates and is retained in the gastric tissue for over 24 hours, contributing to its long-lasting effect.

Table 1: Comparative Summary of Preclinical Efficacy

ParameterFexuprazanVonoprazanCitation
Mechanism of Action Reversible, potassium-competitive inhibition of H+, K+-ATPaseReversible, potassium-competitive inhibition of H+, K+-ATPase
Acid Secretion Inhibition (Animal Models) Dose-dependent; equivalent or greater effect than vonoprazanPotent and long-lasting effect
Onset of Action RapidRapid
Duration of Action Long-lastingLong-lasting

Pharmacokinetic Profile

The pharmacokinetic properties of P-CABs contribute significantly to their clinical advantages over PPIs, such as their action being independent of food intake and CYP2C19 genetic polymorphisms.

Table 2: Comparative Pharmacokinetic Parameters

ParameterFexuprazanVonoprazanCitation
Half-life (t1/2) ~9 hours~7.7 hours
Metabolism Predominantly by CYP3A4Predominantly by CYP3A4
Activation Requirement No acid activation requiredNo acid activation required
CYP2C19 Dependency MinimalMinimal

Fexuprazan exhibits a longer half-life compared to vonoprazan, which may contribute to a sustained acid suppression effect. Both drugs are primarily metabolized by CYP3A4, which shows less inter-individual variability than the CYP2C19 enzyme that heavily metabolizes many PPIs. This leads to a more predictable and consistent clinical response across different patient populations.

Experimental Protocols

The following are generalized methodologies representative of the preclinical studies conducted to evaluate P-CABs.

In Vitro H+, K+-ATPase Activity Assay

A common method to determine the inhibitory potency of compounds on the proton pump is the H+, K+-ATPase activity assay using gastric microsomes.

A Preparation of Gastric Microsomes (Enriched with H+,K+-ATPase) B Pre-incubation of Microsomes with Fexuprazan or Vonoprazan A->B C Initiation of ATPase Reaction (Addition of ATP) B->C D Measurement of Inorganic Phosphate (Released from ATP hydrolysis) C->D E Calculation of IC50 Value D->E

Figure 2: Workflow for In Vitro H+,K+-ATPase Assay.

Methodology:

  • Preparation of Gastric Microsomes: Gastric mucosa from a suitable animal model (e.g., rabbit, pig) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+,K+-ATPase.

  • Incubation: The isolated microsomes are pre-incubated with varying concentrations of the test compound (fexuprazan or vonoprazan) in a buffered solution.

  • Reaction Initiation: The ATPase reaction is initiated by the addition of adenosine triphosphate (ATP) in the presence of magnesium (Mg2+) and potassium (K+) ions.

  • Measurement of Activity: The enzymatic activity is determined by quantifying the amount of inorganic phosphate released from ATP hydrolysis, typically using a colorimetric method.

  • Data Analysis: The concentration of the drug that inhibits 50% of the enzyme activity (IC50) is calculated to determine its potency.

In Vivo Gastric Acid Secretion in Animal Models

The Shay Rat model or gastric fistula dog/rat models are frequently employed to assess the in vivo efficacy of acid-suppressing agents.

Methodology:

  • Animal Preparation: Animals (e.g., rats) are fasted to ensure an empty stomach. For acute studies, pylorus ligation (Shay rat model) is performed under anesthesia to allow gastric juice accumulation.

  • Drug Administration: Fexuprazan or vonoprazan is administered orally or intravenously at various doses.

  • Stimulation of Acid Secretion: In some models, gastric acid secretion is stimulated using a secretagogue like histamine or pentagastrin.

  • Sample Collection: After a set period, the animal is euthanized, and the stomach is removed. The accumulated gastric juice is collected.

  • Analysis: The volume, pH, and total acid output of the collected gastric juice are measured to determine the extent and duration of acid secretion inhibition.

Conclusion

Preclinical data indicates that fexuprazan is a highly potent P-CAB with a rapid onset and long duration of action. Its efficacy in inhibiting gastric acid secretion is comparable, and in some cases potentially superior, to vonoprazan. Both agents represent a significant advancement over traditional PPIs, offering more consistent and profound acid suppression that is not dependent on CYP2C19 genotype. The longer half-life of fexuprazan may offer additional clinical benefits in maintaining sustained acid control. Further head-to-head clinical trials will be crucial to fully elucidate the comparative therapeutic advantages of these next-generation acid suppressants.

References

A Head-to-Head Comparison of Revaprazan and Vonoprazan: Efficacy, Pharmacokinetics, and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent potassium-competitive acid blockers (P-CABs): revaprazan and vonoprazan. This analysis is based on available preclinical and clinical data to inform research and development in the field of acid-related disorders.

Mechanism of Action: A Shared Pathway

Both revaprazan and vonoprazan are reversible proton pump inhibitors that competitively block the K+, H+-ATPase enzyme in gastric parietal cells. This action inhibits the final step in the gastric acid secretion pathway, leading to a rapid and potent suppression of stomach acid. Their mechanism offers a faster onset of action compared to traditional proton pump inhibitors (PPIs).

cluster_ParietalCell Gastric Parietal Cell PCab P-CABs (Revaprazan, Vonoprazan) HKATPase H+/K+-ATPase (Proton Pump) PCab->HKATPase Competitively Inhibits H_ion H+ Ion (Acid) HKATPase->H_ion Pumps K_ion K+ Ion K_ion->HKATPase Lumen Gastric Lumen H_ion->Lumen

Caption: Mechanism of action for P-CABs.

Pharmacokinetic Profile

The pharmacokinetic properties of P-CABs are a key differentiator from traditional PPIs and among the class itself. Below is a comparative summary of revaprazan and vonoprazan.

ParameterRevaprazanVonoprazan
Time to Peak Plasma Concentration (Tmax) ~3.83 hours~1-3 hours
Plasma Half-life (t1/2) ~3.58 hours~7.7 hours
Metabolism Primarily by CYP3A4Primarily by CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6
Effect of Food Administration after a meal can delay absorption and lower peak concentrationMinimal effect of food on absorption

Comparative Efficacy in Acid Suppression

The primary measure of efficacy for these agents is the degree and duration of intragastric acid suppression.

Efficacy EndpointRevaprazan (200 mg)Vonoprazan (20 mg)
Mean 24-hour intragastric pH > 4.0> 4.0
Percentage of time with intragastric pH > 4.0 over 24 hours ~70-80%> 80%
Onset of Action Rapid, with significant acid suppression within hours of the first dose.Rapid, with maximal acid suppression achieved on day 1 of administration.

Experimental Protocols

A generalized workflow for evaluating the efficacy of P-CABs in a clinical setting is outlined below. This typically involves a crossover study design.

cluster_workflow Clinical Trial Workflow for P-CAB Efficacy A Subject Recruitment & Screening B Baseline 24-hr Intragastric pH Monitoring A->B C Randomization to Treatment Group B->C D1 Group 1: Administer Revaprazan C->D1 D2 Group 2: Administer Vonoprazan C->D2 E 24-hr Intragastric pH Monitoring Post-Dose D1->E D2->E F Washout Period E->F G1 Group 1: Administer Vonoprazan F->G1 G2 Group 2: Administer Revaprazan F->G2 H 24-hr Intragastric pH Monitoring Post-Dose G1->H G2->H I Data Analysis & Comparison H->I

Caption: Generalized clinical trial workflow.

Key Methodologies:

  • Intragastric pH-metry: This is the gold standard for assessing acid suppression. A pH probe is inserted into the stomach to continuously measure the pH over a 24-hour period. This is performed at baseline and after drug administration to determine the extent and duration of acid suppression.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration. These samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to determine the plasma concentrations of the drug and its metabolites. This data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, and t1/2.

Safety and Tolerability

Both revaprazan and vonoprazan are generally well-tolerated. The most commonly reported adverse events are mild and transient.

Adverse Event ProfileRevaprazanVonoprazan
Commonly Reported (>1%) Nausea, diarrhea, headache, and dizziness.Constipation, diarrhea, and nausea.
Serum Gastrin Levels May cause an increase in serum gastrin levels, which is a class effect of potent acid suppressants.Can lead to elevated serum gastrin levels, particularly with long-term use.
Drug-Drug Interactions As a substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme may alter revaprazan's plasma concentration.Potential for drug-drug interactions with other drugs metabolized by CYP3A4 and CYP2C19.

Conclusion

Both revaprazan and vonoprazan represent significant advancements in the management of acid-related disorders, offering a more rapid and sustained acid suppression compared to traditional PPIs. Vonoprazan generally exhibits a longer plasma half-life and its absorption is less affected by food. The choice between these agents in a clinical or developmental context may depend on specific patient populations, potential drug-drug interactions, and desired duration of action. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two P-CABs in various clinical scenarios.

Validating P-CAB Agent Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Potassium-Competitive Acid Blockers (P-CABs) with traditional Proton Pump Inhibitors (PPIs), focusing on the in vivo validation of their target engagement. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and presents supporting data to objectively assess the performance of these gastric acid suppressants.

Introduction: P-CABs vs. PPIs

Both P-CABs and PPIs target the gastric H+,K+-ATPase (proton pump), the final step in the gastric acid secretion pathway located in the parietal cells of the stomach.[1][2] However, their mechanisms of action differ significantly, leading to distinct pharmacological profiles.

  • Proton Pump Inhibitors (PPIs) : These are prodrugs that require activation in the acidic environment of the parietal cell canaliculi.[3][4] Once activated, they form an irreversible, covalent bond with the H+,K+-ATPase, effectively inactivating the pump.[4] Full efficacy is typically reached after 3-5 days of administration.

  • Potassium-Competitive Acid Blockers (P-CABs) : This newer class of drugs, including agents like vonoprazan and tegoprazan, acts as reversible inhibitors. They do not require acid activation and competitively block the potassium (K+) binding site on the proton pump, preventing the exchange of H+ for K+ and thus inhibiting acid secretion. This mechanism allows for a much faster onset of action and more sustained acid suppression from the first dose.

The primary method for validating the in vivo target engagement of these agents is by measuring their direct pharmacodynamic effect: the inhibition of gastric acid secretion, quantified by changes in intragastric pH.

Comparative Data on In Vivo Target Engagement

The efficacy of P-CABs in engaging and inhibiting the H+,K+-ATPase in vivo is demonstrated by their ability to rapidly and sustainably increase intragastric pH. The following tables summarize key pharmacodynamic data from preclinical and clinical studies, comparing representative P-CABs with standard PPIs.

Table 1: In Vivo Efficacy in Animal Models
Agent (Class)Animal ModelDosageKey FindingCitation
Tegoprazan (P-CAB) Dogs (Histamine-stimulated)1.0 mg/kgComplete inhibition of gastric acid secretion starting 1 hour after administration.
Tegoprazan (P-CAB) Dogs (Pentagastrin-stimulated)1-3 mg/kgReversed acidified gastric pH to the neutral range.
Tegoprazan (P-CAB) Rats (GERD Model)ED₅₀: 2.0 mg/kg15-fold more potent than esomeprazole in inhibiting esophageal injury.
Esomeprazole (PPI) Rats (GERD Model)ED₅₀: >30 mg/kgSignificantly less potent than tegoprazan.
Table 2: In Vivo Efficacy in Human Subjects (24-hour Intragastric pH Monitoring)
Agent (Class)Study PopulationDosageMetricResultCitation
Vonoprazan (P-CAB) Healthy Adults20 mg once daily (Day 7)Mean 24h intragastric pHIncreased from baseline 1.9 to 5.9 .
Vonoprazan (P-CAB) Healthy Adults20 mg once daily (Day 7)% Time pH > 488%
Lansoprazole (PPI) Healthy Adults30 mg once daily (Day 7)% Time pH > 442%
Vonoprazan (P-CAB) Healthy Adults20 mg once daily (Day 1)% Time pH > 463%
Lansoprazole (PPI) Healthy Adults30 mg once daily (Day 1)% Time pH > 423%
Keverprazan (P-CAB) Healthy Subjects20 mg once daily (Steady State)% Time pH ≥ 597.4%
Tegoprazan (P-CAB) Healthy MalesNot specifiedComparative EfficacyShowed greater and longer-lasting acid suppression than esomeprazole.

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify the complex mechanisms and protocols involved in validating target engagement.

Mechanism of Action at the Parietal Cell

References

Cross-Reactivity of Potassium-Competitive Acid Blockers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Potassium-Competitive Acid Blockers (P-CABs), with a focus on their selectivity for the gastric H+,K+-ATPase over other ATPases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to aid in research and drug development.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that reversibly inhibit the gastric H+,K+-ATPase (proton pump), thereby suppressing gastric acid secretion.[1][2] A key aspect of their pharmacological profile is their selectivity for the target enzyme over other ATPases, which is crucial for minimizing off-target effects. This guide presents available data on the cross-reactivity of representative P-CABs, outlines the methodologies used to assess this selectivity, and provides visual representations of the relevant biological pathways and experimental procedures.

Data Presentation: Comparative Selectivity of P-CABs

The following tables summarize the in vitro inhibitory activity of representative P-CABs against the target gastric H+,K+-ATPase and the off-target Na+,K+-ATPase. The data is primarily focused on tegoprazan and vonoprazan, two prominent members of the P-CAB class.

Table 1: Inhibitory Activity of Tegoprazan against H+,K+-ATPase and Na+,K+-ATPase

Enzyme SourceATPase TypeTegoprazan IC50 (µM)Reference
Porcine Gastric MucosaH+,K+-ATPase0.52[3]
Canine Gastric MucosaH+,K+-ATPase0.29[3]
Human (recombinant)H+,K+-ATPase0.47[3]
Canine KidneyNa+,K+-ATPase>100

Table 2: Inhibitory Activity of Vonoprazan against H+,K+-ATPase

Enzyme SourceATPase TypeVonoprazan Ki (nM)Reference
Rabbit Gastric GlandsH+,K+-ATPase3.0

Note: IC50 is the half maximal inhibitory concentration, while Ki is the inhibition constant. A lower value indicates higher potency. Data for vonoprazan's activity against other ATPases was not available in a directly comparable format.

The available data demonstrates that tegoprazan is a highly selective inhibitor of the gastric H+,K+-ATPase, with its potency against the Na+,K+-ATPase being at least 200-fold lower. P-CABs, in general, are known to be selective for the H+,K+-ATPase over the ubiquitous Na+,K+-ATPase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of P-CAB cross-reactivity.

Preparation of H+,K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of membrane vesicles enriched with H+,K+-ATPase from gastric mucosa, a crucial step for in vitro inhibitor screening.

  • Tissue Homogenization: Gastric mucosa from a suitable species (e.g., porcine or rabbit) is scraped and homogenized in a buffered sucrose solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris and mitochondria.

  • Microsomal Fraction Isolation: The supernatant from the previous step is centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the H+,K+-ATPase enriched vesicles.

  • Vesicle Resuspension: The microsomal pellet is resuspended in a suitable buffer for storage and subsequent use in activity assays.

In Vitro ATPase Activity Assay (IC50 Determination)

This assay is used to determine the concentration of a P-CAB that inhibits 50% of the H+,K+-ATPase activity (IC50).

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl) at a specific pH (e.g., 6.5 or 7.4), MgCl₂, KCl, and the prepared H+,K+-ATPase vesicles.

  • Inhibitor Addition: The P-CAB of interest is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for ATP hydrolysis.

  • Reaction Termination and Phosphate Quantification: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition for each P-CAB concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Gastric H+,K+-ATPase

The following diagram illustrates the catalytic cycle of the gastric H+,K+-ATPase and the mechanism of inhibition by P-CABs.

Caption: Mechanism of H+,K+-ATPase inhibition by P-CABs.

Experimental Workflow for ATPase Cross-Reactivity Screening

The diagram below outlines the general workflow for assessing the cross-reactivity of a P-CAB agent against a panel of different ATPases.

Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis Start Start: Compound of Interest (P-CAB) Enzyme_Panel Select Panel of ATPases (H+,K+-ATPase, Na+,K+-ATPase, SERCA, etc.) Start->Enzyme_Panel Assay_Prep Prepare Reaction Mixtures (Enzyme, Buffer, ATP, Ions) Enzyme_Panel->Assay_Prep Add_Compound Add P-CAB at Varying Concentrations Assay_Prep->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Measure_Activity Measure ATPase Activity (Phosphate Release) Incubation->Measure_Activity Calc_Inhibition Calculate % Inhibition Measure_Activity->Calc_Inhibition Det_IC50 Determine IC50 Values Calc_Inhibition->Det_IC50 Compare Compare IC50 across ATPases Det_IC50->Compare Conclusion Assess Selectivity Profile Compare->Conclusion

Caption: Workflow for ATPase cross-reactivity screening.

References

"P-CAB agent 1 specificity compared to other ion channel blockers"

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the selectivity of Potassium-Competitive Acid Blockers (P-CABs) reveals a favorable safety profile when compared to classical ion channel blockers. This guide provides a comprehensive comparison of the on-target and off-target activities of P-CAB agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Their mechanism of action, the reversible inhibition of the gastric H+/K+ ATPase (proton pump) by competing with potassium ions, offers a distinct advantage over traditional proton pump inhibitors (PPIs).[1][2] A critical aspect of the drug development process is the assessment of a compound's specificity for its intended target to minimize the risk of off-target effects. This guide examines the specificity of P-CAB agents in comparison to other ion channel blockers, presenting available quantitative data, experimental protocols, and relevant biological pathways.

On-Target Potency of P-CAB Agents

P-CABs demonstrate high potency for their therapeutic target, the H+/K+ ATPase. This is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For instance, tegoprazan inhibits porcine, canine, and human H+/K+-ATPases with IC50 values in the sub-micromolar range.[3] Similarly, vonoprazan exhibits high affinity for the H+/K+-ATPase.[4] Linaprazan and its prodrug, linaprazan glurate, also show potent, potassium-dependent inhibition of the proton pump.[5]

Comparative Specificity Profile

The key differentiator for P-CABs in terms of safety is their specificity for the gastric H+/K+ ATPase over other ion channels. Off-target interactions with cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel, are a primary concern during drug development due to the risk of cardiac arrhythmias.

A study on tegoprazan demonstrated its high selectivity. When screened against a panel of receptors, enzymes, ion channels, and transporters at a concentration of 10 µM, tegoprazan did not inhibit the binding or functional activities of these molecules by more than 50%, with the exception of the rat melatonin receptor ML2 (MT3).

For vonoprazan, an IC50 value of 4.8 μg/ml for the hERG channel current has been reported. While this indicates some level of interaction, a phase I randomized trial in healthy subjects confirmed its cardiac safety, showing no significant effect on the QT/QTc interval at therapeutic and supratherapeutic doses. This suggests a wide therapeutic window.

Publicly available data on the broad ion channel screening of linaprazan and revaprazan is limited. However, the progression of linaprazan glurate to late-stage clinical trials suggests a favorable safety profile regarding off-target ion channel effects, as hERG screening is a standard safety assessment.

The following table summarizes the available quantitative data on the specificity of P-CAB agents.

CompoundTarget/Off-TargetAssay TypeResult (IC50/Inhibition)Reference
Tegoprazan Porcine H+/K+-ATPaseEnzyme Activity0.53 µM
Canine H+/K+-ATPaseEnzyme Activity0.29 - 0.52 µM
Human H+/K+-ATPaseEnzyme Activity0.29 - 0.52 µM
Panel of ion channels, receptors, enzymesBinding/Functional<50% inhibition at 10 µM
Vonoprazan hERG K+ ChannelElectrophysiology4.8 µg/mL
H+/K+-ATPaseBinding AssayKi of 10 nM
Linaprazan Rabbit Gastric H+/K+-ATPaseEnzyme Activity40.21 nM
Linaprazan Glurate Rabbit Gastric H+/K+-ATPaseEnzyme Activity436.20 nM

Signaling Pathways and Experimental Workflows

To understand the context of P-CAB activity, it is essential to visualize the relevant signaling pathways and the experimental workflows used to determine specificity.

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA + ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 + Ca2->ProtonPump Activation H_ion H+ ProtonPump->H_ion Secretes into lumen K_ion K+ K_ion->ProtonPump Enters from lumen PCAB P-CAB Agent PCAB->ProtonPump Inhibits (K+ competitive)

Figure 1: Signaling pathways for gastric acid secretion and P-CAB inhibition.

The diagram above illustrates the signaling cascades that lead to the activation of the H+/K+ ATPase and the mechanism by which P-CABs inhibit this process.

The specificity of P-CABs is determined through a series of rigorous experimental procedures. The following diagram outlines a general workflow for assessing the selectivity of an ion channel blocker.

Start Compound Synthesis (e.g., P-CAB agent) PrimaryAssay Primary Target Assay (H+/K+ ATPase activity) Start->PrimaryAssay SelectivityScreen Broad Panel Selectivity Screen (Receptors, Enzymes, Ion Channels) PrimaryAssay->SelectivityScreen OffTargetHit Off-Target Hit Identified? SelectivityScreen->OffTargetHit FunctionalAssay Secondary Functional Assay (e.g., Patch-Clamp on specific ion channel) OffTargetHit->FunctionalAssay Yes SafetyPharm In vivo Safety Pharmacology Studies OffTargetHit->SafetyPharm No DoseResponse Dose-Response Curve & IC50 Determination FunctionalAssay->DoseResponse DoseResponse->SafetyPharm ClinicalTrials Clinical Trials (e.g., Thorough QT study) SafetyPharm->ClinicalTrials

Figure 2: Experimental workflow for ion channel blocker specificity assessment.

Detailed Experimental Protocols

Radioligand Binding Assay for Specificity Screening

Objective: To determine the binding affinity of a test compound (e.g., a P-CAB) to a panel of off-target receptors and ion channels.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the target of interest are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand for the target, and the test compound at various concentrations.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat.

  • Detection: The radioactivity on the filter mat is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Patch-Clamp Electrophysiology for Functional Ion Channel Analysis

Objective: To directly measure the effect of a test compound on the function of a specific ion channel (e.g., hERG).

Methodology:

  • Cell Culture: A cell line stably expressing the ion channel of interest is cultured.

  • Whole-Cell Configuration: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at specific voltages using an amplifier.

  • Drug Application: The test compound is applied to the cell at various concentrations via a perfusion system.

  • Current Recording: The ion flow through the channels is recorded as an electrical current. The effect of the compound on the current (e.g., inhibition) is measured.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of current inhibition against the compound concentration to determine the IC50 value.

Conclusion

The available data indicates that P-CAB agents possess a high degree of specificity for their therapeutic target, the gastric H+/K+ ATPase. While some interactions with other ion channels, such as hERG, have been observed, these generally occur at concentrations significantly higher than those required for therapeutic efficacy, suggesting a wide safety margin. The rigorous preclinical and clinical testing, including broad panel screening and specific functional assays, ensures a thorough characterization of the specificity profile of these agents. This high specificity, combined with their potent on-target activity, underscores the favorable risk-benefit profile of P-CABs in the treatment of acid-related disorders. Further research and public dissemination of comprehensive selectivity data for all P-CABs will continue to enhance their clinical positioning and safe use.

References

P-CABs in H. pylori Eradication: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy of Potassium-Competitive Acid Blockers (P-CABs) in Helicobacter pylori eradication therapies. This guide provides a comprehensive analysis of clinical trial data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Potassium-Competitive Acid Blockers (P-CABs) are emerging as a superior alternative to traditional Proton Pump Inhibitors (PPIs) for the treatment of Helicobacter pylori infection.[1][2] Their novel mechanism of action leads to a more potent and sustained suppression of gastric acid, which is crucial for enhancing the efficacy of antibiotics used in eradication regimens.[2][3] This guide presents a comparative analysis of two prominent P-CABs, vonoprazan and tegoprazan, against each other and traditional PPI-based therapies, supported by data from recent clinical studies.

Mechanism of Action: P-CABs vs. PPIs

P-CABs, such as vonoprazan and tegoprazan, directly inhibit the H+,K+-ATPase (proton pump) in gastric parietal cells by reversibly binding to the potassium-binding site.[4] This action is distinct from PPIs, which require acid activation and covalently bind to the proton pump. The result is a faster onset of action and a longer duration of acid suppression with P-CABs, which is not significantly affected by CYP2C19 genetic polymorphisms, a known limitation for PPIs. Stronger acid suppression enhances the bactericidal effect of antibiotics like amoxicillin and clarithromycin and increases their concentration in the stomach.

cluster_0 Stomach Lumen (Acidic) cluster_1 Parietal Cell H_Lumen H+ Pump H+,K+-ATPase (Proton Pump) Pump->H_Lumen Pumps H+ K_Cell K+ K_Cell->Pump Binds PCAB_Blood P-CAB (e.g., Vonoprazan) PCAB_Active Active P-CAB PCAB_Blood->PCAB_Active Direct Action PPI_Blood PPI (Prodrug) PPI_Active Active PPI (Sulfenamide) PPI_Blood->PPI_Active Acid Activation PCAB_Active->Pump Reversibly Binds to K+ Site PPI_Active->Pump Irreversibly Binds to Cysteine Residues

Figure 1: Mechanism of Action of P-CABs vs. PPIs.

Comparative Efficacy in H. pylori Eradication

Clinical trials have consistently demonstrated that P-CAB-based therapies achieve higher H. pylori eradication rates compared to PPI-based regimens. This is particularly evident in first-line therapies and in patients with clarithromycin-resistant strains.

P-CABs vs. PPIs in Triple Therapy

A meta-analysis of randomized controlled trials showed that P-CAB-based triple therapy is superior to PPI-based triple therapy as a first-line treatment. The pooled eradication rate for P-CAB-based therapy was 90.2% compared to 75.5% for PPI-based therapy in an intention-to-treat (ITT) analysis. However, for salvage therapy, there was no significant difference in efficacy between the two treatments.

Therapy TypeP-CAB Based Eradication Rate (ITT)PPI Based Eradication Rate (ITT)Relative Risk (RR)95% Confidence Interval (CI)
First-Line Triple Therapy 91.8%76.4%1.181.10–1.28
Salvage Triple Therapy 75.0%66.0%--

Table 1: Eradication Rates of P-CABs vs. PPIs in Triple Therapy (Data from Zhang et al., 2023).

Vonoprazan vs. Tegoprazan

Direct comparative studies between different P-CABs are emerging. A randomized, double-blind, active-controlled pilot study compared tegoprazan-based triple therapy with vonoprazan-based triple therapy for 10 days. The results showed that tegoprazan 100 mg had comparable eradication rates to vonoprazan 20 mg, while tegoprazan 50 mg was found to be suboptimal.

Treatment Group (10-day triple therapy)Eradication Rate (Full Analysis Set - FAS)Eradication Rate (Per-Protocol Set - PPS)
Tegoprazan 50 mg (TAC 1) 60.61%66.67%
Tegoprazan 100 mg (TAC 2) 78.79%86.67%
Vonoprazan 20 mg (VAC) 84.85%87.50%

Table 2: Comparative Eradication Rates of Tegoprazan and Vonoprazan (Data from Lee et al., 2025).

P-CABs in Quadruple Therapy

Tegoprazan-based quadruple therapy has also shown promising results, outperforming standard bismuth-containing quadruple therapy (BQT). A 14-day tegoprazan-based bismuth quadruple therapy (TBQT) achieved an eradication rate of 87.3% in a per-protocol analysis, which was statistically superior to the 77.7% rate achieved with rabeprazole-based BQT.

Treatment Group (14-day therapy)Eradication Rate (Intention-to-Treat - ITT)Eradication Rate (Per-Protocol - PP)
Tegoprazan-Bismuth Quadruple Therapy (TBQT) 86.3%87.3%
Tegoprazan-Amoxicillin Dual Therapy (TAD) 85.5%87.2%
Bismuth Quadruple Therapy (BQT) with Rabeprazole 77.2%77.7%

Table 3: Efficacy of Tegoprazan-Based Regimens vs. Bismuth Quadruple Therapy (Data from a study in Beijing, China).

Experimental Protocols

The following are generalized experimental protocols based on the methodologies of the cited clinical trials.

Protocol 1: Comparative Study of Vonoprazan and Lansoprazole Triple Therapy
  • Study Design: A phase III, multicenter, randomized, double-blind clinical trial.

  • Patient Population: Treatment-naïve adults with confirmed H. pylori infection.

  • Randomization: Patients are randomized in a 1:1:1 ratio to one of three treatment arms.

  • Intervention Arms:

    • Vonoprazan Dual Therapy: Vonoprazan 20 mg twice daily + Amoxicillin 1g three times daily for 14 days.

    • Vonoprazan Triple Therapy: Vonoprazan 20 mg twice daily + Amoxicillin 1 g twice daily + Clarithromycin 500 mg twice daily for 14 days.

    • Lansoprazole Triple Therapy: Lansoprazole 30 mg twice daily + Amoxicillin 1 g twice daily + Clarithromycin 500 mg twice daily for 14 days.

  • Primary Outcome: The primary endpoint is the H. pylori eradication rate, confirmed by a negative 13C-urea breath test at least 4 weeks after the last dose of the study medication.

  • Analysis: Modified intention-to-treat and per-protocol analyses are performed.

Protocol 2: Comparative Study of Tegoprazan and Vonoprazan Triple Therapy
  • Study Design: A randomized, double-blind, active-controlled, multicenter pilot study.

  • Patient Population: Treatment-naïve adults with confirmed H. pylori infection.

  • Randomization: Participants are randomized in a 1:1:1 ratio.

  • Intervention Arms (10 days):

    • Tegoprazan 50 mg group (TAC 1): Tegoprazan 50 mg + Amoxicillin 1,000 mg + Clarithromycin 500 mg, all twice daily.

    • Tegoprazan 100 mg group (TAC 2): Tegoprazan 100 mg + Amoxicillin 1,000 mg + Clarithromycin 500 mg, all twice daily.

    • Vonoprazan 20 mg group (VAC): Vonoprazan 20 mg + Amoxicillin 1,000 mg + Clarithromycin 500 mg, all twice daily.

  • Primary Outcome: The primary outcome is the H. pylori eradication rate.

  • Analysis: Efficacy is assessed in both the full analysis set (FAS) and the per-protocol set (PPS).

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization GroupA Group A (e.g., P-CAB 1 Regimen) Randomization->GroupA GroupB Group B (e.g., P-CAB 2 Regimen) Randomization->GroupB GroupC Group C (e.g., PPI Regimen) Randomization->GroupC Treatment Treatment Period (e.g., 10-14 Days) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up (≥4 weeks post-treatment) Treatment->FollowUp EradicationTest H. pylori Eradication Test (e.g., Urea Breath Test) FollowUp->EradicationTest DataAnalysis Data Analysis (ITT and PP Sets) EradicationTest->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Figure 2: Generalized Experimental Workflow.

Safety and Tolerability

Across multiple studies, P-CAB-based therapies have demonstrated a safety and tolerability profile comparable to that of PPI-based regimens. A meta-analysis found that P-CAB-based therapies were associated with significantly fewer side effects than PPI-based therapies.

Conclusion

The available evidence strongly supports the use of P-CAB-based regimens as a more effective alternative to standard PPI-based treatments for H. pylori eradication, particularly as a first-line therapy. Vonoprazan has shown high efficacy, and tegoprazan at a 100 mg dose is comparable. The superior acid suppression of P-CABs is a key factor in improving eradication rates, especially in the face of increasing antibiotic resistance. Further large-scale, multicenter randomized controlled trials are needed to confirm these findings across diverse populations and to optimize P-CAB dosing in various therapeutic combinations.

References

A Comparative Analysis of Potassium-Competitive Acid Blockers (P-CABs) and Proton Pump Inhibitors (PPIs) in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance comparison between a representative Potassium-Competitive Acid Blocker (P-CAB), designated here as P-CAB Agent 1 (based on the well-studied P-CAB, Vonoprazan), and industry-standard Proton Pump Inhibitors (PPIs). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, clinical efficacy, and the experimental protocols used for their evaluation.

Introduction

For decades, Proton Pump Inhibitors (PPIs) have been the cornerstone of therapy for acid-related disorders. However, the emergence of Potassium-Competitive Acid Blockers (P-CABs) represents a significant advancement in acid suppression technology.[1][2] P-CABs offer a distinct mechanism of action, leading to potential advantages in onset of action, duration of effect, and dosing flexibility.[3][4][5] This guide will delve into the comparative performance of this compound against standard PPIs, supported by experimental data from various clinical studies.

Mechanism of Action: P-CABs vs. PPIs

The final step in gastric acid secretion is mediated by the H+/K+ ATPase, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells. Both P-CABs and PPIs target this enzyme, but their mechanisms of inhibition differ significantly.

  • Proton Pump Inhibitors (PPIs): PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculi. Once activated, they form a covalent, irreversible bond with cysteine residues on the H+/K+ ATPase, thereby inactivating the pump. This irreversible inhibition necessitates the synthesis of new enzyme molecules to restore acid secretion.

  • Potassium-Competitive Acid Blockers (P-CABs): In contrast, P-CABs like Vonoprazan are not prodrugs and do not require acid activation. They are acid-stable weak bases that accumulate in the acidic canaliculi. P-CABs competitively and reversibly bind to the potassium-binding site of the H+/K+ ATPase, preventing the exchange of H+ and K+ ions and thus inhibiting acid secretion. This reversible, ionic binding allows for a rapid onset of action and a more sustained acid suppression.

The following diagram illustrates the signaling pathway of gastric acid secretion and the points of inhibition for both P-CABs and PPIs.

cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H+ H+/K+ ATPase H+/K+ ATPase (Proton Pump) H+/K+ ATPase->H+ Secretion K+ K+ K+->H+/K+ ATPase Stimuli Stimuli (Gastrin, Histamine, ACh) Signaling\nPathways Signaling Pathways Stimuli->Signaling\nPathways Signaling\nPathways->H+/K+ ATPase Activation PPI PPI (Irreversible) PPI->H+/K+ ATPase Inhibition PCAB P-CAB (Reversible) PCAB->H+/K+ ATPase Inhibition

Gastric Acid Secretion Pathway and Inhibition

Comparative Performance Data

The following tables summarize the quantitative data from various clinical trials comparing this compound (Vonoprazan) with standard PPIs in different clinical settings.

Table 1: Healing Rates in Erosive Esophagitis (EE)
Study AgentDoseComparatorComparator DoseHealing Rate (Week 2)Healing Rate (Week 4)Healing Rate (Week 8)Citation(s)
Vonoprazan20 mgLansoprazole30 mg74%-93%
Vonoprazan20 mgLansoprazole30 mg--99.0%
Vonoprazan20 mgLansoprazole30 mg-94.4%-
Tegoprazan50 mgEsomeprazole40 mg-91.3%98.9%
Tegoprazan100 mgEsomeprazole40 mg-93.4%98.9%
Table 2: Healing Rates in Gastric and Duodenal Ulcers
Study AgentDoseUlcer TypeComparatorComparator DoseHealing Rate (Week 8 for GU, Week 6 for DU)Citation(s)
Vonoprazan20 mgGastric UlcerLansoprazole30 mg93.5%
Lansoprazole30 mgGastric UlcerVonoprazan20 mg93.8%
Vonoprazan20 mgDuodenal UlcerLansoprazole30 mg95.5%
Lansoprazole30 mgDuodenal UlcerVonoprazan20 mg98.3%
Table 3: Helicobacter pylori Eradication Rates
Study AgentDoseRegimenComparatorComparator DoseEradication RateCitation(s)
Vonoprazan20 mg BIDClarithromycin + AmoxicillinEsomeprazole20 mg BID58.6%
Esomeprazole20 mg BIDClarithromycin + AmoxicillinVonoprazan20 mg BID50%

Experimental Protocols

The data presented above are derived from multicenter, randomized, double-blind, parallel-group clinical trials. The general methodologies employed in these studies are outlined below.

Protocol for Erosive Esophagitis Healing Studies
  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis, graded according to the Los Angeles (LA) Classification.

  • Study Design: Randomized, double-blind, active-controlled, non-inferiority or superiority trials.

  • Treatment: Patients are randomly assigned to receive either the P-CAB agent or a standard PPI once daily for a period of up to 8 weeks.

  • Primary Endpoint: The primary efficacy endpoint is the cumulative proportion of patients with healed erosive esophagitis, confirmed by endoscopy at specified time points (e.g., 2, 4, and 8 weeks).

  • Secondary Endpoints: These may include symptom relief (e.g., heartburn-free days), healing rates in severe grades of esophagitis (LA Grades C/D), and safety and tolerability assessments.

  • Statistical Analysis: Non-inferiority is typically assessed by comparing the confidence interval of the difference in healing rates to a pre-defined margin.

The following diagram illustrates a typical experimental workflow for such a clinical trial.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_PCAB Treatment Group A (P-CAB Agent) Randomization->Treatment_PCAB Group A Treatment_PPI Treatment Group B (Standard PPI) Randomization->Treatment_PPI Group B Follow_Up_2 Week 2 Endoscopic Assessment Treatment_PCAB->Follow_Up_2 Treatment_PPI->Follow_Up_2 Follow_Up_4 Week 4 Endoscopic Assessment Follow_Up_2->Follow_Up_4 Follow_Up_8 Week 8 Final Assessment Follow_Up_4->Follow_Up_8 Analysis Data Analysis (Efficacy & Safety) Follow_Up_8->Analysis

Clinical Trial Workflow for EE Healing

Conclusion

This compound (Vonoprazan) and other agents in its class have demonstrated comparable, and in some instances superior, efficacy to standard PPIs in the management of acid-related disorders. Their rapid onset of action, potent and sustained acid suppression, and lack of a food effect offer significant advantages in clinical practice. The data from rigorous clinical trials support the role of P-CABs as a valuable therapeutic alternative to PPIs. As research continues, the full potential of this novel class of acid suppressants will be further elucidated, potentially reshaping the treatment landscape for acid-related diseases.

References

Safety Operating Guide

Navigating the Disposal of Novel P-CAB Agents: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of novel research compounds like P-CAB agent 1 is paramount for laboratory safety and environmental compliance. In the absence of a publicly available Safety Data Sheet (SDS) for "this compound (compound B19)," this guide outlines the critical steps and general procedures for the safe handling and disposal of such research-grade chemical agents.

The first and most crucial step is to obtain the specific Safety Data Sheet (SDS) from the manufacturer, MedChemExpress. The SDS contains detailed information regarding the compound's hazards, handling, storage, and definitive disposal instructions. Disposal procedures should always be based on the manufacturer's recommendations and in accordance with local, state, and federal regulations.

General Step-by-Step Disposal Protocol for Research Chemicals

In the absence of a specific SDS, a conservative approach must be taken, treating the substance as hazardous. The following is a general protocol for the disposal of research-grade chemicals with unknown or not fully characterized hazards.

Step 1: Waste Characterization

Unless explicitly stated otherwise by the manufacturer, any novel research compound and its containers should be considered hazardous waste. Do not attempt to dispose of "this compound" down the drain or in regular trash.

Step 2: Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][2]

  • Isolate waste containing "this compound" from all other waste streams.

  • Do not mix this waste with other chemical waste categories such as halogenated or non-halogenated solvents, acids, or bases, unless their compatibility is known.[1][2]

Step 3: Containment

  • Use a designated, compatible, and leak-proof container for collecting waste.[1] The original container is often the best choice for unused product.

  • Ensure the container has a tight-fitting lid and is kept closed except when adding waste.

  • For liquid waste, it is advisable to use secondary containment, such as a plastic tub, to mitigate spills.

Step 4: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. The label on your hazardous waste container should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound (compound B19)". Avoid using abbreviations or chemical formulas.

  • A statement of the potential hazards. If the hazards are unknown, state "Hazards Not Fully Known".

  • The name and contact information of the principal investigator or laboratory manager.

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 5: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and away from general laboratory traffic.

  • Ensure incompatible waste types are physically separated.

Step 6: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not accumulate large quantities of waste. Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in an SAA.

Key Considerations for Laboratory Chemical Disposal

For easy reference, the following table summarizes critical parameters for the proper disposal of laboratory chemicals.

ParameterGuidelineRationale
Waste Identification Assume unknown compounds are hazardous. Obtain and review the SDS.Ensures a conservative and safe approach to handling and disposal.
Container Compatibility Use containers made of a material that will not react with the waste.Prevents container degradation, leaks, and spills.
Labeling Clearly label with "Hazardous Waste," full chemical name, hazards, and accumulation date.Ensures proper handling, segregation, and disposal, and is a regulatory requirement.
Segregation Do not mix incompatible waste streams.Prevents dangerous chemical reactions such as the generation of toxic gas, fire, or explosions.
Container Management Keep waste containers closed at all times, except when adding waste.Prevents the release of vapors and reduces the risk of spills.
Disposal Route All hazardous chemical waste must be disposed of through your institution's EHS department or a licensed waste contractor.Ensures compliance with environmental regulations and proper treatment of hazardous materials.

Experimental Protocols

Specific experimental protocols for the disposal of "this compound" are not available without the manufacturer's SDS. Any in-lab treatment or neutralization of chemical waste should only be performed if it is a well-understood and documented procedure, and is explicitly part of an experimental protocol. Unauthorized treatment of hazardous waste is generally not permitted.

Disposal Workflow for Novel Research Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like "this compound".

start Start: Have a novel research chemical for disposal sds_check Do you have the Safety Data Sheet (SDS)? start->sds_check request_sds Contact manufacturer to obtain SDS sds_check->request_sds No follow_sds Follow specific disposal instructions in SDS Section 13 sds_check->follow_sds Yes treat_hazardous Assume waste is hazardous. Characterize as 'Hazards Not Fully Known' sds_check->treat_hazardous No & cannot obtain request_sds->sds_check contact_ehs Contact institution's EHS for pickup and professional disposal follow_sds->contact_ehs segregate Segregate waste from incompatible materials treat_hazardous->segregate contain Use a compatible, sealed, and properly labeled container segregate->contain store Store in designated Satellite Accumulation Area (SAA) contain->store store->contact_ehs end End: Safe and compliant disposal contact_ehs->end

Disposal workflow for a novel research chemical.

References

Personal protective equipment for handling P-CAB agent 1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of a representative Potassium-Competitive Acid Blocker (P-CAB), referred to herein as "P-CAB agent 1." The guidance is intended for researchers, scientists, and drug development professionals. Given that "this compound" is a non-specific designation, this guide synthesizes information from publicly available Safety Data Sheets (SDS) for various P-CABs to provide a robust, general-purpose safety protocol.

Disclaimer: The following information is based on representative data for the P-CAB class of compounds. Always consult the specific Safety Data Sheet for the particular agent you are handling and adhere to your institution's safety protocols and local regulations.

Hazard Identification and Classification

P-CABs are active pharmaceutical ingredients (APIs) and should be handled with care. Based on available data for compounds in this class, the primary hazards are related to irritation and potential effects from prolonged exposure.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation May cause skin irritation.P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332+P313: If skin irritation occurs, get medical advice/attention.
Serious Eye Damage/Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists, get medical advice/attention.
Specific Target Organ Toxicity May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.P260: Do not breathe dust/fume/gas/mist/vapours/spray. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P314: Get medical advice/attention if you feel unwell.
Acute Oral Toxicity Harmful if swallowed.P270: Do no eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table outlines the recommended PPE based on the potential hazards.

Body PartPersonal Protective EquipmentStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile)Must be inspected prior to use.
Eyes/Face Safety glasses with side-shields or safety goggles. A face shield may be required for splash-prone activities.Conforming to EN 166(EU) or NIOSH (US).
Body Laboratory coat.---
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.---

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Eye Wash and Safety Shower: An accessible and tested eye wash station and safety shower must be available in the laboratory.

Administrative Controls:

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound.

  • Restricted Access: The area where this compound is handled should be clearly marked and access should be restricted to authorized personnel.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the agent, even if gloves were worn.

Step-by-Step Handling Procedure (for preparing a solution from powder):

  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Prepare the work area within the chemical fume hood by laying down absorbent bench paper.

    • Assemble all necessary equipment (e.g., balance, weigh paper, spatula, glassware, solvent).

  • Weighing:

    • Tare the balance with the weigh paper inside the ventilated enclosure.

    • Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid generating dust.

    • Record the weight and carefully fold the weigh paper to contain the powder.

  • Solubilization:

    • Transfer the weighed powder into the appropriate glassware.

    • Add the desired solvent to the glassware, rinsing the weigh paper with the solvent to ensure complete transfer.

    • Gently swirl or stir the mixture until the this compound is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated consumables in the designated solid waste container.

    • Wipe down the work surface, balance, and any equipment with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.

    • Wash hands thoroughly.

G Workflow for Preparing a this compound Solution cluster_prep Preparation cluster_weigh Weighing cluster_sol Solubilization cluster_clean Cleanup prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh1 Tare Balance prep2->weigh1 weigh2 Weigh this compound weigh1->weigh2 sol1 Transfer Powder weigh2->sol1 sol2 Add Solvent sol1->sol2 sol3 Dissolve sol2->sol3 clean1 Dispose of Solid Waste sol3->clean1 clean2 Clean Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Workflow for Preparing a this compound Solution

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Streams:

  • Solid Waste: Includes contaminated gloves, weigh paper, bench paper, and other disposable items.

  • Liquid Waste: Includes unused solutions of this compound and solvent rinses.

  • Sharps Waste: Includes any needles or syringes used for transfer.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Segregate waste at the point of generation. Do not mix different waste streams.

  • Solid Waste Disposal:

    • Place all contaminated solid waste into a clearly labeled, sealed plastic bag or container.

    • The container should be marked as "Hazardous Chemical Waste" and should list the chemical constituents.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a compatible, sealed, and labeled waste container.

    • The label should clearly identify the contents, including the solvent and the approximate concentration of the P-CAB.

  • Final Disposal:

    • Follow your institution's procedures for the pickup and disposal of chemical waste. Typically, this involves incineration by a licensed hazardous material disposal company.

    • Ensure all federal, state, and local regulations are followed.

G Disposal Plan for this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generation solid1 Contaminated PPE, Paper start->solid1 liquid1 Unused Solutions, Rinses start->liquid1 sharps1 Contaminated Needles, Syringes start->sharps1 solid2 Place in Labeled Bag/Container solid1->solid2 end Arrange for Professional Disposal (Incineration) solid2->end liquid2 Collect in Labeled Waste Bottle liquid1->liquid2 liquid2->end sharps2 Place in Sharps Container sharps1->sharps2 sharps2->end

Disposal Plan for this compound Waste

Experimental Protocols

While specific experimental protocols for "this compound" are not available, a general methodology for assessing the effectiveness of personal protective equipment in a laboratory setting can be outlined. This protocol is conceptual and should be adapted to the specific needs and safety requirements of your institution.

Objective: To verify the containment effectiveness of the prescribed PPE and handling procedures for this compound.

Methodology: Surrogate Testing

Due to the potent nature of APIs, it is often advisable to use a surrogate compound with similar physical properties (e.g., particle size, dustiness) but lower toxicity for initial testing of procedures and equipment.

  • Surrogate Selection: Choose a non-toxic powder with a particle size distribution similar to that expected for this compound (e.g., lactose, sodium naproxen).

  • Environmental Sampling:

    • Place air sampling cassettes and surface wipe sampling media at various locations within the fume hood and in the immediate vicinity of the work area.

    • Conduct a simulated handling procedure (weighing, transfer, etc.) with the surrogate compound.

  • Personal Sampling:

    • Attach a personal air sampling pump to the operator to collect a sample from their breathing zone.

    • After the procedure, use surface wipe sampling on the exterior of the operator's gloves and lab coat.

  • Analysis:

    • Analyze the air and wipe samples for the presence of the surrogate compound using a validated analytical method (e.g., HPLC).

  • Evaluation:

    • The absence or presence of the surrogate compound below a pre-determined acceptable limit on the samples indicates the effectiveness of the containment and PPE.

    • If the surrogate is detected at levels above the acceptable limit, the handling procedure and PPE should be re-evaluated and improved.

This approach allows for the validation of safety procedures without exposing personnel to the active pharmaceutical ingredient.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.